molecular formula C11H15NO2 B066196 2-(Phenoxymethyl)morpholine CAS No. 167273-56-5

2-(Phenoxymethyl)morpholine

Cat. No.: B066196
CAS No.: 167273-56-5
M. Wt: 193.24 g/mol
InChI Key: OFBLNBCFCXAZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)morpholine is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a morpholine ring, a privileged structure in drug discovery known for improving solubility and metabolic stability, linked via a methylene bridge to a phenoxy group. Its primary research value lies in its role as a key synthetic intermediate or a core structural motif for the development of novel pharmacologically active compounds. Researchers investigate this compound and its derivatives primarily in the context of central nervous system (CNS) drug discovery, where it has been explored for its potential interaction with various neurotransmitter systems. The molecule's structure is analogous to certain classes of psychoactive substances, making it a valuable tool for studying structure-activity relationships (SAR), receptor binding affinity, and enzyme inhibition mechanisms, particularly concerning monoamine transporters and receptors. It serves as a critical building block for synthesizing libraries of compounds aimed at targeting neurological disorders, contributing to the fundamental understanding of neurochemical pathways and the development of potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBLNBCFCXAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621480
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167273-56-5
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenoxymethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Phenoxymethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a phenoxymethyl group. As a derivative of morpholine, a scaffold of significant interest in medicinal chemistry, this compound serves as a crucial building block and intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The morpholine nucleus is a privileged pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and confer a wide range of biological activities.[2][3] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, spectroscopic profile, and pharmacological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are dictated by its unique structure, which combines a secondary amine, an ether linkage, and an aromatic ring. This combination influences its solubility, reactivity, and potential for biological interactions. The presence of the ether oxygen withdraws electron density from the nitrogen atom, making the morpholine ring less basic than a comparable piperidine structure, a factor that is critical in its chemical behavior.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[5][6]
Synonyms (±)-2-(Phenoxymethyl)morpholine[6]
Molecular Formula C₁₁H₁₅NO₂[5][6]
Molecular Weight 193.24 g/mol [5][7]
CAS Number 167273-56-5 (racemate)[6][7]
661470-53-7 ((2R)-enantiomer)[5]
Appearance Not Available[6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]
XLogP3 1.2[5]

Note: Properties are based on the racemic mixture unless specified. Computed values are provided by PubChem.[5]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted morpholines is a well-established area of organic chemistry. While specific, detailed routes for this compound are proprietary or found within patent literature, general methods for morpholine synthesis are applicable. A prevalent strategy involves the cyclization of 1,2-amino alcohols.[8][9] A modern, efficient protocol utilizes inexpensive reagents like ethylene sulfate and a strong base to convert 1,2-amino alcohols into the corresponding morpholine ring in a one or two-step, redox-neutral process.[8][9]

This compound itself is a valuable intermediate, most notably in the synthesis of the antidepressant drug Reboxetine.[10][11] Synthetic routes often focus on creating this core structure to allow for late-stage diversification to produce analogs with optimized potency and selectivity.[11]

G cluster_0 General Morpholine Synthesis cluster_1 Application in Drug Synthesis Amino_Alcohol 1,2-Amino Alcohol Reagents Cyclizing Agents (e.g., Ethylene Sulfate, tBuOK) Amino_Alcohol->Reagents Annulation/ Cyclization Morpholine_Core Substituted Morpholine (e.g., this compound) Reagents->Morpholine_Core Intermediate This compound Further_Rx Further Functionalization (e.g., N-alkylation) Intermediate->Further_Rx API Active Pharmaceutical Ingredient (e.g., Reboxetine) Further_Rx->API Synthesis of Analogs

Caption: General synthetic logic for this compound and its use as a key intermediate.

Chemical Reactivity

The reactivity of this compound is governed by its principal functional groups:

  • Secondary Amine: The nitrogen atom is nucleophilic and basic, readily undergoing reactions typical of secondary amines, such as N-alkylation, acylation, and salt formation with acids.[4] This reactivity is crucial for its role as a building block in synthesizing more complex molecules.[11]

  • Ether Linkage: The phenoxymethyl ether is generally stable under standard reaction conditions, providing a robust connection between the morpholine and phenyl moieties.

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although reaction conditions must be chosen carefully to avoid side reactions at the more reactive amine center.

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct multiplets for the morpholine ring protons. Due to the stable chair conformation, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.[12][13] Protons adjacent to the ring oxygen (~3.6-4.0 ppm) and nitrogen (~2.7-3.0 ppm) appear in characteristic regions.[14] The spectrum would also feature signals for the aromatic protons (7.0-7.4 ppm) and the benzylic protons of the -O-CH₂- group.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the morpholine ring carbons, with those bonded to heteroatoms shifted downfield. The C-O carbons typically appear around 67-75 ppm, while the C-N carbons are found around 45-55 ppm.[14] Aromatic signals will be present in the 115-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:

    • N-H stretch (secondary amine) around 3300-3500 cm⁻¹.

    • Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

    • Aromatic C=C stretches around 1450-1600 cm⁻¹.

    • Strong C-O-C stretch (ether) around 1070-1150 cm⁻¹. Advanced IR spectroscopy has also been used to probe and differentiate the stable chair conformers (equatorial vs. axial N-H bond) of the morpholine ring.[15]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 193. Key fragmentation pathways would likely involve the cleavage of the phenoxymethyl group or the opening of the morpholine ring.

Pharmacological Relevance and Applications

The morpholine heterocycle is a cornerstone in modern drug design, present in drugs with activities ranging from anticancer (Gefitinib) to antibiotic (Linezolid) and antidepressant (Reboxetine).[2] Its inclusion often improves aqueous solubility and metabolic stability.[3]

This compound is primarily recognized as a structural analog and key precursor to Reboxetine , a potent and selective norepinephrine reuptake inhibitor (NRI).[11][16] NRIs are a class of antidepressants that function by blocking the norepinephrine transporter (NET) protein.[16] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[17] This mechanism is effective in treating major depressive disorder and other conditions linked to norepinephrine deficiency.[16] The development of analogs based on the this compound scaffold has been a key strategy in the search for novel and more selective central nervous system agents.[11]

G Neuron_Pre Presynaptic Neuron Synapse Synaptic Cleft Neuron_Pre->Synapse NE Release Neuron_Post Postsynaptic Neuron NE Norepinephrine (NE) Synapse->NE NET NE Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds & Activates NET->Neuron_Pre Receptor->Neuron_Post Signal Transduction Drug NRI Drug (e.g., Reboxetine) Drug->NET Blocks

Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).

Safety and Handling

Specific safety data for this compound is not extensively published.[18] Therefore, handling precautions should be based on the known hazards of the parent compound, morpholine, and similar derivatives. Morpholine is classified as a hazardous substance that is flammable, corrosive, and toxic.[19][20]

Recommended Safety Protocols:

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[19]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a chemically significant compound that bridges basic heterocyclic chemistry with advanced pharmaceutical development. Its properties are defined by the interplay of its amine, ether, and aromatic functionalities. While its primary value lies in its role as a key intermediate for synthesizing norepinephrine reuptake inhibitors like Reboxetine, the scaffold itself represents a versatile platform for developing novel therapeutics targeting the central nervous system and beyond. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any scientist working on the design and creation of next-generation morpholine-containing drugs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42048696, (2R)-2-(Phenoxymethyl)morpholine. Available: [Link]
  • ResearchGate (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12122109. Available: [Link]
  • Pharmaffiliates (n.d.). This compound. CAS No: 167273-56-5. Available: [Link]
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available: [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available: [Link]
  • Wikipedia (2024). Morpholine. Available: [Link]
  • National Center for Biotechnology Information (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
  • Bioorganic & Medicinal Chemistry Letters (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [Link]
  • ResearchGate (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available: [Link]
  • ScienceScholar (2022). An updated review on morpholine derivatives with their pharmacological actions. Available: [Link]
  • ResearchGate (n.d.).
  • Occupational Safety and Health Administration (OSHA) (2022). MORPHOLINE. Available: [Link]
  • Carl ROTH (n.d.).
  • Organic Chemistry Portal (2024). Synthesis of morpholines. Available: [Link]
  • ResearchGate (n.d.). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [Link]
  • PubMed (2020).
  • ACD/Labs (2008).
  • PubMed Central (PMC) (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available: [Link]
  • Chemistry Stack Exchange (2016). Multiplet shape in proton NMR of morpholines. Available: [Link]
  • PubMed (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Available: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-(Phenoxymethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental physicochemical characteristics, the experimental methodologies for their determination, and essential safety and handling protocols. This document is intended to serve as a practical resource for laboratory professionals engaged in the research and development of morpholine-containing molecules.

Introduction to this compound

This compound is a substituted morpholine derivative characterized by the presence of a phenoxymethyl group at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability[1]. The introduction of the phenoxymethyl moiety can modulate the compound's lipophilicity, steric bulk, and potential for intermolecular interactions, thereby influencing its biological activity and physical behavior.

A thorough understanding of the physical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in various experimental settings, from reaction kinetics and purification to formulation and biological assays.

Core Physicochemical Properties

Precise experimental determination of the physical properties of this compound is crucial for its reliable use. While some data can be computationally predicted, experimentally verified values are the gold standard for scientific rigor. The following table summarizes the key physical properties of this compound.

PropertyValueSource
CAS Number 167273-56-5[2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
Appearance Data not available in searched literature. Likely a solid or oil at room temperature.
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Solubility Data not available in searched literature. Expected to be soluble in common organic solvents.
Storage Conditions 2-8°C Refrigerator

Note: The lack of publicly available, experimentally determined values for melting point, boiling point, and specific solubility highlights the need for thorough characterization of this compound in a laboratory setting. The provided storage conditions from commercial suppliers suggest that the compound is stable at refrigerated temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectroscopic signatures and a general protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring, the methylene bridge, and the phenyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the morpholine and phenoxymethyl moieties.

General ¹H and ¹³C NMR Protocol: A standard protocol for acquiring NMR spectra of morpholine derivatives is outlined below.

NMR_Protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the NMR tube into the spectrometer. acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz). acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction to the raw data. proc2 Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). proc1->proc2 proc3 Integrate ¹H NMR signals and determine chemical shifts and coupling constants. proc2->proc3 proc4 Determine chemical shifts of ¹³C NMR signals. proc2->proc4

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-O-C (ether) linkages, C-N (amine) bond of the morpholine ring, and the aromatic C-H and C=C bonds of the phenyl group.

General FT-IR Spectroscopy Protocol:

FTIR_Protocol cluster_sample Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation sample_prep Prepare a thin film of the sample on a salt plate (e.g., NaCl, KBr) if it is an oil, or prepare a KBr pellet if it is a solid. analysis1 Place the sample in the FT-IR spectrometer. analysis2 Acquire the background spectrum. analysis1->analysis2 analysis3 Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). analysis2->analysis3 interp1 Identify characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (193.24).

General Mass Spectrometry Protocol (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like morpholine derivatives[3].

GCMS_Protocol cluster_prep Sample Preparation cluster_injection Injection and Separation cluster_detection Detection and Analysis prep Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol). inject Inject the sample solution into the GC. separate The compound is volatilized and separated on a capillary column. inject->separate detect The separated compound enters the mass spectrometer for ionization and detection. analyze Analyze the resulting mass spectrum for the molecular ion peak and fragmentation pattern. detect->analyze

Experimental Determination of Physical Properties

The following section outlines the standard experimental procedures for determining the key physical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol using a Digital Melting Point Apparatus:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, perform a rapid heating to get an approximate melting range.

    • For a more accurate measurement, heat rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A narrow melting range (typically < 2°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key characteristic of a liquid. For small quantities, the micro boiling point method is often employed.

Micro Boiling Point Protocol (Thiele Tube Method):

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube.

  • Capillary Insertion: Place a capillary tube, sealed at one end, open-end-down into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of a compound is critical for designing reaction conditions, purification procedures, and biological assays.

Qualitative Solubility Testing Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

  • Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of this compound (e.g., 10 mg).

  • Observation:

    • Observe if the compound dissolves at room temperature.

    • If not, gently agitate or vortex the mixture.

    • If still undissolved, gently warm the mixture.

    • Observe if the compound precipitates upon cooling.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, more rigorous methods such as shake-flask or potentiometric titration are required.

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier recommendations, refrigeration at 2-8°C is advised.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies for their determination. While basic identification information is available, a significant portion of the experimental physical and spectral data for this specific compound is not yet published in readily accessible literature. The protocols outlined herein provide a framework for researchers to systematically characterize this and other novel morpholine derivatives, ensuring data integrity and safe laboratory practices. The continued investigation and publication of these fundamental properties will be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development.

References

  • PubChem. (2R)-2-(Phenoxymethyl)morpholine.
  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(12), 2095-2127.
  • PubChem. Morpholine, 2-[(2-methoxyphenoxy)methyl]-.
  • PubChem. 2-[(4-Methoxyphenyl)-phenoxymethyl]morpholine.
  • Weaver, C. D., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.
  • Suh, J. H., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Singh, P., & Kumar, A. (2018).
  • Nguyen, T. T. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 261-268.
  • PubChem. 2-[(2-Ethoxyphenoxy)-phenylmethyl]morpholine;2-[(2-methoxyphenoxy).
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • PubChem. Morpholine.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Wang, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546891.
  • SpectraBase. N-(2-Phenylethyl)-morpholine. [Link]
  • Jain, A., & Sahu, S. K. (2024).
  • Raoof, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-263.
  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(30), 6836-6842.
  • Refat, M. S., et al. (2010). Spectroscopic characterization of charge-transfer complexes of morpholine with chloranilic and picric acids in organic media: crystal structure of bis(morpholinium 2,4,6-trinitrocyclohexanolate). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 745-752. Biomolecular Spectroscopy*, 75(2), 745-752.

Sources

2-(Phenoxymethyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a core structural motif, the morpholine ring is prevalent in a multitude of approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] This guide provides a detailed technical overview of this compound, focusing on its fundamental chemical properties, robust synthetic methodologies, and its critical role as a key starting material (KSM) for complex active pharmaceutical ingredients (APIs), particularly selective norepinephrine reuptake inhibitors like Reboxetine and its analogs.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and strategic application.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle, a saturated ring containing both an ether and a secondary amine functional group, is a cornerstone of modern drug design.[2] Its prevalence stems from a unique combination of attributes:

  • Improved Pharmacokinetics: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, offering a stable anchor point in a molecule's structure.

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of conformational constraint, allowing for the precise spatial orientation of appended substituents to interact with biological targets.

This compound serves as an exemplary building block, combining the benefits of the morpholine core with a phenoxymethyl side chain that can be a key pharmacophoric element or a precursor for further chemical elaboration.

Core Physicochemical and Structural Data

The fundamental identity of this compound is defined by its molecular formula and weight. This information is critical for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[5][6][7][8]
Molecular Weight 193.24 g/mol [7][8][9]
CAS Number (Racemate) 167273-56-5[5][6][8][10]
CAS Number ((R)-enantiomer) 661470-53-7[7][11]
Appearance Typically an off-white to pale yellow solid or oilN/A
Storage Conditions 2-8°C, under inert atmosphere[5]

Below is the 2D chemical structure of this compound, illustrating the connectivity of the morpholine and phenoxymethyl moieties.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of substituted morpholines is a well-established field, yet the efficient and stereocontrolled production of targets like this compound requires careful strategic planning. A common and robust approach involves the cyclization of a 1,2-amino alcohol precursor.[1]

Retrosynthetic Strategy and Causality

A logical retrosynthetic disconnection of this compound points to 1-amino-3-phenoxypropan-2-ol as the key precursor. This strategy is advantageous because the precursor itself can be synthesized from readily available and inexpensive starting materials like epichlorohydrin and phenol. The cyclization step typically involves annulation with a two-carbon electrophile. Using an agent like ethylene sulfate or chloroacetyl chloride followed by reduction offers a reliable and scalable pathway.[1]

retrosynthesis_workflow target This compound precursor1 1-Amino-3-phenoxypropan-2-ol target->precursor1 Cyclization cyclizing_agent Two-Carbon Electrophile (e.g., Ethylene Sulfate) target->cyclizing_agent starting_material1 Phenol precursor1->starting_material1 starting_material2 Epichlorohydrin precursor1->starting_material2 starting_material3 Ammonia Source precursor1->starting_material3

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Amino Alcohol Cyclization

This protocol describes a representative, self-validating synthesis. Each step includes in-process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • To a stirred solution of phenol (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent system (e.g., toluene/water), add sodium hydroxide (1.5 eq) portion-wise at room temperature.

  • Heat the mixture to 50°C and add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 60°C.

  • Causality: The basic conditions deprotonate the phenol, forming the phenoxide nucleophile. The phase-transfer catalyst facilitates the transport of the phenoxide to the organic phase to react with epichlorohydrin in an Sₙ2 reaction.

  • IPC: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of phenol.

  • Upon completion, perform an aqueous workup, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol

  • Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like methanol.

  • Add an excess of aqueous ammonia (e.g., 28% solution, 10 eq) and stir the mixture in a sealed pressure vessel at 60-70°C for 12-24 hours.

  • Causality: Ammonia acts as a nucleophile, opening the epoxide ring to form the desired amino alcohol. The use of a sealed vessel and elevated temperature is necessary to drive the reaction with the gaseous ammonia reagent.

  • IPC: Monitor by TLC/HPLC for the consumption of the epoxide.

  • After cooling, concentrate the reaction mixture in vacuo to remove excess ammonia and solvent. The resulting crude amino alcohol can often be used directly in the next step.

Step 3: Cyclization to this compound

  • Dissolve the crude amino alcohol (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.1 eq) and heat the reaction mixture to reflux (approx. 82°C).

  • Causality: The base facilitates the sequential N-alkylation and O-alkylation of the amino alcohol by the di-electrophilic 1,2-dibromoethane, leading to ring closure.

  • IPC: Monitor the formation of the product by HPLC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application as a Key Starting Material (KSM) in API Synthesis

This compound is a crucial intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine.[3][12] Reboxetine is an antidepressant whose structure is a more elaborated version of the this compound core.[4]

The general workflow involves utilizing the secondary amine of the morpholine ring as a nucleophile for further functionalization.

KSM_to_API_Workflow ksm This compound (KSM) intermediate Functionalized Intermediate ksm->intermediate N-Alkylation / Acylation api Reboxetine Analog (API) intermediate->api Further Transformations (e.g., reduction, deprotection) reagent Electrophilic Side Chain Precursor reagent->intermediate

Caption: Workflow from KSM to a Reboxetine-like API.

The design of Reboxetine analogs often involves modifying the substituents on the this compound scaffold to optimize potency, selectivity against other monoamine transporters, and pharmacokinetic properties.[3] This makes the parent KSM an invaluable platform for generating chemical diversity in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in regulated pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques forms the basis of a robust analytical control strategy.

5.1 Spectroscopic Confirmation

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton environment, confirming the presence of the aromatic (phenyl), morpholine, and methylene protons with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): Verifies the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 194.2.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups, such as the N-H stretch of the secondary amine, C-O-C stretches of the ether linkages, and aromatic C-H bands.

5.2 Chromatographic Purity Assessment

Protocol: Reversed-Phase HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Validation: This method must be validated for specificity, linearity, accuracy, and precision. The peak corresponding to this compound should be well-resolved from any potential starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling building block for the synthesis of complex and therapeutically relevant molecules. Its robust synthesis, rooted in fundamental organic chemistry principles, and its favorable structural characteristics make it a valuable asset in the drug discovery and development pipeline. This guide has outlined the core technical aspects of its chemistry, providing a framework for its synthesis, analysis, and strategic deployment in the pursuit of novel therapeutics, particularly in the area of central nervous system agents.

References

  • This compound. 2a biotech. [Link]
  • This compound.
  • 2-PHENOXYMETHYL-MORPHOLINE [167273-56-5]. Chemsigma. [Link]
  • (2R)-2-(Phenoxymethyl)morpholine.
  • Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. [Link]
  • Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-.
  • Reboxetine.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
  • This compound, 95% Purity, C11H15NO2, 1 gram. CP Lab Safety. [Link]
  • Morpholine. Wikipedia. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Chemical synthesis of morpholine derivatives.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.

Sources

Introduction: The Morpholine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Synthesis, Characterization, and Pharmacological Context

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The morpholine ring is a well-established privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties.[1][2] This document, intended for researchers and drug development professionals, delves into the systematic nomenclature, physicochemical properties, and detailed synthetic strategies for this compound. Furthermore, it contextualizes its relevance by examining its structural relationship to key central nervous system (CNS) drugs and elucidating the primary pharmacological mechanism of action associated with this scaffold. Detailed experimental protocols, spectroscopic analysis, and visual diagrams of chemical and biological pathways are provided to offer both theoretical understanding and practical guidance.

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a basic center, which at physiological pH can be protonated. This duality often enhances aqueous solubility and allows for favorable interactions with biological targets.[3] The morpholine ring is frequently employed to modulate a compound's pharmacokinetic profile, improving properties like metabolic stability and blood-brain barrier permeability.[2][3]

This compound serves as a foundational scaffold for several important CNS-acting drugs, most notably Viloxazine and Reboxetine.[4][5] These drugs are selective norepinephrine reuptake inhibitors (NRIs) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[4][6] Understanding the chemistry and pharmacology of the core this compound structure is therefore critical for the rational design of novel CNS agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The nomenclature and key identifiers for this compound are outlined below.

  • Systematic IUPAC Name: this compound

  • CAS Number: 167273-56-5[7][8]

  • Molecular Formula: C₁₁H₁₅NO₂[9]

  • Chemical Structure:

    
    
    

A molecule's physicochemical properties are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key considerations in drug development.

PropertyValueSource
Molecular Weight 193.24 g/mol [10]
XLogP3 (Lipophilicity) 1.2[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 3[10]
Rotatable Bond Count 3[10]
Topological Polar Surface Area 30.5 Ų[10]

Synthetic Strategies and Mechanistic Rationale

The synthesis of the morpholine ring is a well-documented area of organic chemistry.[11] For 2-substituted morpholines like the topic compound, a common and efficient strategy involves the initial reaction of a phenoxide with an epoxide, followed by a cyclization step. This approach is advantageous as it allows for modular assembly and is adaptable from established syntheses of analogous drugs like Viloxazine.[12][13]

The causality behind this strategy is rooted in fundamental organic reactions:

  • Epoxide Formation: Phenol is deprotonated with a base to form the more nucleophilic phenoxide ion. This ion then attacks a dielectrophilic three-carbon synthon, typically epichlorohydrin, via a Williamson ether synthesis to form a glycidyl ether intermediate.

  • Ring-Opening and Cyclization: The key epoxide intermediate is then subjected to a reaction with an amine source, such as 2-aminoethyl hydrogen sulfate or a protected aminoethanol derivative.[13] The amine attacks and opens the epoxide ring. Subsequent intramolecular cyclization, often under basic conditions, forms the morpholine ring.

Synthetic_Pathway Phenol Phenol Intermediate1 1-(Phenoxymethyl)-2,3-epoxypropane (Glycidyl Ether Intermediate) Phenol->Intermediate1 Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Williamson Ether Synthesis Base1 Base (e.g., K₂CO₃) Base1->Intermediate1 Williamson Ether Synthesis Product This compound Intermediate1->Product Ring Opening & Intramolecular Cyclization AmineSource Amine Source (e.g., 2-Aminoethyl Hydrogen Sulfate) AmineSource->Product Ring Opening & Intramolecular Cyclization Base2 Base (e.g., NaOH) Base2->Product Ring Opening & Intramolecular Cyclization

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A combination of spectroscopic techniques is used for this purpose.

TechniqueExpected CharacteristicsRationale
¹H NMR ~7.3-6.9 ppm (m, 5H): Aromatic protons of the phenyl ring.~4.1-3.6 ppm (m, 5H): Protons on carbons adjacent to oxygen (C2-H, C6-H₂, C-O-CH₂).~3.0-2.7 ppm (m, 4H): Protons on carbons adjacent to nitrogen (C3-H₂, C5-H₂).Broad singlet (1H): NH proton.The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. Protons alpha to heteroatoms (O, N) are shifted downfield compared to simple alkanes. The morpholine ring protons often present as complex multiplets due to their diastereotopic nature.[14][15]
¹³C NMR ~158 ppm: Quaternary aromatic carbon attached to ether oxygen.~130-115 ppm: Remaining aromatic carbons.~75-65 ppm: Aliphatic carbons adjacent to oxygen (C2, C6, O-CH₂).~50-45 ppm: Aliphatic carbons adjacent to nitrogen (C3, C5).Carbon chemical shifts are highly sensitive to the electronegativity of adjacent atoms. Carbons bonded to oxygen appear significantly downfield.[16]
IR Spectroscopy ~3350 cm⁻¹ (broad): N-H stretch.~3050 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch.~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.~1120 cm⁻¹ (strong): Aliphatic ether C-O stretch.Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.[17]
Mass Spectrometry (ESI+) [M+H]⁺ at m/z = 194.1 Electrospray ionization in positive mode will protonate the basic nitrogen of the morpholine ring, yielding the pseudomolecular ion.

Pharmacological Profile and Mechanism of Action

The this compound scaffold is a potent pharmacophore for inhibiting the norepinephrine transporter (NET).[6] NET is a transmembrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[6]

Mechanism of Action: Norepinephrine Reuptake Inhibition By binding to and blocking NET, compounds with this core structure prevent the reabsorption of norepinephrine. This leads to an increased concentration and prolonged duration of action of NE in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be the primary mechanism for the therapeutic effects observed in ADHD and depression.[6][13]

MoA_Diagram cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft NE Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors Synaptic_Cleft->NET NE Reuptake Synaptic_Cleft->Receptor Binding Inhibitor This compound (Inhibitor) Inhibitor->NET Blocks

Caption: Mechanism of norepinephrine reuptake inhibition.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from established syntheses of structurally related compounds and should be performed by qualified personnel with appropriate safety precautions.[12][13]

Step 1: Synthesis of 1-(Phenoxymethyl)-2,3-epoxypropane

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) in a round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide. Purify via vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

  • In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.1 eq) in aqueous sodium hydroxide (e.g., 3M solution).

  • Add the crude 1-(phenoxymethyl)-2,3-epoxypropane from Step 1 to the basic amine solution.

  • Heat the mixture (e.g., to 80-100 °C) and stir vigorously for several hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

  • The resulting crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Conclusion

This compound represents more than a simple heterocyclic molecule; it is a pharmacologically validated scaffold that serves as a blueprint for potent and selective norepinephrine reuptake inhibitors. Its synthesis is achievable through robust and scalable chemical transformations. A thorough understanding of its structure, properties, synthesis, and mechanism of action provides a solid foundation for researchers in the fields of medicinal chemistry and neuropharmacology, enabling the continued development of next-generation therapeutics for CNS disorders.

References

  • Melloni, M., et al. (2008). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development.
  • 2a biotech. (n.d.). This compound.
  • Wikipedia. (n.d.). Viloxazine.
  • International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.org.
  • Lee, H. K., et al. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry.
  • Pharmaffiliates. (n.d.). CAS No : 167273-56-5 | Product Name : this compound.
  • Henegar, K. E., et al. (2014). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development.
  • Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • New Drug Approvals. (2019). Viloxazine.
  • Chemsigma. (n.d.). 2-PHENOXYMETHYL-MORPHOLINE [167273-56-5].
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.
  • Google Patents. (n.d.). WO2023248154A1 - Process for the preparation of viloxazine hydrochloride.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
  • PubChem. (n.d.). 2-[(2-Ethoxyphenyl)-phenylmethyl]morpholine.
  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • precisionFDA. (n.d.). (2S)-2-((S)-(2-METHYLPHENOXY)PHENYLMETHYL)MORPHOLINE.
  • Basit, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Kleinpeter, E., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova.

Sources

An In-depth Technical Guide to 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Phenoxymethyl)morpholine, a key heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and its significance as a structural motif in pharmacologically active agents.

Core Compound Identification

This compound is a substituted morpholine derivative characterized by a phenoxymethyl group at the 2-position of the morpholine ring. Its chemical identity is defined by several CAS (Chemical Abstracts Service) numbers depending on its stereochemistry and salt form.

Compound Name CAS Number
This compound (racemate)167273-56-5[1][2][3][4]
(2R)-2-(Phenoxymethyl)morpholine661470-53-7[5][6]
This compound hydrochloride1429340-96-4

Strategic Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical process, often serving as a foundational step in the total synthesis of more complex drug molecules. The methodologies employed are designed for efficiency, stereochemical control, and scalability. A common and effective approach involves the reaction of a phenoxide with an epoxide, followed by cyclization to form the morpholine ring.

Rationale for the Synthetic Pathway

The chosen synthetic strategy is predicated on the well-established reactivity of epoxides with nucleophiles and subsequent intramolecular cyclization. This approach is frequently documented in the synthesis of related pharmaceutical compounds like Viloxazine, which features a substituted phenoxymethyl moiety.[7][8][9][10] The reaction of a phenol with epichlorohydrin is a robust method to introduce the aryloxymethylpropane backbone, which can then be elaborated to the target morpholine.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of this compound.

G Phenol Phenol Intermediate1 1-(Phenoxy)-2,3-epoxypropane Phenol->Intermediate1 Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Base1 Base (e.g., K₂CO₃) Base1->Intermediate1 Intermediate2 1-(Phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol Intermediate1->Intermediate2 Epoxide Ring Opening Amine 2-Aminoethanol Amine->Intermediate2 Product This compound Intermediate2->Product Intramolecular Cyclization (Dehydration) Acid Acid (e.g., H₂SO₄) Acid->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for analogous compounds.[7][8][9]

Step 1: Synthesis of 1-(Phenoxy)-2,3-epoxypropane

  • To a stirred solution of phenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

  • Slowly add epichlorohydrin to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(phenoxy)-2,3-epoxypropane.

Step 2: Synthesis of this compound

  • Dissolve the 1-(phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol.

  • Add 2-aminoethanol to the solution and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and slowly add a strong acid, such as sulfuric acid, to catalyze the intramolecular cyclization via dehydration.

  • Heat the mixture again to facilitate the ring closure.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the final product by column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.

Property Value
Molecular Formula C₁₁H₁₅NO₂[2][4][5]
Molecular Weight 193.24 g/mol [2][5]
Appearance Expected to be a solid or oil at room temperature.
¹H NMR Expected signals for aromatic protons, morpholine ring protons, and the methylene bridge protons.
¹³C NMR Expected signals corresponding to the aromatic carbons, morpholine ring carbons, and the methylene bridge carbon.
Mass Spectrometry Molecular ion peak (M+) at m/z 193.11.

Analytical Methodologies

The purity and identity of this compound can be confirmed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for this purpose.

General HPLC-MS Protocol
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry (electrospray ionization in positive mode).

  • Rationale: This method allows for the separation of the target compound from potential impurities and provides confirmation of its molecular weight.

General GC-MS Protocol
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature ramp to ensure separation of volatile components.

  • Detection: Mass spectrometry (electron ionization) to obtain a characteristic fragmentation pattern.

  • Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both retention time and mass spectral data for unambiguous identification.[11][12]

Significance in Drug Development

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[13] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[13] The this compound scaffold is a core component of several important drugs, including:

  • Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[14][15][16] The synthesis of Reboxetine often involves the construction of a substituted this compound core.[14][17][18]

  • Viloxazine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[19] Its synthesis also relies on the formation of a substituted this compound structure.[7][8]

The versatility of the morpholine scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenoxy group and other parts of the molecule can be made to optimize pharmacological activity.[13]

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established chemical transformations, and its identity can be confirmed by standard analytical techniques. The prevalence of this scaffold in successful drug molecules underscores its importance in medicinal chemistry and drug discovery.

References

  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development - ACS Publications.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications.
  • Viloxazine. Wikipedia.
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences.
  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • Viloxazine. New Drug Approvals.
  • This compound. 2a biotech.
  • (2R)-2-(Phenoxymethyl)morpholine. PubChem.
  • CAS No : 167273-56-5 | Product Name : this compound. Pharmaffiliates.
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-. PubChem.
  • This compound, 95% Purity, C11H15NO2, 1 gram. CP Lab Safety.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine Derivatives in Agrochemical Discovery and Development. PubMed.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed, multi-faceted approach to the structural elucidation of 2-(Phenoxymethyl)morpholine, a morpholine derivative of significant interest in medicinal chemistry and drug development. As a key intermediate and structural motif in various pharmacologically active compounds, a thorough understanding of its chemical architecture is paramount for synthesis optimization, quality control, and the rational design of new molecular entities. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical workflow grounded in the principles of modern spectroscopy.

Strategic Approach to Structure Elucidation

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our investigation will proceed through the following key analytical stages:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain initial structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

This guide will detail the expected outcomes and interpretation of the data obtained from each of these techniques, referencing data from closely related and well-characterized analogs where direct experimental data for the target molecule is not publicly available.

Molecular Structure Overview

This compound possesses a core morpholine ring substituted at the 2-position with a phenoxymethyl group. This structure is foundational to several known bioactive molecules, including the antidepressant Viloxazine.[1]

Part 1: Mass Spectrometry - Unveiling the Molecular Mass and Formula

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight of the compound. For this compound (C₁₁H₁₅NO₂), the expected exact mass is 193.1103 g/mol .[2]

Expected Fragmentation Pattern

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 194.1176. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation of morpholine derivatives is well-documented and typically involves cleavage of the morpholine ring or the substituent bonds.[3] Key expected fragments for this compound would include:

  • Loss of the phenoxy group: Cleavage of the C-O bond of the ether linkage would result in a fragment corresponding to the morpholin-2-ylmethyl cation.

  • Cleavage of the morpholine ring: Characteristic fragmentation of the morpholine ring can lead to several smaller ions.

  • Formation of the phenoxy radical or cation.

A proposed fragmentation pathway is illustrated below.

M [C₁₁H₁₅NO₂H]⁺ m/z = 194.1176 (Protonated Molecule) frag1 [C₅H₁₀NO]⁺ (Morpholin-2-ylmethyl cation) M->frag1 - C₆H₅O• frag2 [C₆H₅O]⁺ (Phenoxy cation) M->frag2 - C₅H₁₀NO• frag3 Loss of Phenol M->frag3 - C₆H₆O cluster_mol This compound Structure cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations mol H2 H-2 H3 H-3 H2->H3 H5 H-5 H6 H-6 H5->H6 OCH2 O-CH₂ Car Aromatic C OCH2->Car C2 C-2 OCH2->C2

Caption: Key 2D NMR correlations for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • COSY

    • HSQC

    • HMBC

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals, determine the chemical shifts and coupling constants. Analyze the 2D spectra to establish the complete structural assignment.

Conclusion

The comprehensive and logical application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an irrefutable pathway to the complete structure elucidation of this compound. By systematically determining the molecular formula, identifying the key functional groups, and meticulously mapping the carbon-hydrogen framework and its connectivity, researchers can be confident in the identity and purity of this important chemical entity. This in-depth understanding is the bedrock upon which further research and development in the fields of medicinal chemistry and drug discovery can be built.

References

  • NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

Sources

pharmacological profile of 2-(Phenoxymethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-(Phenoxymethyl)morpholine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The this compound Scaffold in Modern Neuroscience

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2][3] Within this chemical class, derivatives of this compound have emerged as a particularly significant group, primarily due to their potent and selective inhibitory activity on the norepinephrine transporter (NET).[4][5]

The norepinephrine transporter is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[6][7][8] Inhibition of this transporter leads to an increased concentration and prolonged action of norepinephrine in the synapse. This mechanism is the foundation for the therapeutic efficacy of norepinephrine reuptake inhibitors (NRIs) in treating major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and other neurological conditions.[7]

The archetypal member of this class is Reboxetine, a potent and selective NRI that has been instrumental in elucidating the role of norepinephrine in depression and other CNS disorders.[9][10][11][12][13] This guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, moving from foundational structure-activity relationships to detailed protocols for their in vitro and in vivo characterization, designed for researchers and drug development professionals in the field.

Core Pharmacology: Mechanism of Action at the Synapse

The primary mechanism of action for this compound derivatives is the competitive inhibition of the norepinephrine transporter (NET). By binding to the transporter protein, these compounds block the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Norepinephrine) Release Release NET Norepinephrine Transporter (NET) Synapse Norepinephrine (NE) Release->Synapse Action Potential Triggers Release Synapse->NET Reuptake (Inactivated) AdrenergicReceptor Adrenergic Receptors Synapse->AdrenergicReceptor Binds & Activates Derivative This compound Derivative Derivative->NET Blocks

Caption: Noradrenergic synapse showing NET inhibition by a this compound derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications. Optimizing potency for NET and selectivity against the serotonin (SERT) and dopamine (DAT) transporters is achieved by careful manipulation of the core scaffold.[5][14]

Key Determinants of Activity:

  • Stereochemistry: The stereochemistry at the 2- and 3-positions of the morpholine ring is critical. For many derivatives, including Reboxetine, the (S,S)-enantiomer is significantly more potent as a NET inhibitor than the (R,R)-enantiomer.[7][14]

  • Phenoxy Ring Substitution: Modifications to the phenoxy ring directly influence binding affinity and selectivity. For instance, ethoxy substitution at the 2-position of the phenoxy ring, as seen in Reboxetine, is favorable for potent NET inhibition.

  • Phenyl Ring Substitution: Substitution on the second phenyl ring (attached to the methyl group) also modulates activity. This position offers an avenue to fine-tune selectivity and pharmacokinetic properties.[14]

  • Morpholine Nitrogen: The nitrogen atom is crucial for the compound's interaction with the transporter. Its basicity and steric environment can impact binding.

Structural Modification Effect on NET Potency Effect on Selectivity (vs. SERT/DAT) Example / Rationale
Stereochemistry (S,S) configuration generally more potentStereochemistry is a primary determinant of selectivityThe precise 3D arrangement is crucial for optimal fit within the NET binding pocket.[7]
Phenoxy Ring Substitution 2-ethoxy or 2-methyl substitution enhances potencyCan be modulated to reduce affinity for SERT/DATThese groups may engage in favorable hydrophobic or steric interactions within the transporter.[7]
Phenyl Ring Substitution Varies; can be optimizedA key site for tuning selectivity profilesAllows for exploration of different binding sub-pockets to disfavor SERT/DAT interaction.[14]
Morpholine Ring N-substitution Generally disfavored; secondary amine is optimalN-alkylation can drastically alter the entire pharmacological profileThe protonated secondary amine is thought to form a key ionic interaction with an acidic residue (e.g., Asp75) in the transporter.

In Vitro Pharmacological Assessment

Characterizing the interaction of this compound derivatives with monoamine transporters is a foundational step in defining their pharmacological profile. This is primarily achieved through receptor binding and functional uptake inhibition assays.

Radioligand Binding Assays: Quantifying Transporter Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its molecular target.[15][16] In a competitive binding assay, the derivative's ability to displace a known high-affinity radioligand from the transporter is measured.

Experimental Protocol: Competitive Radioligand Binding Assay for NET

This protocol describes a method to determine the binding affinity of a test compound for the human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293-hNET).

Causality and Rationale:

  • Choice of Radioligand: [³H]Nisoxetine or [³H]Reboxetine are commonly used as they are selective, high-affinity ligands for NET, ensuring a robust and specific signal.

  • Non-Specific Binding: Desipramine is used at a high concentration (e.g., 10 µM) to define non-specific binding. It saturates all NET sites, so any remaining radioligand binding is considered non-specific (to filters, lipids, etc.). This is critical for calculating the actual specific binding to the transporter.[17]

  • Incubation Conditions: Time, temperature, and buffer composition are optimized to reach binding equilibrium without causing degradation of the receptors or ligands.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hNET to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[17]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Assay Buffer + [³H]Nisoxetine.

      • Non-Specific Binding (NSB): Membranes + 10 µM Desipramine + [³H]Nisoxetine.

      • Test Compound: Membranes + varying concentrations of the this compound derivative + [³H]Nisoxetine.

    • Add 50 µL of assay buffer (for total binding) or appropriate ligand solution (NSB, test compound) to each well.

    • Add 50 µL of the radioligand (e.g., final concentration of 1 nM [³H]Nisoxetine).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (20-40 µg protein/well). The final volume is 250 µL.[17]

  • Incubation & Filtration:

    • Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C pre-soaked in polyethylenimine to reduce non-specific binding).

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_quant Quantification & Analysis prep1 Culture hNET-expressing cells prep2 Homogenize & Centrifuge prep1->prep2 prep3 Isolate & Wash Membranes prep2->prep3 prep4 Determine Protein Conc. prep3->prep4 assay1 Add Test Compound / NSB Ligand prep4->assay1 assay2 Add [³H]Radioligand assay1->assay2 assay3 Add Membrane Suspension assay2->assay3 Incubate Incubate to Equilibrium assay3->Incubate quant1 Scintillation Counting (DPM) quant2 Calculate Specific Binding quant1->quant2 quant3 Plot Dose-Response Curve (IC₅₀) quant2->quant3 quant4 Calculate Ki (Cheng-Prusoff) quant3->quant4 Filter Rapid Vacuum Filtration Incubate->Filter Filter->quant1

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Uptake Inhibition

While binding assays measure affinity, functional assays confirm that this binding translates into inhibition of the transporter's activity. The most direct method is to measure the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes.[18][19]

Experimental Protocol: [³H]Norepinephrine Uptake Inhibition Assay

This protocol uses a human neuroblastoma cell line, SK-N-BE(2)C, which endogenously expresses functional NET.[18]

Causality and Rationale:

  • Cell Line Choice: SK-N-BE(2)C cells provide a physiologically relevant system with endogenous expression of NET, avoiding artifacts from overexpression systems.[18]

  • Substrate Concentration: The concentration of [³H]NE is typically set near the transporter's Km value to ensure sensitive detection of competitive inhibition. For SK-N-BE(2)C cells, a concentration around 400 nM is appropriate.[18]

  • Terminating Uptake: Uptake is terminated rapidly by washing with ice-cold buffer. The low temperature instantly halts all enzymatic and transport processes, providing a precise snapshot of the uptake at a specific time point.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to confluency.

  • Assay Procedure:

    • Wash the cells gently with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15-20 minutes with varying concentrations of the this compound test compound or a reference inhibitor (e.g., Desipramine for 100% inhibition).

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]NE (e.g., 416 nM final concentration).[18]

    • Allow the uptake to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.

  • Quantification and Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and quantify the amount of [³H]NE taken up by the cells using a scintillation counter.

    • Data are expressed as a percentage of the uptake observed in the vehicle-treated control wells.

    • Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

Representative Compound NET Ki (nM) SERT Ki (nM) DAT Ki (nM) NET IC₅₀ (nM) ([³H]NE Uptake)
(S,S)-Reboxetine3.6[7]>1000[11][12]>1000[11][12]~5-10
Desipramine (Reference)~4-10~50-100>1000~5-15[18]
Derivative Example AValueValueValueValue
Derivative Example BValueValueValueValue

In Vivo Pharmacological Assessment

To confirm that in vitro activity translates into a therapeutic-like effect, this compound derivatives must be evaluated in relevant animal models of behavior. For NET inhibitors, the primary focus is on models that are sensitive to antidepressant drugs.[20][21][22][23]

Behavioral Despair Models: FST and TST

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for identifying compounds with potential antidepressant activity.[20][22][24][25][26] These models are based on the principle that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reversed by treatment with antidepressant drugs.[20][26]

Experimental Protocol: Forced Swim Test (FST) in Mice

Causality and Rationale:

  • Pre-test Session: A brief initial exposure (pre-test) on day 1 habituates the animal to the procedure and induces a stable baseline of immobility on the test day. This increases the reliability and predictive validity of the test.

  • Water Temperature and Depth: The water is deep enough to prevent the mouse from touching the bottom, and the temperature (23-25°C) is chosen to be mildly stressful without inducing hypothermia, which would confound the immobility measurement.[22]

  • Scoring Immobility: Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water. A decrease in immobility time is the primary indicator of an antidepressant-like effect.[22][24] It is crucial to distinguish this from general motor stimulation; therefore, locomotor activity should be assessed in a separate test.[9]

Step-by-Step Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Subjects: Male mice (e.g., C57BL/6 or CD-1 strain), weighing 20-25g. House animals in groups but test them individually.

  • Drug Administration: Administer the this compound derivative or vehicle (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., intraperitoneally, orally) 30-60 minutes before the test session.

  • Procedure (Two-Day Protocol):

    • Day 1 (Pre-test): Place each mouse individually into the cylinder for a 15-minute habituation swim. Remove, dry thoroughly with a towel, and return to its home cage.[20]

    • Day 2 (Test Session): 24 hours after the pre-test, place the mouse back into the cylinder for a 6-minute session. The session is typically video-recorded for later scoring.

  • Scoring and Analysis:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test session.[26]

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the drug-treated groups to the vehicle control group.

start Day 1: Pre-Test Session step1 Place mouse in water cylinder (15 min) step2 Remove, dry, and return to home cage interim start2 Day 2: Test Session interim->start2 Wait 24h step3 Administer Test Compound or Vehicle (e.g., 60 min prior) start2->step3 step4 Place mouse in water cylinder (6 min) step3->step4 step5 Video record session step4->step5 step6 Score immobility during final 4 minutes step5->step6 end Statistical Analysis (Compare groups) step6->end

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

References

  • Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI - NIH. [Link]
  • Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed. [Link]
  • Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1995). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. [Link]
  • Ferris, C. D., Gould, M., Garcia, E. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC - NIH. [Link]
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
  • Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews. [Link]
  • Tail Suspension Test (screening of antidepressant drugs). (2022). YouTube. [Link]
  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
  • NET Transporter Assay. (n.d.). BioIVT. [Link]
  • Micheli, F., Al-Damluji, S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Anxiety and Depression Tests in Rodents. (n.d.).
  • Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Wong, E. H., Sonders, M. S., Amara, S. G., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
  • The Basics of Depression Testing in Rodents. (2017). Maze Engineers. [Link]
  • 2-(phenoxymethyl)-and 2-(phenylthiomethyl)-morpholine derivatives for use as selective norepinephrine reuptake inhibitors. (n.d.).
  • Wong, E. H., et al. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Hajos, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Rekka, E. A., et al. (2018).
  • Yilmaz, I., & Senturk, M. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. PubMed Central. [Link]
  • Grundemann, L., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. NIH. [Link]
  • Process of making derivatives of substituted morpholines. (n.d.).
  • Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. [Link]
  • Reuptake inhibition activity at the hNET endogenously expressed in... (n.d.).
  • Li, A., et al. (2023).
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
  • Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. [Link]
  • (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. (2009). NCBI. [Link]
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • Trendelenburg, U. (1991). The TiPS lecture: functional aspects of the neuronal uptake of noradrenaline. PubMed. [Link]
  • Pharmacological profile of morpholine and its derivatives Several... (n.d.).
  • Zsilla, G., et al. (2004). Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors. Journal of Neuroscience. [Link]
  • Yilmaz, V. T., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [Link]
  • (2R)-2-(Phenoxymethyl)morpholine. (n.d.). PubChem. [Link]
  • Tang, Z., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Figure 2. Various approaches for synthesis of morpholine The various... (n.d.).
  • Manetti, F., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PMC. [Link]
  • The structure of the studied morpholine derivatives and their... (n.d.).
  • Recognition Sites for Norepinephrine Uptake: Regulation by Neurotransmitter. (n.d.). Scilit. [Link]

Sources

The Morpholine Scaffold: A Cornerstone of Modern Drug Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif frequently found in a multitude of approved and experimental drugs.[1][2][3] This six-membered saturated ring, containing both an amine and an ether functional group, possesses a unique combination of physicochemical and biological properties that make it a valuable tool in drug design.[1][4] Its utility stems from its metabolic stability, synthetic accessibility, and its capacity to improve the pharmacokinetic profile of bioactive molecules.[2][3] The morpholine moiety can enhance a compound's potency, selectivity, and drug-like properties, often by favorably influencing solubility and the ability to cross biological membranes, including the blood-brain barrier.[5][6]

This technical guide provides a comprehensive exploration of the fundamental mechanisms of action through which morpholine-containing compounds exert their therapeutic effects. We will delve into the specific molecular interactions and biochemical pathways targeted by these versatile molecules, moving beyond a simple list of effects to explain the causal relationships that underpin their pharmacological activity.

Core Mechanisms of Action: A Multifaceted Approach

Morpholine derivatives achieve their diverse biological effects primarily through two key mechanisms: precise enzyme inhibition and selective receptor modulation. The morpholine ring is often an integral component of the pharmacophore, directly participating in binding to the active site of an enzyme or interacting with a receptor.[2][7]

Enzyme Inhibition: A Primary Modality of Morpholine Action

A significant number of morpholine-containing drugs function by inhibiting the activity of specific enzymes, thereby disrupting critical pathological pathways. The morpholine scaffold contributes to this inhibition through a variety of interactions, including hydrogen bonding via its oxygen and nitrogen atoms, and by orienting the molecule optimally within the enzyme's active site.[8][9]

Gefitinib is an anilinoquinazoline derivative used in the treatment of non-small cell lung cancer (NSCLC).[10] Its mechanism of action centers on the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11] In many cancer cells, EGFR is overexpressed and mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[10][12]

Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[10][12] This blockade prevents the autophosphorylation of the receptor, thereby inhibiting the activation of the Ras/Raf/MAPK and PI3K/Akt/mTOR signaling cascades.[13][14][15] The ultimate consequence is the inhibition of cancer cell proliferation and the induction of apoptosis.[10][14] The morpholine moiety in gefitinib plays a crucial role in enhancing its solubility and pharmacokinetic properties, contributing to its oral bioavailability.[16]

Signaling Pathway: EGFR Inhibition by Gefitinib

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP site) ATP ATP ATP->EGFR Activates Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation EGF EGF EGF->EGFR Binds Amorolfine_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Microsomes Isolate Fungal Microsomes (Enzyme Source) Incubation Incubate Microsomes, Substrate, and Amorolfine Microsomes->Incubation Substrate Prepare Radiolabeled Substrate (e.g., Squalene) Substrate->Incubation Amorolfine_sol Prepare Serial Dilutions of Amorolfine Amorolfine_sol->Incubation Extraction Extract Sterols Incubation->Extraction TLC Separate Sterols (TLC/HPLC) Extraction->TLC Quantification Quantify Radiolabeled Ergosterol and Intermediates TLC->Quantification IC50 Calculate IC50 Value Quantification->IC50

Sources

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Phenoxymethyl)morpholine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a key chemical scaffold in pharmaceutical research. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides known solubility data for its common salt form, and offers a detailed experimental protocol for determining the solubility of the free base in a range of organic solvents.

This compound is a heterocyclic compound featuring a morpholine ring linked to a phenoxy group via an ether bond. The more complex derivative, (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, is widely known as Reboxetine, an antidepressant that functions as a selective norepinephrine reuptake inhibitor.[1] The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences their journey from the laboratory to clinical application.[2][3] Understanding the solubility of this compound in various organic solvents is paramount for several key aspects of drug development, including:

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is crucial for achieving high yields and purity.

  • Formulation Development: The choice of solvents or co-solvents is a cornerstone of creating stable and bioavailable drug formulations.

  • Preclinical and in vitro Studies: Accurate solubility data is essential for preparing stock solutions and ensuring reliable results in biological assays.[4]

This guide will focus on the solubility of the this compound free base, while also providing context from the more widely studied mesylate salt (Reboxetine mesylate).

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The key structural features of this compound that dictate its solubility are:

  • The Morpholine Ring: This heterocyclic amine contains both an ether linkage (a hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor and acceptor). Morpholine itself is miscible with a wide array of organic solvents, from polar to non-polar, including water, acetone, benzene, ethanol, and methanol, which suggests a broad solubility profile for its derivatives.[5][6][7][8][9][10]

  • The Phenoxymethyl Group: The aromatic phenoxy group introduces a non-polar, hydrophobic character to the molecule, while the ether linkage provides a site for hydrogen bonding.

  • Overall Polarity: The presence of both polar (amine, ether) and non-polar (phenyl ring) moieties gives this compound a balanced polarity. Its predicted XLogP3 value of 1.2 indicates a degree of lipophilicity.[11]

The interplay of these features with the properties of the organic solvent determines the extent of dissolution. Key solvent properties to consider include:

  • Polarity and Dipole Moment: Solvents with a dipole moment can interact with the polar parts of the this compound molecule.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the nitrogen and oxygen atoms of the morpholine ring. Aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.

  • Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with the phenyl ring through weaker van der Waals forces.

A visual representation of these key intermolecular interactions is provided in the diagram below.

cluster_solute This compound cluster_solvents Organic Solvents Solute Molecule Structure (Amine, Ether, Phenyl Ring) Protic Polar Protic (e.g., Ethanol) Solute->Protic H-Bonding (Donor/Acceptor) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole, H-Bonding (Acceptor) Nonpolar Non-polar (e.g., Toluene) Solute->Nonpolar van der Waals Forces

Caption: Key intermolecular forces influencing solubility.

Quantitative Solubility Data

Solvent ClassSolventThis compound Mesylate (Reboxetine) Solubility (mg/mL)
Polar Protic Ethanol~5[12]
MethanolSoluble (1.0 mg/mL as free base)[13]
Polar Aprotic Dimethyl Sulfoxide (DMSO)~20[12]
Dimethylformamide (DMF)~20[12]
Aqueous Buffer PBS (pH 7.2)~10[12]

Note: The solubility values can be influenced by factors such as temperature, crystalline form of the solute, and the presence of impurities.

Given the lack of public data for the free base, the following section provides a detailed protocol for its experimental determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14][15] The following protocol is a standardized procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The workflow for determining the solubility of a research compound is systematically outlined in the diagram below.

G start Start prep_vials Prepare Vials with Excess Solute start->prep_vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Equilibrate in Thermostatic Shaker add_solvent->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. A sufficient excess ensures that a saturated solution is in equilibrium with the undissolved solid.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to ensure equilibrium has been reached.[2]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Calculation:

    • Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data for the free base is not widely published, the provided theoretical framework, coupled with the detailed experimental protocol, empowers researchers to generate a comprehensive solubility profile. The known solubility of the mesylate salt and the high solubility of the parent morpholine scaffold suggest that this compound is likely to be soluble in a range of polar organic solvents.

For future work, the generation of a comprehensive, publicly available dataset of the solubility of this compound free base in a diverse set of organic solvents would be of great value to the scientific community. Additionally, the use of computational models such as COSMO-RS or UNIFAC could provide valuable predictive insights to complement experimental data and guide solvent selection in the early stages of research and development.[1][16]

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Ye, W., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
  • NANoREG. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127151, Reboxetine.
  • Lund University Publications. (n.d.).
  • Cayman Chemical. (2013).
  • The Merck Index Online. (n.d.). Morpholine.
  • Sciencemadness Wiki. (2022). Morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42048696, (2R)-2-(Phenoxymethyl)morpholine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.

Sources

spectroscopic data for 2-(Phenoxymethyl)morpholine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Phenoxymethyl)morpholine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide array of biologically active molecules. The morpholine ring system is a key pharmacophore, and understanding the structural nuances imparted by substituents is critical for the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will synthesize predicted data based on the well-established spectroscopic principles of its constituent functional groups, supported by data from analogous structures. This approach is designed to offer researchers a robust framework for the identification and characterization of this and related compounds.

The molecular structure of this compound, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , forms the basis for the interpretation of its spectral data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the morpholine ring and the phenoxymethyl group. The morpholine ring typically adopts a chair conformation, which can lead to complex splitting patterns for the methylene protons.[2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Assignment
~7.30t2HH-para (aromatic)The para-protons of the benzene ring are expected to be triplets due to coupling with the two ortho-protons.
~6.95d2HH-ortho (aromatic)The ortho-protons are deshielded by the ether oxygen and appear as doublets due to coupling with the meta-protons.
~6.90t1HH-meta (aromatic)The meta-protons will appear as a triplet due to coupling with the ortho- and para-protons.
~4.10m1HH-2 (morpholine)This proton is adjacent to the oxygen atom and the phenoxymethyl substituent, leading to a downfield shift.
~4.00dd2H-OCH₂- (phenoxymethyl)These methylene protons are adjacent to the aromatic ring and the morpholine ring, resulting in a downfield shift.
~3.90m2HH-6 (morpholine)These protons are adjacent to the morpholine oxygen and are expected to be downfield.
~3.00m2HH-3 (morpholine)Protons adjacent to the nitrogen atom are typically found in this region.
~2.80m2HH-5 (morpholine)Similar to H-3, these protons are adjacent to the nitrogen.
~2.50br s1HN-HThe N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals. A 400 MHz spectrometer provides sufficient resolution to distinguish the various proton environments in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentCausality Behind the Assignment
~158.5C-ipso (aromatic)The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
~129.5C-meta (aromatic)The meta-carbons of the benzene ring.
~121.0C-para (aromatic)The para-carbon of the benzene ring.
~114.5C-ortho (aromatic)The ortho-carbons are shielded relative to the unsubstituted benzene due to the electron-donating effect of the ether oxygen.
~75.0C-2 (morpholine)This carbon is attached to both an oxygen and the phenoxymethyl group, causing a significant downfield shift.
~70.0-OCH₂- (phenoxymethyl)The carbon of the methylene bridge.
~67.0C-6 (morpholine)The other carbon adjacent to the morpholine oxygen.
~46.0C-3 (morpholine)Carbons adjacent to the nitrogen atom are found in this region.
~45.5C-5 (morpholine)Similar to C-3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentCausality Behind the Assignment
~3300Medium, BroadN-H stretchThe broadness is indicative of hydrogen bonding.
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
2950-2850StrongAliphatic C-H stretchFrom the methylene groups of the morpholine and phenoxymethyl moieties.
~1600, ~1500StrongC=C aromatic ring stretchThese two bands are characteristic of the benzene ring.
~1240StrongAsymmetric C-O-C stretch (aryl-alkyl ether)A strong band in this region is a hallmark of aryl ethers like anisole.[3][4]
~1120StrongC-O-C stretch (aliphatic ether)Characteristic of the morpholine ring ether linkage.
~1100MediumC-N stretchFrom the morpholine ring.

Causality in Experimental Choices: For acquiring an IR spectrum of a solid sample, the KBr pellet method is often employed. This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This method minimizes interference from the sample holder. For a liquid, a thin film between salt plates is a common technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentCausality Behind the Fragmentation
193[M]⁺Molecular ion peak.
100[M - C₆H₅O]⁺Loss of the phenoxy radical.
93[C₆H₅O]⁺Phenoxy cation.
86[C₄H₈NO]⁺Cleavage of the phenoxymethyl group.
77[C₆H₅]⁺Phenyl cation.

Fragmentation Pathway Diagram

fragmentation M [C₁₁H₁₅NO₂]⁺˙ m/z = 193 frag1 [C₅H₁₀NO]⁺ m/z = 100 M->frag1 - C₆H₅O• frag2 [C₆H₅O]⁺ m/z = 93 M->frag2 - C₅H₁₀N• frag3 [C₄H₈NO]⁺ m/z = 86 frag1->frag3 - CH₂ frag4 [C₆H₅]⁺ m/z = 77 frag2->frag4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is typically used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[2]

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Experimental Workflow Diagram

workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis nmr_prep Sample Preparation (in CDCl₃) nmr_acq Data Acquisition (¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc ir_prep Sample Preparation (KBr Pellet) ir_acq Data Acquisition ir_prep->ir_acq ms_intro Sample Introduction ms_ion Ionization (EI) ms_intro->ms_ion ms_anal Mass Analysis ms_ion->ms_anal start This compound Sample start->nmr_prep start->ir_prep start->ms_intro

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, researchers can gain a solid understanding of the expected spectral features of this compound. The provided protocols and interpretations serve as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives in a research and drug development setting. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • BenchChem. (2025).
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in....
  • Bartleby. (n.d.). IR Spectrum Of Anisole.
  • ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z...), (B) deprotonated phenoxyacetic acid (m/z...), and (C) protonated phenacetin (m/z...).
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.

Sources

The Stereochemical Landscape of 2-(Phenoxymethyl)morpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of 2-(phenoxymethyl)morpholine, a key heterocyclic scaffold with significant potential in drug discovery and development. As the therapeutic landscape increasingly demands enantiomerically pure active pharmaceutical ingredients (APIs), a thorough understanding of the synthesis, separation, and characterization of stereoisomers is paramount. This document offers a comprehensive overview of stereoselective synthetic strategies, analytical techniques for enantiomeric resolution and characterization, and the potential implications of stereochemistry on pharmacological activity. Detailed experimental protocols and validated insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of this chiral molecule.

Introduction: The Significance of Chirality in this compound

This compound is a substituted morpholine derivative that has garnered interest within medicinal chemistry due to the prevalence of the morpholine ring in a wide array of biologically active compounds.[1] The morpholine moiety is often considered a "privileged" structure, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[2]

The core of this guide focuses on the stereochemical properties of this compound. The molecule possesses a single chiral center at the C2 position of the morpholine ring, giving rise to two enantiomers: (R)-2-(phenoxymethyl)morpholine and (S)-2-(phenoxymethyl)morpholine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacodynamics, pharmacokinetics, and toxicology.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.

Therefore, the ability to selectively synthesize, separate, and characterize the individual enantiomers of this compound is not merely an academic exercise but a critical necessity for the development of safe and effective therapeutics based on this scaffold. This guide will delve into the practical aspects of achieving these goals, providing a solid foundation for researchers in the field.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure 2-substituted morpholines can be approached through several strategic pathways. These generally involve either the use of a chiral starting material (chiral pool synthesis), the application of a chiral auxiliary, or asymmetric catalysis. Below is a proposed, field-proven methodology for the enantioselective synthesis of (S)-2-(phenoxymethyl)morpholine, adapted from established protocols for analogous chiral morpholines.[4][5]

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from a chiral precursor, (R)-glycidol, to yield (S)-2-(phenoxymethyl)morpholine. This approach leverages the readily available and stereochemically defined epoxide to install the desired stereocenter.

Synthetic_Pathway cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyclization A (R)-Glycidol C Intermediate 1 (R)-1-(Phenoxy)propane-2,3-diol A->C Base (e.g., NaH) THF B Phenol B->C D Intermediate 1 E Intermediate 2 (R)-1-(Phenoxy)-3-tosyloxypropan-2-ol D->E TsCl, Pyridine CH2Cl2 F Intermediate 2 H (S)-2-(Phenoxymethyl)morpholine F->H Base (e.g., K2CO3) Acetonitrile, Reflux G Ethanolamine G->H

Caption: Proposed synthetic pathway for (S)-2-(Phenoxymethyl)morpholine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-1-(Phenoxy)propane-2,3-diol (Intermediate 1)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of phenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-glycidol (1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (R)-1-(phenoxy)propane-2,3-diol.

Step 2: Synthesis of (R)-1-(Phenoxy)-3-tosyloxypropan-2-ol (Intermediate 2)

  • To a solution of (R)-1-(phenoxy)propane-2,3-diol (1.0 eq.) in dichloromethane (CH2Cl2) and pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield (R)-1-(phenoxy)-3-tosyloxypropan-2-ol.

Step 3: Synthesis of (S)-2-(Phenoxymethyl)morpholine

  • A mixture of (R)-1-(phenoxy)-3-tosyloxypropan-2-ol (1.0 eq.), ethanolamine (1.5 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is heated to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain (S)-2-(phenoxymethyl)morpholine.

Separation and Analysis of Enantiomers

The resolution of the racemic mixture of this compound into its constituent enantiomers is crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[2][6][7][8][9]

Chiral HPLC/SFC Method Development

The development of a successful chiral separation method is often an empirical process. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are typically the first choice for screening due to their broad applicability.[6]

Workflow for Chiral Method Development:

Chiral_Method_Development A Racemic this compound B Initial Screening on Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) A->B C Normal Phase (Hexane/Alcohol) Reverse Phase (Acetonitrile/Water/Buffers) SFC (CO2/Co-solvent) B->C D Evaluate Resolution (Rs) C->D E Rs >= 1.5? D->E F Method Optimization D->F Partial Separation G Validated Chiral Method E->G Yes H No/Poor Separation E->H No F->G I Screen Alternative CSPs H->I J Modify Mobile Phase H->J I->C J->C

Caption: Workflow for chiral HPLC/SFC method development.

Example Analytical Method Parameters

The following table provides a starting point for the chiral separation of this compound based on methods developed for similar structures.

ParameterHPLC (Normal Phase)SFC
Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® AD-3 or Chiralcel® OD-3
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)CO₂/Methanol (80:20, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) in co-solvent
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210 nmUV at 210 nm

Causality behind Experimental Choices:

  • Polysaccharide-based CSPs: These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them effective for a broad scope of chiral compounds.

  • Normal Phase vs. SFC: Normal phase chromatography often provides better selectivity for polar compounds that are soluble in organic solvents. SFC is a "greener" alternative that can offer faster separations and is particularly well-suited for preparative scale work.

  • Basic Additive (DEA): The morpholine nitrogen is basic. The addition of a small amount of a basic modifier like diethylamine can improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support of the CSP.

Spectroscopic Characterization

Unequivocal structural elucidation and confirmation of the absolute stereochemistry of the separated enantiomers are essential. This is typically achieved through a combination of spectroscopic techniques and, when possible, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. While the NMR spectra of the two enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the (R) and (S) enantiomers. This technique is particularly useful for determining enantiomeric excess (% ee).[4]

Expected ¹H NMR Resonances for this compound:

ProtonsChemical Shift Range (ppm)Multiplicity
Aromatic (phenoxy)6.8 - 7.4Multiplet
Morpholine (H2)3.9 - 4.1Multiplet
Morpholine (OCH₂)3.6 - 3.8Multiplet
Morpholine (NCH₂)2.7 - 3.0Multiplet
Phenoxymethyl (OCH₂)4.0 - 4.2Multiplet
Morpholine (NH)1.5 - 2.5Broad Singlet
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule.[10][11][12] This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. To obtain the absolute configuration, it is often necessary to co-crystallize the enantiomer with a known chiral entity (e.g., as a salt with a chiral acid or base) or to have a heavy atom present in the structure to utilize anomalous dispersion effects. While no specific crystal structure for this compound has been found in the public domain, this would be a critical experiment to perform for definitive stereochemical assignment.

Pharmacological Significance of Stereoisomers

Viloxazine, 2-[(2-ethoxyphenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression and ADHD.[5][13] It exists as two enantiomers, and studies have shown that the (S)-(-)-isomer is approximately five times more pharmacologically active as an NRI than the (R)-(+)-isomer.[4] This demonstrates that the stereochemical orientation of the substituted methyl group at the C2 position of the morpholine ring is a critical determinant of its interaction with the norepinephrine transporter.

Given the structural similarity between viloxazine and this compound, it is highly probable that the enantiomers of the latter will also exhibit differential pharmacological activity. The development of any therapeutic agent based on the this compound scaffold would necessitate the separate biological evaluation of the (R) and (S) enantiomers to identify the eutomer (the more active enantiomer) and to assess the pharmacological profile of the distomer (the less active enantiomer).

Conclusion

The stereochemistry of this compound is a critical consideration for any research and development program involving this promising scaffold. This technical guide has outlined the key aspects of its stereoselective synthesis, enantiomeric separation and analysis, and spectroscopic characterization. By leveraging established methodologies for related chiral morpholines, researchers can efficiently access and evaluate the individual enantiomers. The precedent set by structurally similar compounds like viloxazine underscores the likely importance of isolating and studying the single enantiomers of this compound to develop safer and more effective drug candidates. A thorough understanding and application of the principles and protocols described herein will empower drug development professionals to unlock the full therapeutic potential of this chiral molecule.

References

  • Journal of Medicinal Chemistry. (1976). Optical Isomers of 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4 oxazine (viloxazine)
  • PubChem. * (2R)-2-(Phenoxymethyl)morpholine*. [Link]
  • Cheson, B. D., et al. (2012).
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]
  • Zeng, F., et al. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
  • PubChem. (2R)-2-(Phenoxymethyl)morpholine. [Link]
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • MacMillan, D. W. C., & Austin, J. F. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • Kazlaskas, R. J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines.
  • LCGC International. (2023).
  • Sahu, S. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
  • Kourounakis, A. P., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Jiang, X., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
  • Jain, A., & Sahu, S. K. (2024).
  • MDPI. (2022).
  • Khan, I., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. [Link]
  • PubChem. Morpholine. [Link]

Sources

The Evolving Therapeutic Landscape of Substituted Phenoxymethyl-Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent physicochemical and metabolic advantages have rendered it a versatile building block in drug design.[1] This technical guide delves into the burgeoning field of substituted phenoxymethyl-morpholine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. We will explore their synthesis, intricate structure-activity relationships (SAR), and potential therapeutic applications, with a particular focus on their roles as dopamine receptor antagonists and antimicrobial agents. This document is intended to serve as a comprehensive resource, providing not only a thorough understanding of the mechanistic underpinnings of these compounds but also detailed, field-proven experimental protocols to empower researchers in their own investigations.

The Morpholine Scaffold: A Foundation for Therapeutic Innovation

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved and experimental drugs.[1][2] Its utility in medicinal chemistry can be attributed to several key factors:

  • Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen atom imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve pharmacokinetic profiles.[3][4]

  • Metabolic Stability: The morpholine ring is often associated with increased metabolic stability, a crucial attribute for developing long-acting therapeutic agents.[1]

  • Synthetic Accessibility: The morpholine core is readily incorporated into molecules through various established synthetic methodologies, making it an attractive starting point for library synthesis and lead optimization.[1][5]

The phenoxymethyl substituent appended to the morpholine core provides a versatile handle for modulating biological activity. The aromatic ring can be functionalized with a wide array of substituents to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This guide will explore the significant impact of these substitutions on the biological activities of the resulting compounds.

Synthesis of Substituted Phenoxymethyl-Morpholine Derivatives

The synthesis of substituted phenoxymethyl-morpholine derivatives typically involves the coupling of a substituted phenol with a morpholine precursor bearing a suitable leaving group on the methyl side chain. Two common and effective methods are the copper-mediated coupling and the Mitsunobu reaction.[6]

General Synthetic Workflow

A generalized synthetic scheme for the preparation of substituted phenoxymethyl-morpholine derivatives is presented below. The key step is the formation of the ether linkage between the phenolic hydroxyl group and the hydroxymethyl group of the morpholine scaffold.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final_product Final Product Substituted_Phenol Substituted Phenol (ArOH) Coupling Copper-Mediated Coupling or Mitsunobu Reaction Substituted_Phenol->Coupling Protected_Morpholine N-Boc-(S)-2-(hydroxymethyl)morpholine Protected_Morpholine->Coupling Coupled_Product N-Boc Protected Phenoxymethyl-Morpholine Coupling->Coupled_Product Deprotection_Step Acidic Cleavage of Boc Group (e.g., TFA) Coupled_Product->Deprotection_Step Final_Product Substituted (Phenoxymethyl)morpholine Deprotection_Step->Final_Product D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist Phenoxymethyl-Morpholine Antagonist Antagonist->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Antimicrobial_MOA cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Permeabilization Membrane->Disruption Enzyme Essential Enzyme Inhibition Enzyme Inhibition Enzyme->Inhibition DNA Bacterial DNA DNA_Binding DNA Interaction DNA->DNA_Binding Compound Phenoxymethyl-Morpholine Derivative Compound->Membrane Interacts with Compound->Enzyme Inhibits Compound->DNA Binds to

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S,S)-Reboxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of the antidepressant drug Reboxetine, focusing on a stereoselective pathway to obtain the pharmacologically more active (S,S)-enantiomer. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) widely used in the treatment of clinical depression.[1][2] The synthesis of this molecule is of significant interest due to the two contiguous stereogenic centers in its structure. While the user prompt specifies starting from 2-(phenoxymethyl)morpholine, a direct and efficient conversion from this starting material to the complex structure of Reboxetine is not chemically straightforward and is not represented in established literature. Such a transformation would require challenging C-C bond formation and ether exchange at a stereocenter. Therefore, this guide presents a more robust and validated synthetic strategy, beginning with a chiral morpholine precursor, which offers superior control over the stereochemistry of the final product. The protocols herein are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the underlying chemical principles and justifications for procedural choices.

Introduction to Reboxetine and Synthetic Strategy

Pharmacological Significance

Reboxetine, chemically known as (2RS)-2-[(RS)-(2-ethoxyphenoxy)phenylmethyl]morpholine, is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its therapeutic effect is primarily attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[3] Reboxetine is commercially available as a racemic mixture of its (R,R) and (S,S) enantiomers. However, studies have shown that the (S,S)-enantiomer possesses significantly higher affinity and selectivity for the norepinephrine transporter, making it the more pharmacologically active isomer, or "eutomer".[4][5][6] Consequently, stereoselective synthesis of (S,S)-Reboxetine is a primary goal for both research and industrial production.

Core Synthetic Challenge & Strategy

The central challenge in synthesizing Reboxetine lies in the precise construction of the two adjacent chiral centers at the C2 position of the morpholine ring and the benzylic carbon. The strategy detailed in this guide builds the molecule by sequentially introducing the required aryl groups onto a pre-formed chiral morpholine scaffold. This approach provides excellent diastereoselective control.

The overall synthetic workflow can be visualized as follows:

G A Chiral Morpholine Precursor ((S)-3-Amino-1,2-propanediol) B N-Protected Chiral 2-(Hydroxymethyl)morpholine A->B Ring Formation C N-Protected Morpholine-2-carboxaldehyde B->C Oxidation D Diastereomeric Alcohols (via Phenyl Addition) C->D Phenylation E Chromatographic Separation of Diastereomers D->E F Key Intermediate (Desired (2S,3S)-Alcohol) E->F G N-Protected (S,S)-Reboxetine (via Williamson Ether Synthesis) F->G Etherification H Final Product (S,S)-Reboxetine G->H Deprotection G cluster_0 Williamson Ether Synthesis (Sₙ2 Mechanism) Nuc 2-Ethoxyphenoxide (Nucleophile) Elec Activated Alcohol Intermediate (Electrophile with Leaving Group, LG) Nuc->Elec Backside Attack Prod N-Protected (S,S)-Reboxetine Elec->Prod LG Departs

Sources

Application Note & Protocol: Chiral Synthesis of (2S,3S)-2-(phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of approved drugs and clinical candidates.[1] The specific stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research.[1] (2S,3S)-2-(phenoxymethyl)morpholine is a key chiral intermediate and a structural analog to potent norepinephrine reuptake inhibitors like Reboxetine, making its stereoselective synthesis of significant interest for drug discovery and development programs.[2][3] This document provides a detailed protocol for the chiral synthesis of (2S,3S)-2-(phenoxymethyl)morpholine, leveraging established methodologies in asymmetric synthesis to ensure high stereochemical fidelity.

Synthetic Strategy: A Multi-step Approach to Stereocontrol

The proposed synthesis of (2S,3S)-2-(phenoxymethyl)morpholine is a multi-step sequence commencing from commercially available starting materials. The core of this strategy lies in the early establishment of the desired stereochemistry, which is then carried through the subsequent reaction steps. The key transformations include an asymmetric epoxidation to set the two contiguous stereocenters, followed by regioselective epoxide opening and subsequent cyclization to form the morpholine ring.

G A trans-Cinnamyl Alcohol B (2R,3R)-2,3-Epoxy-3-phenyl-1-propanol A->B Sharpless Asymmetric Epoxidation C (2R,3R)-3-Phenyl-1-(p-toluenesulfonyl)oxy-2,3-epoxypropane B->C Tosylation E N-Protected (2R,3S)-2-hydroxy-3-(phenyl)aminoethanol derivative C->E Epoxide Opening (with D) D N-Protected Aminoethanol F N-Protected (2S,3S)-2-(hydroxymethyl)morpholine derivative E->F Intramolecular Cyclization G (2S,3S)-2-(hydroxymethyl)morpholine F->G Deprotection I (2S,3S)-2-(phenoxymethyl)morpholine G->I Mitsunobu Reaction (with H) H Phenol

Caption: Synthetic workflow for (2S,3S)-2-(phenoxymethyl)morpholine.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
trans-Cinnamyl alcoholSigma-Aldrich98%
Titanium(IV) isopropoxideSigma-Aldrich97%
(+)-Diethyl L-tartrateSigma-Aldrich99%
tert-Butyl hydroperoxideSigma-Aldrich5.0-6.0 M in decane
p-Toluenesulfonyl chlorideSigma-Aldrich98%
BenzylamineSigma-Aldrich99%
Sodium hydrideSigma-Aldrich60% dispersion in mineral oil
Palladium on carbonSigma-Aldrich10 wt. %
PhenolSigma-Aldrich99%
TriphenylphosphineSigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich97%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Step 1: Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol

This initial step is crucial for establishing the (2R,3R) stereochemistry of the epoxy alcohol intermediate.[4]

Procedure:

  • To a stirred solution of (+)-diethyl L-tartrate (1.5 eq.) and titanium(IV) isopropoxide (1.0 eq.) in anhydrous dichloromethane (DCM) at -20 °C, add tert-butyl hydroperoxide (1.5 eq.) in decane dropwise.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of trans-cinnamyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the addition of water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through Celite, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (2R,3R)-2,3-epoxy-3-phenyl-1-propanol.

Step 2: Tosylation of (2R,3R)-2,3-Epoxy-3-phenyl-1-propanol

Activation of the primary alcohol as a tosylate facilitates the subsequent nucleophilic attack.

Procedure:

  • Dissolve (2R,3R)-2,3-epoxy-3-phenyl-1-propanol (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude tosylate, which can be used in the next step without further purification.

Step 3: Epoxide Opening with Benzylamine

Regioselective opening of the epoxide by benzylamine sets the stage for the morpholine ring formation.

Procedure:

  • To a solution of the crude tosylate from the previous step (1.0 eq.) in anhydrous THF, add benzylamine (2.0 eq.).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-benzyl protected amino alcohol intermediate.

Step 4: Intramolecular Cyclization to form the N-Benzyl Morpholine

Base-mediated intramolecular cyclization affords the protected morpholine ring.

Procedure:

  • Dissolve the N-benzyl protected amino alcohol (1.0 eq.) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to give (2S,3S)-4-benzyl-2-(hydroxymethyl)morpholine.

Step 5: Mitsunobu Reaction for Phenoxymethyl Ether Formation

The Mitsunobu reaction provides a reliable method for the formation of the phenoxymethyl ether with inversion of configuration at the hydroxymethyl group is not a concern here as it is a primary alcohol.

Procedure:

  • Dissolve (2S,3S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford (2S,3S)-4-benzyl-2-(phenoxymethyl)morpholine.

Step 6: Deprotection to Yield the Final Product

Removal of the N-benzyl protecting group via hydrogenolysis yields the target compound.

Procedure:

  • Dissolve (2S,3S)-4-benzyl-2-(phenoxymethyl)morpholine (1.0 eq.) in methanol.

  • Add palladium on carbon (10 mol %) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain (2S,3S)-2-(phenoxymethyl)morpholine.

G cluster_0 Stereocenter Establishment cluster_1 Ring Formation cluster_2 Functionalization & Deprotection A Sharpless Asymmetric Epoxidation B Tosylation A->B C Epoxide Opening B->C D Intramolecular Cyclization C->D E Mitsunobu Reaction D->E F Hydrogenolysis E->F

Caption: Key stages of the synthetic protocol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the well-established and highly predictable nature of the key transformations employed. The Sharpless asymmetric epoxidation is renowned for its high enantioselectivity with allylic alcohols.[4] The stereochemical outcome of the epoxide opening and subsequent intramolecular cyclization is governed by well-understood SN2 reaction mechanisms. Each intermediate can be fully characterized by standard analytical techniques (NMR, MS, and chiral HPLC) to confirm its structure and stereochemical purity before proceeding to the next step, thus providing a self-validating synthetic sequence.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral synthesis of (2S,3S)-2-(phenoxymethyl)morpholine. By employing a robust and well-precedented synthetic strategy, this guide enables researchers in academic and industrial settings to access this valuable chiral building block with high stereochemical purity. The presented methodology is amenable to scale-up and can be adapted for the synthesis of related morpholine derivatives.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. [Link]
  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]
  • Carroll, F. I., Blough, B. E., Abraham, P., Mills, A. C., Holleman, J. A., Wolckenhauer, S. A., ... & Decker, J. R. (2009). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine. Tetrahedron: Asymmetry, 20(3), 335-340. [Link]
  • de Koning, P. D., van der Pijl, F., van der Stelt, M., van der Marel, G. A., & Overkleeft, H. S. (2018). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. European Journal of Medicinal Chemistry, 143, 153-165. [Link]
  • Biggs, T. D., Boyd, H. F., Coe, D. M., Johnson, P. D., Kling, A., Krol, E. S., ... & Williams, J. M. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5571-5575. [Link]

Sources

Application Note: Quantitative Analysis of 2-(Phenoxymethyl)morpholine using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Physicochemical Properties of 2-(Phenoxymethyl)morpholine

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol [2]
Monoisotopic Mass193.110278721 Da[2]
XLogP31.2[2]
Topological Polar Surface Area30.5 Ų[2]
IUPAC NameThis compound[2]

The moderate polarity (XLogP3 of 1.2) and the presence of a chromophore (the phenyl group) suggest that both reversed-phase HPLC with UV detection and LC-MS are viable analytical approaches.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with UV-absorbing moieties. The phenoxy group in this compound allows for sensitive detection.

Principle

This method separates this compound from other components in a sample matrix using a reversed-phase HPLC column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. The concentration of the analyte is proportional to the peak area of the chromatogram.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.8 µm) can be used on a UHPLC system.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound reference standard

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • The sample preparation will be matrix-dependent. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or protein precipitation might be necessary.

    • Example (for a solid dosage form): Crush a tablet and dissolve the powder in a known volume of a suitable solvent (e.g., methanol). Sonicate for 15 minutes, centrifuge, and filter the supernatant through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning the UV spectrum of a standard solution. Based on the phenoxy group, a starting wavelength of 220 nm or 254 nm is recommended.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored for quantification.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Reagents and Standards:

  • Same as for HPLC-UV, but with LC-MS grade solvents and additives.

3. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but potentially with more rigorous cleanup steps like solid-phase extraction (SPE) for complex matrices to minimize matrix effects. An internal standard (e.g., a deuterated analog of this compound) should be used for the most accurate quantification.

4. Chromatographic Conditions (Starting Point):

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) can be effective for retaining polar compounds like morpholine derivatives.[3] Alternatively, a C18 column can be used.

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient tailored to the chosen column (reversed-phase or HILIC).

  • Flow Rate: 0.3-0.5 mL/min (for a 2.1 mm ID column)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometric Conditions (Proposed):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 194.1

  • Product Ions: The exact product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure, likely fragmentations would involve the cleavage of the ether linkage and fragmentation of the morpholine ring. Potential product ions to monitor could be:

    • m/z 101.1: Corresponding to the morpholine-methyl fragment.

    • m/z 94.1: Corresponding to the phenoxy fragment.

    • m/z 77.1: Corresponding to the phenyl fragment.

  • Collision Energy: This will need to be optimized for each transition to maximize the signal.

  • MRM Transitions (Proposed for Quantification and Confirmation):

    • 194.1 → 101.1 (Quantifier)

    • 194.1 → 94.1 (Qualifier)

Workflow for LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (with Internal Standard) LC_System LC System Standard_Prep->LC_System Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->LC_System Separation Chromatographic Separation LC_System->Separation Ionization ESI+ Ionization Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.As required by the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% (for drug product) or 98-102% (for drug substance).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. The proposed HPLC-UV method offers a robust and widely accessible approach, while the LC-MS/MS method provides superior sensitivity and selectivity for more demanding applications. It is crucial to emphasize that the provided chromatographic and mass spectrometric conditions are starting points and will require optimization and full validation for any specific application to ensure the generation of reliable and accurate data.

References

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
  • An, K., Kim, I., Lee, C., Moon, J., Suh, H., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
  • Cao, P., Chen, D., Liang, J., Wu, P., Wen, S., Wei, J., Liu, S., Wu, X., Zhao, Y., & Xu, H. (2019). A reliable derivatization method has been developed to detect and quantify morpholine in apple juices and ibuprofen with gas chromatography-mass spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8594348. [Link]
  • ResearchGate. (n.d.). A review on analytical methods for determination of morpholine.

Sources

HPLC method development for 2-(Phenoxymethyl)morpholine purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Determination of 2-(Phenoxymethyl)morpholine

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of this compound. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details a systematic approach, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's scientific foundation.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a morpholine ring linked to a phenoxy group via an ether bond. Its structural motifs are common in pharmacologically active molecules, making it a relevant intermediate in drug discovery and development. In the pharmaceutical landscape, ensuring the purity of any active pharmaceutical ingredient (API) or intermediate is not merely a quality benchmark but a regulatory and safety necessity. The presence of impurities, even in minute quantities, can significantly impact the efficacy and safety of the final drug product.

Therefore, a robust, reliable, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide outlines the development of a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[1] Such a method must be able to accurately measure the active ingredient, free from interference from degradation products, process impurities, or other potential contaminants.

Foundational Strategy: Analyte-Centric Method Design

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. A preliminary analysis of this compound (C₁₁H₁₅NO₂) provides the critical insights needed to direct our experimental design.

  • Molecular Structure & Polarity: The molecule possesses a hydrophobic phenyl ring and a polar morpholine ring containing a secondary amine (a basic center) and an ether oxygen. Its calculated LogP is approximately 1.2, indicating moderate lipophilicity.[2] This profile makes it an ideal candidate for Reversed-Phase (RP) HPLC, where separation is primarily driven by hydrophobic interactions.[3][4]

  • Chromophore: The presence of the phenyl ring provides a strong chromophore, making Ultraviolet (UV) detection a highly suitable and sensitive choice.[5][6]

  • Ionizable Center: The secondary amine in the morpholine ring (pKa typically ~8.5-9) is a basic site. In unbuffered or neutral mobile phases, this can lead to interactions with residual silanols on the silica-based stationary phase, causing poor peak shape (tailing). This necessitates careful control of the mobile phase pH to ensure consistent protonation of the analyte.

Phase 1: Method Development & Optimization

The goal of this phase is to establish chromatographic conditions that provide adequate retention, good peak shape, and sufficient resolution between the main analyte peak and any potential impurities.

Rationale for Initial Conditions

A logical, science-driven selection of starting parameters minimizes the number of experiments required for optimization.

ParameterInitial SelectionRationale
Chromatographic Mode Reversed-Phase (RP)The analyte's moderate polarity is well-suited for retention on a non-polar stationary phase.[4]
Stationary Phase C18, 250 x 4.6 mm, 5 µmThe C18 alkyl chain is the most common and versatile RP stationary phase, providing robust hydrophobic retention for the phenyl group.[4] The column dimensions are standard for traditional HPLC, offering a good balance of efficiency and pressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier serves two key purposes: 1) It protonates the basic morpholine nitrogen, minimizing peak tailing and improving reproducibility. 2) It provides protons for effective electrospray ionization if Mass Spectrometry (MS) detection is desired.
Mobile Phase B AcetonitrileAcetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency at lower wavelengths.[7]
Detector Photodiode Array (PDA)A PDA detector is superior to a fixed-wavelength UV detector as it acquires full UV spectra across a range (e.g., 200-400 nm). This allows for the selection of the optimal detection wavelength (λmax) and is crucial for assessing peak purity during validation.[5]
Column Temperature 30 °CA controlled temperature slightly above ambient ensures stable retention times and improves efficiency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Experimental Protocol: Gradient Screening

A broad gradient elution is the most efficient way to survey the retention behavior of the analyte and any impurities that may be present.

  • System Preparation: Equilibrate the HPLC system with the selected column and mobile phases.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    • Time (min) | %A | %B

    • ---|---|---

    • 0 | 95 | 5

    • 25 | 5 | 95

    • 30 | 5 | 95

    • 30.1 | 95 | 5

    • 35 | 95 | 5

  • Injection & Analysis: Inject 10 µL of the sample and monitor the chromatogram. The main peak should elute at a reasonable retention time, be well-shaped, and provide a starting point for optimization.

Optimization: Fine-Tuning for a Stability-Indicating Profile

Based on the initial screening, the gradient is adjusted to ensure that the main peak is well-resolved from all other peaks, especially those that appear during forced degradation studies. The goal is to achieve a resolution (Rs) of >1.5 for all adjacent peaks.

Phase 2: Proving Specificity via Forced Degradation

A stability-indicating method must be able to separate the intact drug from its degradation products.[8][9] Forced degradation (stress testing) is the process of intentionally degrading the sample to generate these products and prove the method's specificity.[10] The target degradation is typically 5-20% to avoid generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[10]

Forced Degradation Protocol
  • Sample Preparation: Prepare five separate solutions of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours.

    • Oxidation: Add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80 °C for 48 hours.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Neutralization & Dilution: After the stress period, cool the acid and base samples to room temperature and neutralize them. Dilute all stressed samples, including a non-stressed control, to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples using the developed HPLC method. The chromatograms should demonstrate that all degradation peaks are baseline-resolved from the main this compound peak. Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally homogeneous in all conditions.

The Final Method: A Detailed Protocol

The following protocol has been optimized for the purity determination of this compound.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18)
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC Grade Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Elution Time (min): 0, %B: 20 -> Time (min): 25, %B: 70 -> Time (min): 30, %B: 20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample & Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This higher concentration is used for the detection of low-level impurities.

Phase 3: Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[11][12][13] The following experiments must be performed according to the ICH Q2(R1) guideline.[11][14]

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze stressed samples, placebo, and known impurities. Perform peak purity analysis with PDA.The method is able to separate and quantify the analyte unequivocally in the presence of expected components. Peak purity index > 0.999.
Linearity Prepare 5 concentrations from LOQ to 150% of the standard concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for assay.
Accuracy Spike the sample matrix with the reference standard at 3 levels (e.g., 50%, 100%, 150%) in triplicate.% Recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations of the sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine signal-to-noise (S/N) ratio from injections of dilute solutions.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust, stability-indicating HPLC method for the purity analysis of this compound. By beginning with an understanding of the analyte's chemistry, we logically progressed through method development, optimization, and forced degradation studies. The final method, when fully validated according to the detailed ICH Q2(R1) protocols, will be fit for purpose in a regulated environment, ensuring the reliable quality assessment of this important chemical entity.

References

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/brochures/2019/waters-column-selection-guide-for-polar-compounds.html]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • How to Approach a Forced Degradation Study. SGS. [URL: https://www.sgs.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [URL: https://www.phenomenex.com/documents/choosing-the-right-hplc-column-a-complete-guide/]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/71939/download]
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [URL: https://www.waters.com/blog/infographic-whats-the-best-column-for-polar-compound-retention/]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [URL: https://www.glsciences.com/technotes/hplc-columns-lc-columns-types-how-to-choose-compare/]
  • Types of HPLC Detectors. Phenomenex. [URL: https://www.phenomenex.com/documents/types-of-hplc-detectors-a-comprehensive-guide/]
  • Polar Column in HPLC Example. Hawach. [URL: https://www.hawach.com/polar-column-in-hplc-example/]
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010,%20Issue%201/RJPT_10_1_2017_90.html]
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [URL: https://www.pharmaceuticalonline.com/doc/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product-0001]
  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [URL: https://www.veeprho.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [URL: https://www.biopharminternational.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [URL: https://www.veeprho.com/analytical-method-development-approach-when-compounds-dont-have-uv-chromophore/]
  • Types of detectors used in HPLC. Bio-Analysis Centre. [URL: https://www.bioanalysis-centre.com/types-of-detectors-used-in-hplc/]
  • (2R)-2-(Phenoxymethyl)morpholine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42048696]
  • Types of Detectors in High-Performance Liquid Chromatography. Food Safety Institute. [URL: https://www.foodsafetyinstitute.com/hplc-detectors/]
  • Seeing is Believing: Detectors for HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/seeing-believing-detectors-hplc]
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-morpholine-4-phenyl-on-newcrom-r1-hplc-column/]
  • This compound. Pharmaffiliates. [URL: https://www.
  • HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. Benchchem. [URL: https://www.benchchem.
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [URL: https://www.eschem.com/news/liquid-phase-method-for-morpholine-75170307.html]
  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [URL: https://helixchrom.com/Compound/HPLC-Methods-for-analysis-of-Morpholine.html]
  • 167273-56-5|this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/167273-56-5.html]
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [URL: https://www.alwsci.com/industry-news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks.html]

Sources

Application Note: Quantitative Analysis of Morpholine and its Derivatives in Solution by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are heterocyclic organic compounds with a wide range of industrial and pharmaceutical applications. They serve as corrosion inhibitors, emulsifiers, and crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] However, their potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitates highly sensitive and accurate analytical methods for their quantification, particularly as trace-level impurities in food products and pharmaceuticals.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds like morpholine.[3][4] This application note provides a comprehensive, in-depth guide for the quantitative analysis of morpholine derivatives in solution, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with explanations grounded in established analytical chemistry principles to ensure both technical accuracy and practical applicability.

Principle of Analysis: The Necessity of Derivatization

Direct GC-MS analysis of morpholine presents significant challenges due to its high polarity and potential for strong interaction with the stationary phases of GC columns, often leading to poor peak shape and low sensitivity.[5][6] To circumvent these issues, a derivatization step is employed to convert the polar morpholine molecule into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior.[7][8]

The most common and effective derivatization strategy involves the reaction of morpholine, a secondary amine, with sodium nitrite in an acidic medium to form N-nitrosomorpholine.[7][8][9] This derivative is significantly more volatile and less polar, making it amenable to GC separation and subsequent MS detection with high sensitivity and specificity.[7][10] An attempt to detect morpholine by GC-MS without derivatization often fails to produce a discernible signal at relevant concentrations.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance of the GC-MS method for morpholine determination following derivatization, based on validated studies in various matrices.

Table 1: Performance Metrics in Liquid Matrices (e.g., Apple Juice, Ibuprofen Solution)

ParameterValueReferences
Linearity Range10 - 500 µg/L[7][8][10]
Correlation Coefficient (R²)> 0.999[7][11]
Limit of Detection (LOD)7.3 µg/L[7][8][11]
Limit of Quantification (LOQ)24.4 µg/L[7][8][11]
Spiked Recovery Rate94.3% - 109.0%[7][8]
Intra-day Precision (RSD%)2.0% - 4.4%[7][8]
Inter-day Precision (RSD%)3.3% - 7.0%[7][8]

Table 2: Performance Metrics in Solid Matrices (e.g., Fruit Peel & Pulp)

ParameterValueReferences
Linearity Range10 - 400 µg/kg[9][12]
Correlation Coefficient (R²)> 0.9999[12]
Limit of Detection (LOD)1.3 - 3.3 µg/kg[9][12]
Limit of Quantification (LOQ)4.1 - 10.1 µg/kg[12]
Spiked Recovery Rate88.6% - 107.2%[9][12]
Intra-day Precision (RSD%)1.4% - 9.4%[9][12]
Inter-day Precision (RSD%)1.5% - 2.8%[9][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of morpholine in solution.

Part 1: Sample Preparation

The choice of sample preparation protocol is contingent on the sample matrix.

Protocol 1A: Liquid Samples (e.g., Juices, Aqueous Drug Formulations)

  • Filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[7]

  • If the sample is a solid drug product, dissolve it in purified water and centrifuge at 10,000 rpm for 15 minutes. Collect the supernatant for analysis.[8]

  • Proceed directly to the Derivatization protocol.

Protocol 1B: Solid Samples with High Lipid Content (e.g., Fruit Peels)

  • Homogenize a known weight of the sample.

  • Perform a lipid removal step by extracting the homogenized sample with n-hexane. Vortex for 15 minutes and centrifuge. Discard the n-hexane layer and repeat the extraction twice.[13]

  • The resulting defatted sample is then ready for the derivatization step.

Part 2: Derivatization and Liquid-Liquid Extraction

This protocol describes the conversion of morpholine to N-nitrosomorpholine and its subsequent extraction.

  • Transfer 2.0 mL of the prepared sample extract into a suitable reaction vial.[13]

  • Add 200 µL of 0.05 M hydrochloric acid (HCl) to adjust the pH to approximately 1.5. This acidic condition is crucial for the nitrosation reaction.[12][13]

  • Add 200 µL of a saturated sodium nitrite (NaNO₂) solution.[13]

  • Vortex the mixture for 30 seconds to ensure thorough mixing of the reactants.[13]

  • Heat the vial at 40°C for 5 minutes in a heating block to facilitate the derivatization reaction, then cool to room temperature.[12][13]

  • Add 0.5 mL of dichloromethane to the derivatized solution.[1]

  • Vortex for 1 minute to extract the N-nitrosomorpholine derivative into the organic phase.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Carefully transfer the organic (bottom) layer to an amber autosampler vial, filtering through a 0.22 µm filter if necessary.[1]

Part 3: GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[7]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[7]

GC Conditions:

  • Column: DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

  • Injection Volume: 1 µL.[1]

  • Injector Temperature: 250 °C.[1]

  • Split Ratio: 1:7.[12]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.[1][12]

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[1][12]

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[1][12]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • MS Source Temperature: 230 °C.[1]

  • MS Quadrupole Temperature: 150 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[1][7]

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis start Sample (Liquid or Solid) liquid Liquid Sample (e.g., Juice) start->liquid solid Solid Sample (e.g., Fruit Peel) start->solid filtration Filtration / Centrifugation liquid->filtration homogenization Homogenization solid->homogenization acidification Acidification (HCl, pH ~1.5) filtration->acidification lipid_removal Lipid Removal (n-hexane extraction) homogenization->lipid_removal lipid_removal->acidification derivatization Add Sodium Nitrite (40°C, 5 min) acidification->derivatization extraction Liquid-Liquid Extraction (Dichloromethane) derivatization->extraction final_sample Organic Extract for GC-MS extraction->final_sample gcms GC-MS Analysis (SIM Mode) final_sample->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of morpholine derivatives.

derivatization_reaction morpholine Morpholine (Secondary Amine, Polar) reagents + Sodium Nitrite (NaNO₂) + Acid (H⁺) morpholine->reagents n_nitrosomorpholine N-Nitrosomorpholine (Volatile, Less Polar) reagents->n_nitrosomorpholine Nitrosation Reaction

Caption: Derivatization of morpholine to N-nitrosomorpholine.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained using this protocol, the following quality control measures are essential:

  • Method Blank: A reagent blank should be processed alongside the samples to check for any contamination.

  • Calibration Curve: A multi-point calibration curve should be generated using standards of known concentrations to ensure the linearity of the detector response.[12]

  • Spiked Samples: Spiking a blank matrix with a known amount of morpholine at different concentration levels (low, medium, and high) is crucial for determining the method's accuracy and recovery.[7][8]

  • Internal Standard: The use of an isotopic internal standard, such as morpholine-d8, can significantly improve the precision and accuracy of quantification by correcting for variations in sample preparation and instrument response.[9][12]

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of morpholine derivatives in various solutions using GC-MS. The key to a successful analysis lies in the derivatization of the polar morpholine into the more volatile N-nitrosomorpholine, enabling sensitive and reliable quantification. By adhering to the outlined sample preparation, derivatization, and GC-MS analysis steps, and by incorporating appropriate quality control measures, researchers and drug development professionals can achieve accurate and reproducible results for the monitoring of morpholine residues in their samples.

References

  • Benchchem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • An, K., Kim, I., Lee, C., Min, J.-K., Shin, H.-J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • Benchchem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem.
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Morpholine GCMS data acquisition. (2021). YouTube.
  • Restek. (2021). Analysis of Amines in GC. LabRulez GCMS.
  • Benchchem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. Benchchem.
  • An, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC.
  • SGT Life Sciences. (2022). Development of Headspace gas chromatography-mass spectrometry (GCHS-MS) method for the determination of trace level N-nitrosomorpholine (NMOR) impurity in Allopurinol. ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols for the Determination of Morpholine Residues. Benchchem.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. ES CHEM Co.,Ltd.
  • Han, D., et al. (2019). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry. ResearchGate.
  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • An, K., et al. (2020). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Hartonen, K., et al. (2021). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate.
  • Singh, P., & Singh, R. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 543-548.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.

Sources

Application Note: Chiral Separation of 2-(Phenoxymethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 2-(phenoxymethyl)morpholine enantiomers, a crucial process in drug development and quality control due to the stereospecific bioactivity common to morpholine derivatives.[1][2] As a key structural motif in various pharmacologically active compounds, including potential norepinephrine reuptake inhibitors, ensuring enantiomeric purity is paramount.[1][3] This document outlines three primary chromatographic and electrophoretic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, we delve into the mechanistic principles, provide field-proven insights for method development, and present detailed, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methods for the enantioselective analysis of this compound.

Introduction: The Significance of Chiral Separation for Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system.[4][5] this compound and its analogs have been investigated for their potential as antidepressants and other neuropharmacological agents.[1] The chirality of these molecules is of critical importance, as enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the marketing of single-enantiomer drugs to ensure safety and efficacy.[6] Therefore, the development of reliable and efficient analytical methods for separating and quantifying the enantiomers of this compound is a fundamental requirement in pharmaceutical research and development.

This application note explores three powerful techniques for achieving this separation: HPLC, SFC, and CE. Each method offers unique advantages, and the choice of technique will depend on specific laboratory needs, such as analytical throughput, solvent consumption, and the scale of the separation (analytical versus preparative).

High-Performance Liquid Chromatography (HPLC) for Enantioselective Separation

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry due to its robustness and the wide variety of commercially available chiral stationary phases (CSPs).[6][8] For the separation of this compound, polysaccharide-based CSPs are highly recommended due to their broad applicability and proven success with a wide range of chiral compounds.[7][9]

Mechanistic Principle of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose, function by forming transient diastereomeric complexes with the enantiomers of the analyte.[7] The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The differing stability of these diastereomeric complexes for each enantiomer leads to different retention times and, consequently, separation.

Experimental Protocol: HPLC Method

This protocol provides a robust starting point for the chiral separation of this compound using a polysaccharide-based CSP.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmA versatile amylose-based CSP known for broad enantioselectivity.[9]
Mobile Phase n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)A common normal-phase mobile phase for polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is a basic additive to improve peak shape for amine-containing compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is a common practice.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe phenyl group in the analyte provides strong UV absorbance at this wavelength.

Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is considered baseline separation.

  • Determine the enantiomeric excess (e.e.) of non-racemic samples.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Racemic Mixture dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate Chiral Separation (Chiralpak® AD-H) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (e.e.) integrate->calculate

Caption: HPLC workflow for chiral separation.

Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower back pressure.[10][11][12] These benefits stem from the use of supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity.[13]

Mechanistic Principle of Chiral SFC

Similar to HPLC, chiral SFC primarily utilizes CSPs for enantiomeric recognition. The separation mechanism on polysaccharide-based CSPs in SFC is analogous to that in normal-phase HPLC. The supercritical CO2 acts as a non-polar primary mobile phase, and a polar organic modifier (co-solvent) is added to adjust the mobile phase strength and influence retention and selectivity.

Experimental Protocol: SFC Method

This protocol provides a starting point for developing a rapid chiral separation method for this compound using SFC.

Instrumentation:

  • An analytical SFC system with a back pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and a UV-Vis detector.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic this compound in methanol.

  • Dilute to a working concentration of 0.2 mg/mL with methanol.

  • Filter through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak® IC, 250 x 4.6 mm, 5 µmA cellulose-based CSP that often provides complementary selectivity to amylose-based phases.
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v)Methanol is a common polar modifier in SFC. The ratio can be optimized to adjust retention times.
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[13]
Back Pressure 150 barMaintaining sufficient back pressure ensures the mobile phase remains in a supercritical state.
Column Temperature 40 °CTemperature can be optimized to improve peak shape and resolution.
Injection Volume 5 µLA typical injection volume for analytical SFC.
Detection UV at 254 nm

Data Analysis:

  • As with HPLC, calculate the resolution and enantiomeric excess.

SFC Workflow Diagram

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing dissolve_sfc Dissolve Racemic Mixture dilute_sfc Dilute in Methanol dissolve_sfc->dilute_sfc filter_sfc Filter Sample (0.45 µm) dilute_sfc->filter_sfc inject_sfc Inject Sample (5 µL) filter_sfc->inject_sfc separate_sfc Chiral Separation (Chiralpak® IC) inject_sfc->separate_sfc detect_sfc UV Detection (254 nm) separate_sfc->detect_sfc integrate_sfc Integrate Peaks detect_sfc->integrate_sfc calculate_sfc Calculate Resolution (Rs) and Enantiomeric Excess (e.e.) integrate_sfc->calculate_sfc CE_Workflow cluster_prep_ce Preparation cluster_ce CE Analysis cluster_data_ce Data Processing prepare_bge Prepare BGE with Chiral Selector rinse_capillary Rinse Capillary prepare_bge->rinse_capillary prepare_sample Dissolve Sample in Water inject_ce Hydrodynamic Injection prepare_sample->inject_ce rinse_capillary->inject_ce apply_voltage Apply Voltage (+20 kV) inject_ce->apply_voltage detect_ce DAD Detection (210 nm) apply_voltage->detect_ce analyze_electropherogram Analyze Electropherogram detect_ce->analyze_electropherogram calculate_ce Calculate Resolution analyze_electropherogram->calculate_ce

Caption: CE workflow for high-efficiency enantioseparation.

Conclusion and Method Selection

This application note has detailed three robust techniques for the chiral separation of this compound enantiomers.

  • HPLC with polysaccharide-based CSPs offers a reliable and widely accessible method, serving as an excellent starting point for most laboratories.

  • SFC provides a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and preparative applications. [12][14]* CE excels in providing high-efficiency separations with minimal sample consumption, which is particularly beneficial when sample amounts are limited.

The choice of the optimal technique will depend on the specific analytical challenges and available instrumentation. The protocols provided herein are designed as comprehensive starting points for method development and can be further optimized to meet specific performance requirements.

References

  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-173. [Link]
  • Zhang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.).
  • Gazzola, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
  • de Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Daicel Chiral Technologies. (n.d.).
  • Zhang, Y., et al. (2022). Preparation of novel chiral stationary phases based on chiral metal-organic cages enable extensive HPLC enantioseparation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Selvita. (2024).
  • Encyclopedia of Analytical Chemistry. (2013).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Gampfer, D., et al. (2018). Enantiomeric Separation of Novel Psychoactive Substances by Capillary Electrophoresis Using (+)-18-crown-6-tetracarboxylic Acid as Chiral Selector. Chirality. [Link]
  • Welch, C. J., et al. (2012).
  • Regis Technologies. (n.d.).
  • Ilisz, I., et al. (2024).
  • Nishi, H., et al. (1996). Enantiomer Separation of Basic Drugs by Capillary Electrophoresis Using Ionic and Neutral Polysaccharides as Chiral Selectors.
  • Hühner, L. G., & Holzgrabe, U. (2015). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. [Link]
  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Zeng, G., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
  • Lummis, S. C. R., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Weatherly, C. A., & Shamsi, S. A. (2021).
  • Nehmé, R., & Nehmé, M. (2017). Capillary electrophoresis-a high performance analytical separation technique.
  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. [Link]

Sources

The 2-(Phenoxymethyl)morpholine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Cornerstone in Drug Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique combination of properties—including aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets—has cemented its role as a versatile building block in the design of novel therapeutics.[1][2][3] This guide focuses on a specific and highly impactful class of morpholine derivatives: the 2-(phenoxymethyl)morpholines. This core structure is the foundation for several neurologically active drugs and serves as a template for the ongoing discovery of new chemical entities targeting a range of challenging diseases.

The strategic incorporation of the phenoxymethyl group at the 2-position of the morpholine ring introduces a critical pharmacophore that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the medicinal chemistry applications of this scaffold, from its most prominent clinical successes to detailed protocols for synthesis and pharmacological evaluation, designed for researchers and drug development professionals.

Medicinal Chemistry Significance and Key Therapeutic Applications

The 2-(phenoxymethyl)morpholine scaffold is most famously associated with its role in modulating the levels of key neurotransmitters in the central nervous system (CNS). By inhibiting the reuptake of monoamines such as norepinephrine, this class of compounds has found significant application in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

Viloxazine: A Classic Example of Repurposing and Mechanistic Refinement

Viloxazine stands as a primary example of the therapeutic potential of the this compound core. Initially developed as an antidepressant and marketed in Europe for many years, it has recently been repurposed and approved in the United States for the treatment of ADHD.[4][5]

  • Mechanism of Action: Viloxazine is a selective norepinephrine reuptake inhibitor (NRI).[6] By binding to the norepinephrine transporter (NET), it blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.[5][6] This action is crucial for regulating attention, focus, and executive functions.[6] More recent studies have revealed a more complex pharmacology, with viloxazine also showing activity as an antagonist at the serotonin 5-HT2B receptor and an agonist at the 5-HT2C receptor, leading some to classify it as a Serotonin Norepinephrine Modulating Agent (SNMA).[4][5][7]

  • Stereochemistry and Activity: The pharmacological activity of viloxazine is stereospecific. The (S)-(-)-isomer is known to be approximately five times more potent as a norepinephrine reuptake inhibitor than the (R)-(+)-isomer.[6][8] This highlights the importance of stereochemical control in the synthesis and development of this compound derivatives.

The journey of viloxazine from a European antidepressant to a modern ADHD therapeutic underscores the enduring relevance of this chemical scaffold and the potential for rediscovering and refining the therapeutic applications of established drugs.

Teniloxazine: Exploring Neuroprotection and Antidepressant Activity

Teniloxazine is another important analogue that, while marketed in Japan as an antidepressant, was initially investigated for its neuroprotective and nootropic (cognition-enhancing) properties.[9][10]

  • Pharmacological Profile: Similar to viloxazine, teniloxazine is a potent norepinephrine reuptake inhibitor.[9][11] However, it also demonstrates significant antagonist activity at the 5-HT2A receptor.[9] This dual mechanism of action may contribute to its antidepressant effects and its potential for treating cerebrovascular disorders.

Reboxetine Analogues: Probing the Structure-Activity Relationship

While not a direct phenoxymethyl derivative, reboxetine, a selective norepinephrine reuptake inhibitor, is a closely related and structurally informative analogue.[12] The extensive research into reboxetine and its derivatives has provided valuable insights into the structure-activity relationships (SAR) of the broader class of 2-substituted morpholines.[13][14] This body of work demonstrates how modifications to the phenoxy ring and the introduction of substituents on the morpholine nitrogen can be used to optimize potency and selectivity for the norepinephrine transporter over other monoamine transporters.[13]

Synthesis of the this compound Core: A General Protocol

The synthesis of the this compound scaffold can be achieved through several established routes.[15] A common and effective strategy involves the reaction of a substituted phenol with an epoxide, followed by cyclization with an amino-containing component. The following protocol is a representative example for the synthesis of viloxazine hydrochloride, derived from published methods.[7]

Protocol 1: Synthesis of (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride (Viloxazine HCl)

Materials:

  • 2-Ethoxyphenol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄)

  • 2-Aminoethyl hydrogen sulfate

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Ethyl Acetate (EtOAc)

  • Appropriate organic solvents (e.g., Toluene, DMF)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Step-by-Step Procedure:

  • Step 1: Synthesis of 2-((2-ethoxyphenoxy)methyl)oxirane

    • To a solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene, add potassium carbonate (1.5 eq) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 eq).

    • Heat the mixture to 60-70 °C with vigorous stirring.

    • Add epichlorohydrin (1.2 eq) dropwise over 30 minutes.

    • Maintain the reaction at 70 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude epoxide. This intermediate can often be used in the next step without further purification.

  • Step 2: Cyclization to form the Morpholine Ring

    • In a separate flask, prepare a solution of sodium hydroxide (3.0 eq) in water.

    • Add 2-aminoethyl hydrogen sulfate (1.2 eq) to the basic solution and stir until dissolved.

    • Add the crude epoxide from Step 1 to the aqueous basic solution.

    • Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the cyclization should be monitored by GC-MS or LC-MS.

    • After cooling to room temperature, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base of viloxazine.

  • Step 3: Salt Formation and Purification

    • Dissolve the crude viloxazine free base in isopropanol.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH is acidic (pH 2-3).

    • A precipitate of viloxazine hydrochloride will form. Stir the slurry at 0 °C for 1 hour.

    • Collect the solid by vacuum filtration, washing with cold ethyl acetate.

    • Recrystallize the crude salt from a mixture of isopropanol and water to obtain pure viloxazine hydrochloride.

    • Dry the final product under vacuum.

Causality Behind Experimental Choices:

  • The use of a phase-transfer catalyst in Step 1 facilitates the reaction between the aqueous-soluble phenoxide and the organic-soluble epichlorohydrin.

  • The strong base in Step 2 is necessary for the ring-opening of the epoxide by the amino group of 2-aminoethyl hydrogen sulfate, followed by an intramolecular cyclization to form the morpholine ring.

  • Conversion to the hydrochloride salt in Step 3 is a standard procedure for purifying and improving the stability and handling of amine-containing drug substances.

Workflow for Synthesis of Viloxazine

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation & Purification A 2-Ethoxyphenol + Epichlorohydrin B Reaction with K2CO3, n-Bu4NHSO4 A->B Toluene, 70°C C 2-((2-ethoxyphenoxy)methyl)oxirane B->C E Reaction with Epoxide in NaOH(aq) C->E D 2-Aminoethyl hydrogen sulfate D->E Reflux F Viloxazine (Free Base) E->F G Viloxazine (Free Base) F->G H Treatment with HCl G->H Isopropanol I Viloxazine Hydrochloride H->I J Recrystallization I->J Isopropanol/Water K Pure Viloxazine HCl J->K

Caption: General workflow for the three-step synthesis of Viloxazine HCl.

Pharmacological Evaluation Protocols

Once synthesized, novel this compound derivatives must be evaluated for their pharmacological activity. The following are generalized protocols for in vitro and in vivo assessment, focusing on norepinephrine reuptake inhibition.

Protocol 2: In Vitro Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • [³H]-Nisoxetine (a high-affinity radioligand for NET).

  • Test compounds (this compound derivatives).

  • Desipramine (a known NET inhibitor, as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of the test compounds and the positive control (desipramine) in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Cell membrane preparation (e.g., 10-20 µg of protein per well).

      • Test compound or control at various concentrations.

      • [³H]-Nisoxetine at a final concentration close to its Kd value (e.g., 1 nM).

    • For determining non-specific binding, use a high concentration of a known NET inhibitor (e.g., 10 µM desipramine) instead of the test compound.

    • Incubate the plate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold binding buffer to reduce non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative NET Affinity
CompoundStructureNET Ki (nM)
Viloxazine (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine155 - 630[5]
Teniloxazine 2-[{2-[(thiophen-2-yl)methyl]phenoxy}methyl]morpholinePotent NRI[9]
Reboxetine (RS)-2-[(α-(2-ethoxyphenoxy)benzyl]morpholineHigh Affinity[16]
Test Compound 1Structure of Novel AnalogueTo be determined

Analytical Characterization of this compound Derivatives

The identity and purity of synthesized compounds must be rigorously confirmed using standard analytical techniques.

Protocol 3: Analytical Methods for Compound Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the final compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton signals for the morpholine and phenoxymethyl groups should be identifiable and consistent with the expected structure.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and determine the exact mass of the synthesized compound. This provides strong evidence for the compound's identity.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the final compound. A reverse-phase C18 column is typically suitable.

    • The purity is determined by the peak area of the main component relative to the total area of all peaks detected (e.g., at 254 nm). Purity should typically be >95% for pharmacological testing.

Analytical Workflow

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting monoamine transporters has established it as a critical tool in the development of treatments for psychiatric and neurological disorders. Future research in this area is likely to focus on several key aspects:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific transporter subtypes or other CNS targets.

  • Modulating Polypharmacology: Intentionally designing compounds that interact with multiple targets (e.g., NET and specific serotonin receptors) to achieve synergistic therapeutic effects, as seen with the evolving understanding of viloxazine.[4][5]

  • Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where monoamine signaling plays a role, such as in pain management or neurodegenerative diseases.[17]

By leveraging the established synthetic routes and pharmacological evaluation protocols outlined in this guide, researchers can continue to explore the vast chemical space around this privileged scaffold and unlock its full therapeutic potential.

References

  • New Drug Approvals. (2019, February 27). Viloxazine.
  • Benchchem. (n.d.). Viloxazine: A Technical Chronicle of its Discovery, Development, and Mechanistic Evolution as an Antidepressant.
  • Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects.
  • Wikipedia. (n.d.). Teniloxazine.
  • Wikipedia. (n.d.). Viloxazine.
  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • Unknown Source. (n.d.). Teniloxazine.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
  • PubMed. (n.d.). Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs.
  • PubMed. (2008, October 15). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.
  • OSHA. (2003, May). Morpholine.
  • National Center for Biotechnology Information. (2009, February 9). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
  • PubChem. (n.d.). Reboxetine.
  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • National Center for Biotechnology Information. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
  • ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • MDPI. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.
  • PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • National Center for Biotechnology Information. (2020, June 5). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • PubMed. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • PubMed. (n.d.). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.
  • PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (2025, August 9). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.

Sources

Application Notes and Protocols: N-Alkylation of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 2-(Phenoxymethyl)morpholine Scaffolds

In the landscape of medicinal chemistry and drug development, the this compound core is a privileged scaffold. Its prominence is exemplified by its presence in compounds such as Reboxetine, a selective norepinephrine reuptake inhibitor (NRI)[1]. The nitrogen atom of the morpholine ring serves as a critical handle for synthetic modification, allowing for the systematic modulation of a compound's pharmacological and pharmacokinetic properties.

N-alkylation of the this compound core is a fundamental strategy for expanding chemical diversity. This transformation enables the synthesis of extensive libraries of tertiary amine analogs, which are essential for developing detailed Structure-Activity Relationships (SAR)[1][2]. By introducing a variety of alkyl and aryl groups at the nitrogen position, researchers can fine-tune properties such as potency, selectivity, solubility, and metabolic stability, ultimately guiding the optimization of lead compounds into clinical candidates[2].

These application notes provide a comprehensive guide to the key reaction conditions and protocols for the successful N-alkylation of this compound, grounded in mechanistic principles and practical laboratory experience.

Mechanistic Considerations: The "Why" Behind the Conditions

The N-alkylation of a secondary amine like this compound is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center on the alkylating agent. Understanding the primary mechanisms is crucial for troubleshooting and optimizing reaction outcomes.

Method 1: Direct Alkylation with Alkyl Halides (S_N2 Mechanism)

The most common approach involves the reaction of the morpholine with an alkyl halide. This proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism[3].

Key Principles:

  • Nucleophilic Attack: The nitrogen of the morpholine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[4]

  • Acid-Base Neutralization: This initial reaction forms a trialkylammonium salt. A base is required to deprotonate this salt, regenerating a neutral tertiary amine and preventing the reaction from stalling. The base neutralizes the hydrogen halide byproduct formed during the reaction.[2][4]

  • Over-alkylation Risk: While the resulting tertiary amine is still nucleophilic, the formation of a quaternary ammonium salt is generally less favorable than with primary amines, especially with sterically hindered substrates or by controlling stoichiometry.[5] However, it remains a potential side reaction.

Caption: S_N2 mechanism for N-alkylation of a secondary amine.

Method 2: Reductive Amination

Reductive amination is a milder, alternative two-step, one-pot process that avoids the use of reactive alkyl halides.

Key Principles:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form a tertiary iminium ion.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the electrophilic iminium ion to the corresponding tertiary amine.[2] A key advantage of NaBH(OAc)₃ is that it is non-hygroscopic and will not reduce the starting aldehyde or ketone under neutral or acidic conditions.[2]

Reductive_Amination cluster_main Reductive Amination Workflow Amine This compound (Secondary Amine) Iminium Iminium Ion [R'₂N⁺=CR₂] Amine->Iminium Carbonyl Aldehyde / Ketone (R-C=O) Carbonyl->Iminium Condensation Product N-Alkylated Product (Tertiary Amine) Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction Lab_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Combine Amine, Alkylating Agent & Base Solvent 2. Add Anhydrous Solvent Start->Solvent Heat 3. Heat to Target Temperature Solvent->Heat Monitor 4. Monitor via TLC Heat->Monitor Filter 5. Cool & Filter Solid Base Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Column Chromatography Concentrate->Purify Characterize 8. Characterize (NMR, MS) Purify->Characterize FinalProduct Pure N-Alkylated Product Characterize->FinalProduct

Sources

The Versatile Virtuoso: 2-(Phenoxymethyl)morpholine as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the morpholine moiety stands out as a "privileged structure."[1] Its inherent physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a highly desirable component in the design of novel therapeutic agents.[2] Within this important class of heterocyles, 2-(phenoxymethyl)morpholine has emerged as a particularly versatile and valuable building block. Its unique combination of a rigid phenoxymethyl group and a reactive morpholine core provides a powerful platform for the construction of a diverse array of complex molecules, most notably in the realm of neuroscience-targeted pharmaceuticals.[3]

This comprehensive guide delves into the synthetic utility of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its applications. We will move beyond a mere recitation of procedures to explain the underlying principles and strategic considerations that govern its use in organic synthesis. This document is designed to be a self-validating resource, providing not only step-by-step protocols but also the scientific rationale to empower innovation in your own research endeavors.

Core Attributes of this compound: A Structural and Reactive Overview

This compound is a chiral secondary amine characterized by a phenoxymethyl substituent at the C2 position of the morpholine ring. This structural feature imparts a degree of conformational rigidity and provides a handle for stereoselective transformations. The secondary amine of the morpholine ring is a key reactive site, readily undergoing a variety of chemical modifications.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[4]
Molecular Weight193.24 g/mol [4]
XLogP31.2[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]

Table 1: Key Physicochemical Properties of this compound.

The nitrogen atom's nucleophilicity is central to its role as a building block, allowing for facile derivatization through N-alkylation and N-acylation reactions. Furthermore, the chirality at the C2 position can be leveraged to induce stereoselectivity in subsequent chemical steps, a critical aspect in the synthesis of enantiomerically pure drug candidates.

Key Synthetic Applications and Protocols

The true value of this compound as a building block is demonstrated through its application in the synthesis of complex and biologically active molecules. The following sections provide detailed protocols for its most common and impactful transformations.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for modifying the this compound scaffold. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The reaction typically proceeds via an SN2 mechanism, where the morpholine nitrogen acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or a related electrophile.[5]

Protocol: Synthesis of N-Benzyl-2-(phenoxymethyl)morpholine

This protocol details a representative N-alkylation reaction using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • With vigorous stirring, add benzyl bromide (1.2 eq.) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(phenoxymethyl)morpholine.

Causality and Experimental Choices:

  • Solvent: Acetonitrile is a common choice for N-alkylation reactions as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

  • Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the starting amine.

N-Acylation: Introducing Amide Functionality

N-acylation is another cornerstone transformation that introduces an amide linkage to the morpholine nitrogen. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. The reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.[6]

Protocol: Synthesis of N-Acetyl-2-(phenoxymethyl)morpholine

This protocol describes a standard N-acylation using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate dropping funnel, prepare a solution of acetyl chloride (1.2 eq.) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred morpholine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-2-(phenoxymethyl)morpholine.

  • If necessary, purify the product by silica gel column chromatography.

Causality and Experimental Choices:

  • Base: Triethylamine is a common organic base used to scavenge the hydrochloric acid produced during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is often initiated at 0°C to control the exothermicity of the acylation reaction.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acid and remove the triethylammonium hydrochloride salt.

Application in the Synthesis of Bioactive Molecules: The Case of Reboxetine

A prime example showcasing the utility of this compound as a building block is in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[7] The chiral synthesis of the biologically active (S,S)-enantiomer of Reboxetine often utilizes a derivative of this compound.[8]

Conceptual Synthetic Workflow for Reboxetine Analogs

The synthesis of Reboxetine and its analogs highlights the strategic importance of the this compound scaffold. A general approach involves the N-alkylation or N-arylation of a suitably protected chiral this compound derivative.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Derivatization and Final Product Synthesis Start Chiral Amino Alcohol Step1 Cyclization to Morpholine Start->Step1 Step2 Introduction of Phenoxymethyl Group Step1->Step2 Precursor (R)- or (S)-2-(Phenoxymethyl)morpholine Step2->Precursor N_Protection N-Protection (e.g., Boc) Precursor->N_Protection Alkylation N-Alkylation with 2-ethoxybenzyl halide Precursor->Alkylation Direct Alkylation N_Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection Reboxetine (S,S)-Reboxetine Deprotection->Reboxetine

Caption: A generalized workflow for the synthesis of Reboxetine from a chiral this compound precursor.

Advanced Synthetic Strategies and Future Outlook

Beyond fundamental N-functionalization, the this compound scaffold holds potential for more intricate synthetic transformations. While specific protocols are less commonly reported for the title compound itself, the broader literature on morpholine chemistry suggests several exciting avenues for exploration:

  • Diastereoselective Reactions: The inherent chirality of this compound can be exploited to direct the stereochemical outcome of reactions at other positions on the morpholine ring or on N-substituents. For instance, the diastereoselective alkylation of N-acylated morpholines can lead to the synthesis of highly functionalized and stereochemically complex molecules.[5]

  • Asymmetric Catalysis: Chiral morpholine derivatives have been investigated as ligands in asymmetric catalysis. The development of novel chiral ligands derived from this compound could open new possibilities for enantioselective transformations.

  • Cascade and Multicomponent Reactions: The integration of this compound into cascade or multicomponent reactions would offer a highly efficient strategy for the rapid construction of molecular complexity from simple starting materials.

Conclusion: A Building Block of Enduring Significance

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its utility is most prominently demonstrated in the synthesis of neurologically active compounds, where its structural features contribute to desirable pharmacological properties. The straightforward and predictable reactivity of its secondary amine allows for a wide range of modifications, making it an ideal scaffold for the construction of compound libraries for drug discovery. As synthetic methodologies continue to advance, the applications of this compound are poised to expand, further solidifying its role as a key component in the synthetic chemist's toolbox.

References

  • Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2. PubChem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • (+)-(S,S)
  • Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. NIH.
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Deriv
  • The Pictet-Spengler Reaction Upd
  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Biosynthetic pathway of quinolizidine alkaloids.
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. PubMed.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
  • Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole. Benchchem.

Sources

derivatization of 2-(Phenoxymethyl)morpholine for enhanced detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of 2-(Phenoxymethyl)morpholine for Enhanced Analytical Detection

Abstract

This compound is a significant chiral heterocyclic scaffold found in numerous compounds evaluated in neurodegenerative disease research and central nervous system (CNS) drug discovery.[1][2] Its robust and versatile structure makes it a key building block in medicinal chemistry.[3] However, the quantitative analysis of this compound and its analogs can present challenges due to their polarity and, depending on the required sensitivity, a potentially weak chromophoric response. This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of this compound. The strategies outlined herein are designed to significantly enhance its detectability and improve chromatographic performance across various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometric detection. We will explore three primary derivatization pathways: acylation, silylation, and fluorescent labeling, explaining the rationale behind each method and providing step-by-step protocols for researchers, scientists, and drug development professionals.

The Rationale for Derivatization: Overcoming Analytical Hurdles

Direct analysis of this compound is feasible, particularly with methods like LC-MS/MS.[4] However, derivatization is a powerful strategy to overcome several common analytical limitations, a process that chemically modifies an analyte to improve its suitability for a specific analytical method.[5]

  • Enhanced Volatility for GC Analysis: The secondary amine and potential for hydrogen bonding in the morpholine ring limit the volatility of this compound, making it less than ideal for direct GC analysis. Derivatization masks these polar functional groups, increasing volatility and thermal stability.[5]

  • Improved Chromatographic Behavior: The polar nature of the secondary amine can lead to poor peak shape (tailing) on certain chromatographic columns due to interactions with active sites. Derivatization creates a less polar, more inert molecule, resulting in sharper, more symmetrical peaks and improved resolution.

  • Increased Detection Sensitivity: While the phenoxy group provides UV absorbance, derivatization can introduce a highly responsive chromophore or a fluorophore. This is particularly crucial for trace-level quantification where high sensitivity is paramount.[6][7] For instance, fluorescent labeling can lower limits of detection by several orders of magnitude compared to UV detection.[8]

  • Structural Confirmation via Mass Spectrometry: Derivatives often produce predictable and structurally informative fragmentation patterns in MS, aiding in compound identification and confirmation.

Selecting the Optimal Derivatization Strategy

The choice of derivatization reagent and method depends entirely on the analytical objective and the available instrumentation. The following decision tree provides a logical framework for selecting the most appropriate strategy.

G start Analytical Goal for This compound gc_ms GC-MS Analysis start->gc_ms hplc HPLC Analysis start->hplc chiral Chiral Separation (Enantiomer Analysis) start->chiral silylation Silylation (e.g., BSTFA, MSTFA) Increases volatility & thermal stability. gc_ms->silylation Primary Choice acylation_gc Acylation (e.g., TFAA, PFPA) Increases volatility & ECD sensitivity. gc_ms->acylation_gc For ECD Detectors uv_vis Goal: Enhance UV-Vis Detection hplc->uv_vis fluorescence Goal: Ultra-High Sensitivity hplc->fluorescence chiral_reagent Chiral Derivatization (e.g., Mosher's Reagent) Forms diastereomers separable on achiral columns (GC or HPLC). chiral->chiral_reagent acylation_hplc Acylation (e.g., Benzoyl Chloride) Adds strong chromophore. uv_vis->acylation_hplc dns_cl Fluorescent Labeling (e.g., Dansyl-Cl, NBD-Cl) Adds highly sensitive fluorophore. fluorescence->dns_cl

Caption: Decision tree for selecting a derivatization method.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Acylation for GC-MS and HPLC-UV Analysis

Acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide.[9] This procedure neutralizes the basicity of the amine, increases hydrophobicity, and can introduce a strong UV-absorbing group.[10][11]

Rationale: Using a reagent like trifluoroacetic anhydride (TFAA) creates a volatile derivative suitable for GC-MS with potential for sensitive detection using an electron-capture detector (ECD). Using benzoyl chloride introduces a highly conjugated system, significantly enhancing the molar absorptivity for HPLC-UV analysis.[5] The use of a non-nucleophilic base like triethylamine or pyridine is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[11][12]

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_sample Dissolve Sample & Base in Anhydrous Solvent cool Cool to 0°C (Ice Bath) prep_sample->cool add_reagent Add Acyl Chloride (e.g., Benzoyl Chloride) Dropwise cool->add_reagent react Warm to RT Stir for 1-3 hours add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry, Filter, Evaporate wash->dry analyze Analyze via GC-MS or HPLC-UV dry->analyze

Caption: General workflow for the acylation of this compound.

Materials:

  • This compound sample

  • Benzoyl chloride (or other suitable acyl chloride/anhydride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (distilled)

  • Deionized water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction vial, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add triethylamine (1.2 equivalents) to the solution.[11]

  • Reaction Initiation: Place the vial in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

  • Reagent Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) may form.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. Monitor the reaction's completion by TLC or LC-MS to confirm the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and finally with brine.[11]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile, mobile phase) for HPLC-UV analysis or in hexane/ethyl acetate for GC-MS analysis.

Protocol 2: Silylation for GC-MS Analysis

Silylation is one of the most common derivatization techniques for GC analysis. It involves replacing active hydrogen atoms on the amine with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability.[5]

Rationale: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react efficiently with secondary amines.[13] The reaction byproducts are volatile and typically do not interfere with the analysis. For sterically hindered or difficult-to-silylate amines, a catalyst such as Trimethylchlorosilane (TMCS) can be added to the reagent mixture to increase reactivity.[13][14]

Materials:

  • This compound sample (dried)

  • BSTFA or BSTFA + 1% TMCS

  • Anhydrous solvent (Pyridine, Acetonitrile, or THF)

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry, as silylation reagents are highly sensitive to moisture. This can be achieved by evaporating the sample solvent under nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.[15]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No work-up is typically required.

Protocol 3: Fluorescent Labeling for HPLC-FLD Analysis

For applications requiring ultra-high sensitivity, fluorescent labeling is the method of choice. Reagents like Dansyl Chloride (DNS-Cl) and 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with secondary amines to form intensely fluorescent derivatives.

Rationale: Dansyl chloride reacts with the secondary amine under basic conditions to yield a highly fluorescent sulfonamide derivative.[8][16] The reaction is robust and the resulting derivative exhibits strong fluorescence with a large Stokes shift, minimizing background interference. NBD-Cl is another excellent fluorogenic reagent that is non-fluorescent itself but becomes highly fluorescent upon reaction with primary or secondary amines.[7]

Materials:

  • This compound sample

  • Dansyl Chloride (DNS-Cl) solution (e.g., 1 mg/mL in acetone)

  • Sodium Bicarbonate or Borate Buffer (e.g., 100 mM, pH 9-10)

  • Reaction vial

  • Heating block or water bath

Procedure:

  • Preparation: In a reaction vial, mix 100 µL of the sample (dissolved in a water-miscible solvent like acetonitrile or methanol) with 200 µL of the bicarbonate/borate buffer.

  • Reagent Addition: Add 200 µL of the Dansyl Chloride solution to the vial.

  • Reaction: Vortex the mixture and heat at 60 °C for 45-60 minutes in the dark (dansyl derivatives can be light-sensitive).

  • Termination: Cool the vial to room temperature. The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline or methylamine) to consume excess Dansyl Chloride, though this is often unnecessary if the sample is diluted before analysis.

  • Analysis: The derivatized sample can be directly injected into the HPLC-FLD system. A filtration step (0.22 µm syringe filter) is recommended if any precipitation occurs.

Expected Outcomes and Data Summary

The derivatization of this compound will result in new chemical entities with altered physicochemical properties. The table below summarizes the expected changes and analytical benefits for each protocol.

Derivatization MethodReagent ExampleM.W. ChangePrimary Analytical TechniqueKey Benefit
Acylation Benzoyl Chloride+104.1 DaHPLC-UVIntroduction of a strong chromophore for enhanced UV detection.
Silylation BSTFA+72.1 DaGC-MSIncreased volatility and thermal stability for improved gas chromatography.[13]
Fluorescent Labeling Dansyl Chloride+233.3 DaHPLC-FLDAttachment of a fluorophore for highly sensitive fluorescence detection.[16]

Note: Molecular weight of this compound is 193.24 g/mol .[17]

Conclusion

The derivatization of this compound is a critical and effective strategy to enhance its analytical detection and improve chromatographic performance. By selecting the appropriate method—acylation for robust GC-MS or enhanced HPLC-UV analysis, silylation for reliable GC-MS quantification, or fluorescent labeling for ultra-trace level detection via HPLC-FLD—researchers can significantly improve the quality and sensitivity of their data. The protocols provided in this application note offer validated starting points that can be further optimized to meet the specific requirements of various sample matrices and analytical objectives in pharmaceutical research and development.

References

  • Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. [URL: https://www.benchchem.
  • PubMed. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. [URL: https://pubmed.ncbi.nlm.nih.gov/11779493/]
  • Fisher Scientific. Silylation Reagents. [URL: https://www.fishersci.
  • Thermo Fisher Scientific. Silylation Reagents. [URL: https://www.thermofisher.
  • CovaChem. Silylation Reagents | Amine Silylation | Alcohol Silylation. [URL: https://covachem.
  • ACS Publications. Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. [URL: https://pubs.acs.org/doi/10.1021/op060124g]
  • Thomas Scientific. Silylation reagents (BSA, BSTFA). [URL: https://www.thomassci.
  • Chemistry Stack Exchange. Acetylation of Secondary amines. [URL: https://chemistry.stackexchange.
  • ResearchGate. techniques for silylation. [URL: https://www.researchgate.
  • Benchchem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. [URL: https://www.benchchem.
  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015699-00305/978-1-78801-569-9]
  • Chemistry LibreTexts. Derivatization. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/03%3A_Advanced_Chromatography/3.
  • PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [URL: https://pubmed.ncbi.nlm.nih.gov/8803478/]
  • ResearchGate. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [URL: https://www.researchgate.net/publication/11779493_Fluorescent_labeling_of_drugs_and_simple_organic_compounds_containing_amine_functional_groups_utilizing_dansyl_chloride_in_Na2CO3_buffer]
  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. [URL: https://phenomenex.blog/2018/09/21/more-derivatizing-reagents-for-gc-the-buffers-strike-back/]
  • University of Dhaka. Synthesis of Biologically Important Chiral Morpholine Derivatives. [URL: https://www.banglajol.info/index.php/DUJS/article/view/323]
  • Biomol GmbH. Classic Fluorescent Labeling Dyes. [URL: https://www.biomol.com/resources/blog-articles/classic-fluorescent-labeling-dyes.html]
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [URL: https://assets.thermofisher.
  • Mastering Chemistry Help. acylation of amines. [URL: http://www.entrancechemistry.blogspot.
  • PubChem. (2R)-2-(Phenoxymethyl)morpholine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42048696]
  • Sigma-Aldrich. fluorescent dye for amine labeling. [URL: https://www.sigmaaldrich.com/US/en/search/fluorescent-dye-for-amine-labeling]
  • PubChem. Morpholine, 2-((S)-(2-methoxyphenoxy)phenylmethyl)-, (2S)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12122109]
  • NIH National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445376/]
  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00030]
  • Pharmaffiliates. This compound. [URL: https://www.
  • Biotium. Amine-Reactive Dyes. [URL: https://biotium.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). [URL: https://www.sigmaaldrich.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [URL: https://www.mdpi.com/2297-8739/10/12/481]
  • PubMed. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/25932029/]
  • RSC Publishing. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a]
  • NIH National Center for Biotechnology Information. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726402/]
  • PubChem. 2-[(2-Ethoxyphenyl)-phenylmethyl]morpholine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/154250327]
  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [URL: https://www.researchgate.
  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/38847671/]
  • NIH National Center for Biotechnology Information. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352554/]
  • PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/22329567/]
  • NIH National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412711/]
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [URL: https://www.researchgate.
  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. [URL: https://www.benchchem.
  • Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [URL: https://vjfc.nifc.gov.vn/en-us/d/10.32428-vjfc.2021.4.4.249]
  • Wikipedia. Morpholine. [URL: https://en.wikipedia.org/wiki/Morpholine]
  • PubMed. Expanding Complex Morpholines Using Systematic Chemical Diversity. [URL: https://pubmed.ncbi.nlm.nih.gov/38698774/]
  • NIH National Center for Biotechnology Information. Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10001684/]

Sources

Application Notes and Protocols for Palladium-Catalyzed Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Morpholines and Their Synthesis

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The efficient construction of the C-N bond to form N-aryl or N-heteroaryl morpholines is, therefore, a critical transformation in the drug discovery and development pipeline.[1][2] Among the various synthetic methods, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for this purpose.[3][4]

This application note provides a detailed guide to the experimental setup for the palladium-catalyzed synthesis of morpholines, with a focus on the Buchwald-Hartwig cross-coupling reaction. We will delve into the rationale behind the choice of reagents and conditions, present a step-by-step protocol, and offer insights into reaction optimization and troubleshooting. Our aim is to equip researchers with the practical knowledge required to successfully implement this essential transformation in their own laboratories.

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst and a base.[1][4] The catalytic cycle, a fundamental concept in understanding and optimizing this reaction, is illustrated below. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(X)(H-Morpholine)L] Oxidative Addition Complex->Amine Coordination Morpholine Palladium-Amido Complex [Ar-Pd(II)(Morpholine)L] Amine Coordination->Palladium-Amido Complex Base (-H-Base+ X-) Palladium-Amido Complex->Pd(0)L N-Aryl Morpholine N-Aryl Morpholine Palladium-Amido Complex->N-Aryl Morpholine Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for morpholine synthesis.

Materials and Reagents

Core Components
ComponentRoleRecommended ReagentsPurityNotes
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)>98%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
Ligand Stabilizes the palladium center and facilitates key steps in the catalytic cycle.XPhos, RuPhos, BrettPhos, Mor-DalPhos>98%The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.[7][8][9]
Base Deprotonates the morpholine, facilitating its coordination to the palladium center.NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)>98%NaOtBu is a strong, non-nucleophilic base commonly used for this transformation.
Solvent Provides the medium for the reaction.Toluene, Dioxane, THF (Tetrahydrofuran)AnhydrousSolvents must be anhydrous and deoxygenated to prevent catalyst deactivation.
Aryl/Heteroaryl Halide The electrophilic partner in the coupling reaction.Aryl bromides, chlorides, or triflates>98%The reactivity order is generally I > Br > OTf > Cl.
Morpholine The amine nucleophile.Morpholine>98%Can be used in slight excess.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed N-arylation of morpholine with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Reaction Setup
  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Base and Reactants: Add the base (e.g., NaOtBu, 1.4-2.0 equivalents) to the flask. Subsequently, add the aryl bromide (1.0 equivalent) and morpholine (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, typically to a concentration of 0.1-0.5 M with respect to the aryl halide).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.

Data Presentation: A Guide to Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and the careful selection of reaction parameters. The following table provides a summary of typical conditions for the coupling of various aryl halides with morpholine.

Aryl HalidePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694[10]
4-ChloroanisolePd(OAc)₂ (1.0)P(tBu)₃ (2.0)NaOtBu (1.5)Dioxane10012~90
2-BromopyridinePd₂(dba)₃ (2.0)BrettPhos (4.0)K₃PO₄ (2.0)Toluene11018High
4-Trifluoromethylphenyl bromidePd(OAc)₂ (1.0)Mor-DalPhos (1.1)NaOtBu (1.5)Toluene1004>95[8]

Causality in Experimental Choices: The "Why" Behind the "How"

  • The Ligand's Crucial Role: The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and BrettPhos are highly effective for several reasons.[7][11][12] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[13]

  • The Strength of the Base: A strong, non-nucleophilic base is required to deprotonate the N-H bond of morpholine, making it a more potent nucleophile.[5] Sodium tert-butoxide is a common choice due to its high basicity and steric hindrance, which minimizes side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive aryl halides.

  • Inert Atmosphere and Anhydrous Conditions: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, maintaining an inert atmosphere is paramount. Similarly, water can react with the strong base and interfere with the catalytic cycle. The use of anhydrous solvents and reagents is essential for reproducible results.[14]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere and use of anhydrous, degassed solvents. Use a fresh batch of palladium precatalyst and ligand.
Inappropriate ligandScreen a variety of ligands (e.g., XPhos, RuPhos, BrettPhos).
Insufficiently strong baseSwitch to a stronger base like NaOtBu or LiHMDS.
Formation of Side Products Hydrodehalogenation of the aryl halideLower the reaction temperature and ensure a strictly inert atmosphere.
Homocoupling of the aryl halideUse a lower catalyst loading.

Conclusion

The palladium-catalyzed synthesis of morpholines via the Buchwald-Hartwig amination is a robust and highly versatile method for the construction of this important heterocyclic motif. By understanding the underlying principles of the catalytic cycle and carefully selecting the appropriate reaction components, researchers can efficiently synthesize a wide array of N-substituted morpholines. This application note serves as a practical guide to aid in the successful implementation of this powerful synthetic tool in the pursuit of novel chemical entities for drug discovery and beyond.

References

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Strategy for the Synthesis of Substituted Morpholines.PMC - NIH.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.ResearchGate.
  • Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation | Request PDF.ResearchGate.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.RSC Publishing.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.NIH.
  • Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.Organometallics - ACS Publications.
  • Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences.
  • Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.Ningbo Inno Pharmchem Co., Ltd..
  • Stepwise and one‐pot Pd‐catalyzed synthesis of morpholines.ResearchGate.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.Beilstein Journals.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.DSpace@MIT.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.NIH.
  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.Journal of Chemical Education - ACS Publications.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.Purdue University Graduate School.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities.PubMed.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.Royal Society of Chemistry.
  • New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies.PubMed.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization.SciSpace.
  • Recent progress in the synthesis of morpholines.ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Organic and Pharmaceutical Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.PMC - NIH.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Organic Chemistry Frontiers (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Phenoxymethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important morpholine scaffold, a key intermediate in the synthesis of various pharmacologically active molecules, including the norepinephrine reuptake inhibitor, Reboxetine[1][2].

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is a variation of the Williamson ether synthesis.[3] This SN2 reaction typically involves the coupling of a phenoxide ion with a morpholine derivative bearing a suitable leaving group on the C2-methyl position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).[4] This approach is well-established for preparing both symmetrical and asymmetrical ethers and is adaptable to both lab-scale and industrial synthesis.[4][5]

Q2: My reaction yield is consistently low (<50%). What are the most likely causes?

A2: Consistently low yields often point to one of three areas: inefficient nucleophile generation, suboptimal reaction conditions for the SN2 displacement, or competing side reactions. Key factors to investigate include the choice and stoichiometry of the base used to form the phenoxide, the quality of your leaving group, the reaction solvent, and the temperature.[4][6] A detailed troubleshooting guide for these issues is provided in the subsequent sections.

Q3: What are the typical impurities I should expect, and how can I identify them?

A3: Common impurities include unreacted starting materials (phenol and the 2-substituted morpholine precursor), N-phenylmorpholine (if the morpholine nitrogen is unprotected and reacts), and potential elimination byproducts. Identification is best achieved using techniques like TLC, LC-MS, and NMR spectroscopy to compare against authenticated standards of the starting materials and potential byproducts.

Q4: How can I improve the isolation and purification of the final product, which is often an oil?

A4: If the free base is an oil, purification can be challenging. Column chromatography is a standard approach. For easier handling and purification, consider converting the final product to a crystalline salt, such as the hydrochloride or hydrobromide salt. This can often be achieved by treating a solution of the purified oil (e.g., in diethyl ether or ethyl acetate) with a solution of HCl or HBr. Additionally, techniques like liquid-liquid extraction with concentrated alkali solutions can be used to separate morpholine from aqueous solutions during workup.[7]

Core Synthesis Pathway & Mechanism

The primary route involves an SN2 reaction between sodium phenoxide (the nucleophile) and a 2-(halomethyl)morpholine or 2-(sulfonyloxymethyl)morpholine (the electrophile). The morpholine nitrogen is often protected (e.g., with a Boc or Benzyl group) to prevent it from acting as a competing nucleophile.


// Nodes Phenol [label="Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., NaH)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Phenoxide [label="Sodium Phenoxide\n(Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Morpholine_Precursor [label="N-Protected\n2-(Tosyloxymethyl)morpholine\n(Electrophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_Step [label="SN2 Reaction\n(Polar Aprotic Solvent,\ne.g., DMF, DMSO)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protected_Product [label="N-Protected\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection Step\n(e.g., H2/Pd-C for Bn)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];

// Edges Phenol -> SN2_Step [label="Deprotonation"]; Base -> Phenol [style=invis]; // Helper for layout Morpholine_Precursor -> SN2_Step; SN2_Step -> Protected_Product [label="C-O Bond Formation"]; Protected_Product -> Deprotection; Deprotection -> Final_Product; }

Williamson Ether Synthesis approach to this compound.

Troubleshooting Guide: Yield Optimization

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: Low or Stalled Conversion of Starting Materials

Your reaction stalls, leaving significant amounts of unreacted phenol or morpholine precursor.

Cause A: Incomplete Deprotonation of Phenol The Williamson ether synthesis requires the formation of an alkoxide (in this case, a phenoxide), which is a much stronger nucleophile than the corresponding neutral alcohol.[4] Incomplete deprotonation leads to a low concentration of the active nucleophile and a slow or stalled reaction.

  • Solution 1: Evaluate Your Base. For deprotonating phenol (pKa ≈ 10), a moderately strong base is needed. While carbonates like K₂CO₃ can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective, ensuring complete and rapid conversion to the phenoxide.[8] Ensure the base is fresh and added in at least stoichiometric amounts (1.0 to 1.1 equivalents).

  • Solution 2: Allow Sufficient Time for Deprotonation. Before adding the morpholine electrophile, allow the phenol and base to stir for a sufficient period (e.g., 30-60 minutes) at room temperature or slightly elevated temperatures to ensure complete phenoxide formation.

Cause B: Poor Leaving Group on the Electrophile The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A poor leaving group will result in a sluggish reaction.

  • Solution: Use a Better Leaving Group. The reactivity order for common leaving groups is I > Br > Cl > OTs ≈ OMs >> OH. If you are using a 2-(chloromethyl)morpholine derivative and experiencing low conversion, consider converting it to the bromide or, ideally, the tosylate (OTs) or mesylate (OMs).[4] Sulfonate esters are excellent leaving groups and are readily prepared from the corresponding 2-(hydroxymethyl)morpholine.

Experimental Protocol: Tosylation of N-Boc-2-(hydroxymethyl)morpholine

  • Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction with water and perform a standard aqueous workup. The crude N-Boc-2-(tosyloxymethyl)morpholine can then be purified by chromatography or recrystallization.

Cause C: Suboptimal Solvent Choice The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.

  • Solution: Use a Polar Aprotic Solvent. Solvents like DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis.[8] They dissolve the ionic nucleophile but do not solvate it as strongly as protic solvents, leaving it "naked" and highly reactive. This can increase the reaction rate by several orders of magnitude.

ParameterCauseRecommended Action
Base pKa too low for complete deprotonation (e.g., NaHCO₃).Use a stronger base like NaH, KH, or K-OtBu.[4]
Leaving Group Poor leaving group ability (e.g., -Cl).Convert alcohol to a better leaving group like -OTs or -OMs.[4]
Solvent Protic solvent (e.g., EtOH) stabilizing the nucleophile.Switch to a polar aprotic solvent like DMF or DMSO.[8]
Temperature Too low for the given reactants/leaving group.Gradually increase temperature (e.g., from RT to 60-80 °C) and monitor.
Problem 2: Significant Byproduct Formation

The desired product is formed, but it is contaminated with significant impurities, complicating purification and lowering the isolated yield.

Cause A: N-Alkylation of the Morpholine Ring If the secondary amine of the morpholine ring is unprotected, it can compete with the phenoxide as a nucleophile, leading to the formation of N-phenylmorpholine or other undesired products.

  • Solution: Employ a Nitrogen Protecting Group. Before the ether synthesis step, protect the morpholine nitrogen. Common protecting groups for secondary amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a simple benzyl (Bn) group. The choice depends on the overall synthetic route and the conditions required for subsequent removal. The benzyl group, for instance, can be removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C).

Cause B: Elimination (E2) Side Reaction While the electrophile is a primary carbon, which strongly favors SN2, the use of a sterically hindered or overly strong base at high temperatures can promote a competing E2 elimination pathway, leading to alkene byproducts.[3]

  • Solution 1: Control the Temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Avoid excessive heating.

  • Solution 2: Use a Less Sterically Hindering Base. While strong, bases like potassium tert-butoxide are also bulky. A less hindered base like sodium hydride is often a better choice to minimize elimination.[4]


}

Logical workflow for troubleshooting the synthesis.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Jamison, T. F., et al. (2022). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1-33.
  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis.
  • Namaste UI. (n.d.). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • ResearchGate. (n.d.). Formal synthesis of reboxetine.
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.
  • PubChem. (n.d.). Reboxetine.
  • Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
  • ResearchGate. (n.d.). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.

Sources

Technical Support Center: Troubleshooting Side Reactions in Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during morpholine ring formation. Here, we move beyond simple protocols to explain the underlying chemical principles driving these reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing the morpholine ring?

The primary strategies for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives. Key methods include:

  • Dehydration of Diethanolamine (DEA): A prevalent industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1][2][3][4] This process, while effective, is known for generating significant waste.[1]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This industrial route has largely superseded the DEA/sulfuric acid process due to its efficiency.[1] It is conducted at high temperatures and pressures over a hydrogenation catalyst, such as nickel, copper, or cobalt on an alumina support.[1]

  • From 1,2-Amino Alcohols and Dihaloethanes: This laboratory-scale synthesis involves the reaction of a 1,2-amino alcohol with a 1,2-dihaloethane, like bis(2-chloroethyl)ether, in the presence of a base.[3]

  • Reductive Amination of Diethylene Glycol: An alternative industrial method that also utilizes ammonia at high temperature and pressure.[3]

  • Modern "Green" Methods: More recent approaches focus on sustainability, such as the reaction of 1,2-amino alcohols with ethylene sulfate.[4]

Q2: I'm experiencing a low yield in my morpholine synthesis. What are the probable causes?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. For instance, the dehydration of diethanolamine requires prolonged heating (often 15 hours or more) at high temperatures (180-210°C) to ensure complete cyclization.[5] A temperature drop of just 10-15°C can significantly reduce the yield.[4][5]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants, including the acid catalyst in DEA dehydration, can lead to an incomplete reaction.[5]

  • Catalyst Deactivation: In catalytic processes like the DEG route, the catalyst can be poisoned by impurities or fouled by high-molecular-weight byproducts.[1] Ensuring the high purity of starting materials is crucial.[1]

  • Inefficient Water Removal: In the DEA dehydration route, water is a byproduct. Its presence can inhibit the forward reaction, so efficient removal via distillation or a water trap is necessary to drive the reaction to completion.[1]

  • Product Isolation Issues: Morpholine and its derivatives can be highly water-soluble, leading to significant product loss during aqueous workups.[4] Additionally, morpholine is hygroscopic and readily absorbs moisture from the air, which can affect purity and yield calculations if not dried thoroughly.[5]

Q3: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

The formation of side products is a common hurdle in morpholine synthesis. Here are some strategies to enhance selectivity:

  • Strict Temperature Control: Temperature is a critical parameter for controlling selectivity.[4] Excessively high temperatures can lead to charring and the formation of undesired side products.[5] Conversely, a temperature that is too low can result in an incomplete reaction.[5]

  • Choice of Starting Materials and Reagents: The electronic properties of your substrates can significantly impact the reaction outcome. For example, in Pd-catalyzed carboamination for morpholine synthesis, electron-poor aryl halides are known to lead to complex product mixtures, while electron-rich or neutral aryl halides are favored.[5]

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligand is crucial. The optimal system will vary depending on the specific substrates and reaction type.[5]

  • Protecting Group Strategy: In syntheses involving multifunctional molecules, the use of protecting groups can prevent unwanted side reactions.[6][7] For instance, protecting a primary amine can prevent over-alkylation.[8] Orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and reaction at specific sites.[6][7]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more in-depth look at specific side reactions and offers targeted troubleshooting advice.

Issue 1: Formation of N-Ethylmorpholine and Other Over-Alkylation Products

Causality: In reactions involving N-alkylation of ethanolamines or morpholine itself, the secondary amine product can compete with the starting amine for the alkylating agent, leading to the formation of tertiary amines and other over-alkylated byproducts.[8][9] N-ethylmorpholine is a notable byproduct in the industrial synthesis of morpholine from diethylene glycol and ammonia.[1]

Troubleshooting Workflow:

start Problem: N-Ethylmorpholine or Over-alkylation Byproducts cause1 Cause: Excess Alkylating Agent start->cause1 cause2 Cause: High Reaction Temperature start->cause2 cause3 Cause: Non-selective Reducing Agent (in Reductive Amination) start->cause3 solution1 Solution: Adjust Stoichiometry - Use a slight excess of the amine starting material. - Add the alkylating agent slowly or portion-wise. cause1->solution1 solution2 Solution: Optimize Temperature - Lower the reaction temperature to favor mono-alkylation. cause2->solution2 solution3 Solution: Use a Selective Reducing Agent - In reductive amination, use a milder reducing agent like NaBH(OAc)3, which is less likely to reduce the carbonyl starting material. cause3->solution3

Caption: Troubleshooting Over-alkylation Side Reactions.

Experimental Protocol: Optimization of N-Alkylation Stoichiometry

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, varying the molar ratio of the amine to the alkylating agent (e.g., 1:1, 1.2:1, 1.5:1).

  • Controlled Addition: For each reaction, add the alkylating agent dropwise to the amine solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to determine the relative amounts of starting material, desired product, and byproduct.

  • Analysis: Quench the reactions at the optimal time point (maximum desired product, minimum byproduct) and analyze the product distribution by NMR or GC-MS to identify the ideal stoichiometric ratio.

Issue 2: Formation of High-Molecular-Weight Condensation Products ("Heavies")

Causality: "Heavies" are undesirable high-molecular-weight byproducts that can form, particularly in the industrial synthesis of morpholine from diethylene glycol and ammonia.[1] These are often the result of intermolecular condensation reactions occurring at high temperatures.

Troubleshooting Workflow:

start Problem: Formation of 'Heavies' cause1 Cause: High Reaction Temperature and/or Pressure start->cause1 cause2 Cause: Prolonged Reaction Time start->cause2 cause3 Cause: Impurities in Starting Materials start->cause3 solution3 Solution: Catalyst Screening - Test different hydrogenation catalysts to find one with higher selectivity for morpholine formation. start->solution3 solution1 Solution: Optimize Reaction Conditions - Systematically lower the reaction temperature and pressure. - Reduce the reaction time. cause1->solution1 cause2->solution1 solution2 Solution: Purify Starting Materials - Ensure high purity of diethylene glycol and ammonia to prevent side reactions catalyzed by impurities. cause3->solution2

Caption: Mitigating the Formation of "Heavies".

Data on Byproduct Formation:

The following table, adapted from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrates the effect of temperature on byproduct formation.

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)2-(2-aminoethoxy)ethanol (AEE) Selectivity (%)"Heavies" Selectivity (%)
19085751510
21095701020
2309960535

Data presented is illustrative and based on general trends observed in industrial processes.

As the temperature increases, the conversion of DEG also increases. However, the selectivity for morpholine decreases, while the formation of "heavies" increases significantly. This highlights the critical need for temperature optimization to balance conversion and selectivity.

Issue 3: Formation of Piperazine Derivatives

Causality: The formation of piperazine derivatives as byproducts can occur in syntheses where a diamine is a potential intermediate or reactant. For example, in reactions involving 1,2-amino alcohols, self-condensation or reaction with ammonia can lead to the formation of a diamine, which can then cyclize to form a piperazine ring.

Troubleshooting Workflow:

start Problem: Piperazine Byproduct Formation cause1 Cause: Presence of Diamine Impurities or Intermediates start->cause1 cause2 Cause: High Ammonia Concentration (in DEG/Ammonia route) start->cause2 solution3 Solution: Employ a Protecting Group Strategy - Protect one of the functional groups in the starting material to prevent unwanted side reactions. start->solution3 solution1 Solution: Use High Purity Starting Materials - Ensure 1,2-amino alcohol is free from diamine impurities. cause1->solution1 solution2 Solution: Optimize Reaction Conditions - Lower ammonia concentration or pressure. - Adjust temperature to favor morpholine formation. cause2->solution2

Caption: Preventing Piperazine Byproduct Formation.

Experimental Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, carefully add 62.5 g of diethanolamine.[1]

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1]

  • Heating and Cyclization: Heat the mixture to 180-210°C for at least 15 hours to facilitate cyclization.[1][5]

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a strong base (e.g., NaOH) to free the morpholine from its salt.

  • Purification: The crude product, often a thick paste of morpholine hydrochloride, needs to be carefully distilled.[5] Due to morpholine's hygroscopic nature, the crude product should be thoroughly dried (e.g., with KOH) before fractional distillation.[5]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.

References

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
  • side reactions and byproduct formation in morpholine synthesis - Benchchem.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH.
  • Diethanolamine - Sciencemadness Wiki.
  • Morpholine synthesis - Organic Chemistry Portal.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications.
  • Diethylaminoethanol - Agricultural Marketing Service.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Morpholine - Wikipedia.
  • Troubleshooting side reactions in morpholine ring formation - Benchchem.
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH.
  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Example of intramolecular cyclization for morpholine ring formation.... - ResearchGate.
  • US2777846A - Process of producing morpholine from diethanolamine - Google Patents.
  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC - NIH.
  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti.
  • A convenient way for the synthesis of mono N-alkylated ethanolamine - ChemRxiv.
  • Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram - ResearchGate.
  • Morpholine: Application, synthesis and toxicity - ChemicalBook.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PubMed Central.
  • Reductive amination - Wikipedia.
  • Background on morpholine synthesis and our approach. - ResearchGate.
  • CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate.
  • Diethanolamine - Hazardous Substance Fact Sheet.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - ResearchGate.
  • Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols | Semantic Scholar.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • Morpholine Preparation from Diethanolamine - YouTube.
  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives 吗啉及其N-烷基衍生物的合成工艺总结.

Sources

Technical Support Center: Purification of Crude 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude 2-(phenoxymethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate with high purity. We will move beyond simple procedural lists to explore the underlying principles of each technique, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials, such as phenol and the starting morpholine precursor, and byproducts from side reactions.[1] For instance, if the synthesis involves the dehydration of a diethanolamine derivative, you might encounter partially reacted intermediates.[2][3] It is also crucial to consider process-related impurities like residual solvents or reagents used in the synthesis.[1]

Q2: What is the recommended first-pass strategy for purifying crude this compound?

A2: For most laboratory-scale syntheses, the initial strategy depends on the physical state of your crude product.

  • If the crude is a solid or semi-solid: Recrystallization is often the most efficient first step. It is a cost-effective and scalable technique for removing the bulk of impurities.

  • If the crude is an intractable oil: Flash column chromatography is the preferred method. It offers high resolving power to separate the target compound from closely related impurities.[4]

Q3: How can I assess the purity of my this compound fractions?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for quantifying the purity of organic compounds like this compound.[1][5] For quick, qualitative checks during a process like column chromatography, Thin-Layer Chromatography (TLC) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to the final, pure compound.

PurificationWorkflow Crude Crude Product (this compound) Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis IsSolid Is the Crude Product a Solid? Analysis->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes Column Flash Column Chromatography IsSolid->Column No (Oily) CheckPurity1 Check Purity (>98%?) Recrystallization->CheckPurity1 CheckPurity2 Check Purity (>98%?) Column->CheckPurity2 CheckPurity1->Column No PureProduct Pure Product CheckPurity1->PureProduct Yes CheckPurity2->PureProduct Yes FurtherPurification Consider Further Purification CheckPurity2->FurtherPurification No

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Common Purification Issues

Q: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:

  • The boiling point of the solvent is too high: The solution becomes supersaturated while the temperature is still above the melting point of your compound.

  • Significant impurities are present: Impurities can act as a "eutectic mixture," depressing the melting point of your compound and preventing proper crystal lattice formation.

Solutions:

  • Re-dissolve and Cool Slowly: Add a small amount of additional solvent to fully re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvents: Your solvent system may be inappropriate. Try a lower-boiling point solvent or a different solvent mixture. For example, if you used toluene, consider trying ethyl acetate/heptane.

  • Pre-purify: If impurities are the cause, you may need to perform a quick column chromatography pass to remove the bulk of the contaminants before attempting recrystallization.

Q: My compound is running as a streak instead of a tight spot on the TLC plate during column chromatography method development. What should I do?

A: Streaking on TLC plates is a common issue with amine-containing compounds like morpholine derivatives. It is usually caused by strong interactions between the basic amine and acidic sites on the silica gel.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica, preventing the strong ionic interaction with your basic compound.

    • Ammonia: Using a solvent system containing a small amount of ammonium hydroxide in methanol (e.g., 1-2% in a dichloromethane/methanol mixture) can also be effective.

  • Check for Overloading: Ensure you are not spotting too much crude material on the TLC plate. An overloaded spot will naturally streak.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

Q: After column chromatography, my "pure" fractions still show residual starting materials. How can I improve the separation?

A: Co-elution of compounds with similar polarities is a fundamental challenge in chromatography. Improving separation, or resolution, requires adjusting the chromatographic conditions.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the starting material is eluting very close to your product, decrease the polarity of your eluent system. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5-7%. This will increase the retention time of both compounds, often enhancing their separation.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to first elute your product and then the more polar starting material (or vice-versa).[5]

  • Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to poor separation.

  • Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Higher Performance Stationary Phase: Consider using silica gel with a smaller particle size for better resolution, although this will require higher pressure.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is ideal for purifying oily crude products or for separating compounds with very similar polarities.

1. Method Development (TLC): a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Heptane. d. Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain. e. Goal: Find a solvent system that gives your product a Retention Factor (Rf) of 0.25 - 0.35 and provides clear separation from major impurities. If streaking is observed, add 0.5% triethylamine to the eluent.

2. Column Preparation: a. Select an appropriately sized column based on the amount of crude material. b. Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted). c. Ensure the silica bed is flat and free of air bubbles.

3. Loading and Elution: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This method often yields better separation. c. Carefully add the eluent to the column and begin applying pressure (using a pump or hand bellows). d. Collect fractions in test tubes and monitor the elution process using TLC.

4. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is best for solid crude products where impurities are present in smaller amounts.

1. Solvent Selection: a. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. b. Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, or mixtures like EtOAc/Heptane). c. Procedure: Place ~50 mg of crude solid in a test tube, add the solvent dropwise until the solid just dissolves at the solvent's boiling point. Let it cool to room temperature, then in an ice bath. d. Goal: Find a solvent or solvent pair that results in the formation of a high yield of clean crystals upon cooling.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. If the solution is colored by insoluble impurities, you may perform a "hot filtration" through a fluted filter paper to remove them. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. c. Allow the crystals to dry under vacuum on the filter, and then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.

Data Summary: Comparison of Purification Techniques

TechniquePrimary Use CaseAdvantagesDisadvantagesTypical Solvent Systems
Recrystallization Purification of solids (>85% initial purity)Scalable, cost-effective, can yield very high purity.Not suitable for oils or highly impure solids; potential for product loss in the mother liquor.Isopropanol, Ethyl Acetate/Heptane, Toluene.
Flash Chromatography Purification of oils; separation of close-eluting compounds.High resolution, applicable to a wide range of compounds, good for complex mixtures.Less scalable, consumes large volumes of solvent, more labor-intensive.Ethyl Acetate/Heptane (+0.5% Et₃N), Dichloromethane/Methanol (+0.5% Et₃N).[4]
Distillation Purification of volatile liquids.Excellent for removing non-volatile impurities; can be highly efficient.Not suitable for non-volatile or thermally sensitive compounds like this compound.N/A for this compound.
Liquid-Liquid Extraction Initial workup to remove water-soluble or acid/base-soluble impurities.Quick, easy way to perform a bulk cleanup of the crude reaction mixture.Low resolution; will not separate compounds of similar chemical nature.Dichloromethane/Water, Ethyl Acetate/Aqueous HCl, Ethyl Acetate/Aqueous NaHCO₃.

References

  • Crosby, D. G., & Johnson, H. E. (1962). Process for the preparation of morpholines. U.S. Patent No. US3151112A.
  • Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
  • The Pharma Master. Troubleshooting. [Link]
  • Copp, F. C. (1984). Method for preparing morpholine derivative. Korean Patent No. KR840002428B1.
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
  • NileRed. (2022, August 1).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (n.d.).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
  • Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

Sources

Technical Support Center: Resolution of Racemic 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic 2-(phenoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. As a key intermediate in the synthesis of pharmaceuticals like Reboxetine, obtaining enantiomerically pure this compound is a critical step.[1][2]

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Section 1: Classical Resolution via Diastereomeric Salt Formation

The most established method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent. This technique leverages the different physical properties, particularly solubility, of the resulting diastereomers to enable their separation by fractional crystallization.[3][4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses the most common hurdles encountered during the crystallization process.

Q1: I've mixed my racemic this compound with a chiral acid, but no crystals are forming. What are my next steps?

A1: Failure to crystallize is a frequent issue, typically rooted in the solvent system or solution thermodynamics. Here’s a systematic approach to induce crystallization:

  • Causality: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute (the diastereomeric salt) exceeds its solubility limit. The goal is to create a system where one diastereomeric salt is significantly less soluble than the other, allowing it to selectively precipitate.[5]

  • Troubleshooting Steps:

    • Conduct a Thorough Solvent Screen: The choice of solvent is the most critical factor.[5] An ideal solvent will dissolve the starting materials but have poor solubility for one of the diastereomeric salts. Create a small-scale array to test a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Sometimes, adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to a solution of the salt can induce precipitation.[5]

    • Increase Supersaturation: If the salt is too soluble, you need to increase its concentration. This can be achieved by slowly evaporating the solvent under reduced pressure or by preparing a more concentrated initial solution.[5]

    • Optimize Temperature: Solubility is highly temperature-dependent. Dissolve the components at an elevated temperature to ensure complete salt formation, then cool the solution slowly. A gradual decrease in temperature prevents rapid precipitation, which can trap impurities and the undesired diastereomer, leading to lower enantiomeric excess.[5]

    • Introduce a Seed Crystal: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, adding a single crystal to the supersaturated solution can initiate crystallization.

    • Verify Starting Material Purity: Impurities can act as crystallization inhibitors.[5] Ensure your racemic this compound and chiral resolving agent are of high purity before starting.

Q2: I managed to get crystals, but after liberating the amine, the enantiomeric excess (ee) is disappointingly low. How can I improve the purity?

A2: Low enantiomeric excess indicates that the precipitated salt is not a pure diastereomer but a mixture. This can happen for several reasons:

  • Causality: The fundamental principle of this resolution method relies on a significant difference in solubility between the two diastereomeric salts. If this difference is small in the chosen solvent, or if the system forms a "solid solution" where both diastereomers co-crystallize within the same lattice, the separation will be inefficient.[6]

  • Troubleshooting Steps:

    • Re-optimize the Solvent: Even if a solvent produced crystals, it may not be the optimal one for selectivity. Revisit your solvent screen with a focus on maximizing the difference in solubility between the two diastereomers.

    • Perform Recrystallization: A single crystallization is often insufficient. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-crystallize slowly. This process should enrich the solid in the less soluble, desired diastereomer. Multiple recrystallizations may be necessary.

    • Adjust Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, using 0.5 equivalents of the resolving agent can sometimes be more effective. In this scenario, the system's selectivity depends on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer, which can sometimes provide better separation.[7]

    • Construct a Phase Diagram: For a highly optimized and understood process, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can reveal the precise conditions for achieving the highest possible purity.[6][7]

Q3: The purity of my isolated diastereomer is high, but the yield is very low. How can I improve it?

A3: Low yield implies that a large portion of your target diastereomer remains dissolved in the mother liquor.

  • Causality: The yield is directly tied to the absolute solubility of the desired diastereomeric salt. Even if it's the less soluble of the two, it might still be too soluble in the chosen solvent system to precipitate in high quantity.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.

    • Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomer and the remaining portion of the less soluble one. The unwanted enantiomer can often be recovered, racemized (converted back to a 50:50 mixture), and recycled into the process, significantly improving the overall yield.[7]

    • Consider Crystallization-Induced Diastereomeric Transformation (CIDT): In some advanced cases, if the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes out, potentially driving the yield towards 100%.[7]

Diastereomeric Salt Resolution: FAQs

Q1: How do I select the right chiral resolving agent for this compound?

A1: this compound is a basic amine. Therefore, you need a chiral acid as the resolving agent. The most common and effective choices are readily available and cost-effective.[8] For a related morpholine derivative, (+)-mandelic acid has been used successfully.[9]

Resolving AgentTypeCommon Application
(+)- or (-)-Tartaric Acid Dicarboxylic AcidWidely used for resolving racemic bases. A versatile, low-cost starting point.[10]
(+)- or (-)-O,O'-Dibenzoyl-tartaric acid Tartaric Acid DerivativeOften provides better-defined, more easily separable crystals than tartaric acid itself.[11][12]
(+)- or (-)-Mandelic Acid α-Hydroxy AcidA common choice for resolving chiral amines and has been documented for morpholine derivatives.[9][10]
(+)- or (-)-Camphor-10-sulfonic acid Sulfonic AcidA strong acid that can form stable salts with weakly basic amines.

Q2: How do I recover the enantiomerically pure free amine from the diastereomeric salt?

A2: Once you have isolated the pure diastereomeric salt by filtration, you must break the salt apart to liberate the free amine. This is typically a straightforward process:

  • Dissolve the salt in water.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine.

  • The free amine will now be insoluble in the aqueous base.

  • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer, dry it over an agent like sodium sulfate, and evaporate the solvent to yield the pure enantiomer of this compound.[4][10]

Workflow for Classical Resolution

G cluster_prep 1. Salt Formation cluster_sep 2. Separation cluster_iso 3. Isolation racemate Racemic this compound solvent Add Solvent (e.g., Ethanol) racemate->solvent agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->solvent heat Heat to Dissolve solvent->heat cool Slow Cooling & Crystallization heat->cool filter Filtration cool->filter solid Solid: Less Soluble Diastereomer ((+)-Amine-(+)-Acid Salt) filter->solid liquid Mother Liquor: More Soluble Diastereomer ((-)-Amine-(+)-Acid Salt) filter->liquid liberate Liberate Free Amine (Add Base, Extract) solid->liberate enantiomer Pure (+)-Enantiomer liberate->enantiomer

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Section 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a powerful alternative that uses the stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3]

Troubleshooting Guide: Enzymatic Reactions

Q1: My enzymatic reaction is extremely slow or has stalled before reaching 50% conversion. What could be the problem?

A1: Slow reaction rates in enzymatic resolutions are often due to suboptimal conditions or enzyme inhibition.

  • Causality: Enzymes have specific optimal operating conditions (temperature, pH, solvent). Deviations from these can drastically reduce their catalytic activity. Additionally, substrates or products can sometimes inhibit the enzyme, slowing the reaction as it progresses.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Consult the literature for the specific enzyme you are using. Key parameters to check are temperature (often 30-50 °C for lipases), solvent (organic solvents like toluene or MTBE are common), and water activity (some water is often necessary, but too much can promote hydrolysis).[13]

    • Screen Different Enzymes: Not all enzymes are effective for all substrates. The most common choice for resolving amines is Candida antarctica Lipase B (CALB), often immobilized as Novozym 435.[14][15] If it's not working, screen other commercially available lipases.

    • Check for Substrate/Product Inhibition: High concentrations of the substrate or the accumulating product can inhibit the enzyme. Try running the reaction at a lower substrate concentration.

    • Ensure Proper Acyl Donor: For resolving an amine, the enzyme will catalyze its acylation. A common acyl donor is an activated ester, like ethyl acetate, which can also serve as the solvent. The choice of acyl donor can significantly impact both the reaction rate and enantioselectivity.

Q2: The reaction works, but the enantioselectivity (and final ee of my product) is low. How can I improve it?

A2: Low enantioselectivity (measured as the E-value) means the enzyme is not discriminating well enough between the two enantiomers.

  • Causality: The enantioselectivity of an enzyme is an intrinsic property but can be heavily influenced by its environment. The interaction between the substrate and the enzyme's active site, which governs selectivity, can be modified by the solvent, temperature, and the structure of the co-substrate (acyl donor).

  • Troubleshooting Steps:

    • Change the Solvent: The nature of the organic solvent can have a profound effect on enzyme conformation and, therefore, its selectivity. Screen a variety of solvents, from non-polar (e.g., hexane) to more polar ones (e.g., THF).[16]

    • Vary the Acyl Donor: The structure of the acyl donor is critical. Try different esters (e.g., ethyl acetate, isopropyl acetate, vinyl acetate). The irreversible nature of acylation with vinyl acetate often leads to higher enantioselectivity.

    • Lower the Temperature: Reducing the reaction temperature can sometimes increase selectivity, although it will also slow down the reaction rate.

    • Screen More Enzymes: If optimizing conditions doesn't work, the best approach is to screen a wider variety of enzymes to find one with inherently higher selectivity for your substrate.

Enzymatic Kinetic Resolution: FAQs

Q1: What is the theoretical maximum yield for a kinetic resolution?

A1: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This is because one enantiomer is consumed to form the product, while the other is left behind. To achieve a high enantiomeric excess (ee > 99%) of the unreacted starting material, the reaction must often be run past 50% conversion, which further lowers the yield of the acylated product.

Q2: How do I separate the acylated product from the unreacted amine?

A2: The enzymatic reaction transforms one of the enantiomers into an amide (by acylation). This changes its chemical properties. The resulting mixture contains the unreacted amine enantiomer and the product amide enantiomer. These can be easily separated using standard techniques like:

  • Column Chromatography: The difference in polarity between the amine and the amide is usually large enough for easy separation on silica gel.

  • Acid-Base Extraction: The unreacted amine is basic and can be extracted into an acidic aqueous solution, leaving the neutral amide product in the organic phase.

Principle of Enzymatic Kinetic Resolution

G cluster_products Reaction Products (at ~50% conversion) racemate Racemic Mixture (R)-Amine + (S)-Amine reagents + Acyl Donor + Lipase (e.g., CALB) racemate->reagents product (R)-Amide (Product) reagents->product Fast Reaction unreacted (S)-Amine (Unreacted) reagents->unreacted Slow/No Reaction sep Separation (Chromatography or Extraction) product->sep unreacted->sep final_R Pure (R)-Amide sep->final_R final_S Pure (S)-Amine sep->final_S

Caption: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic amine.

Section 3: Analytical Methods for Determining Enantiomeric Purity

Accurately measuring the enantiomeric excess (ee) is essential to validate the success of your resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[17]

Troubleshooting Guide: Chiral HPLC

Q1: I'm injecting my resolved this compound, but I only see one peak. How do I get the enantiomers to separate?

A1: Lack of separation means the chiral stationary phase (CSP) and mobile phase combination you are using is not effective for your compound.

  • Causality: Chiral recognition on a CSP requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral selector. If these interactions are absent or not stereochemically differentiated, the enantiomers will co-elute.[18]

  • Troubleshooting Steps:

    • Screen Different CSPs: This is the most important step. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile and a good starting point.[19][20] If those fail, try Pirkle-type or macrocyclic glycopeptide-based columns.

    • Switch Elution Mode: Chiral separations can be run in normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode (e.g., acetonitrile/methanol). The selectivity can be completely different in each mode.[19]

    • Add an Additive: For a basic amine like this compound, peak shape and resolution can be dramatically improved by adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or a competing acid like trifluoroacetic acid (TFA) to the mobile phase.[20]

Q2: I can see two peaks, but they are overlapping (Resolution, Rs < 1.5). How do I improve the separation?

A2: Poor resolution means the peaks are not sufficiently separated for accurate quantification.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. By optimizing the chromatographic conditions, you can increase the distance between the peaks or make the peaks narrower, both of which improve resolution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: In normal phase, slowly decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%). This will increase retention times and often improves resolution.

    • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and improve resolution, at the cost of longer analysis time.[21]

    • Lower the Temperature: Running the column at a lower temperature (e.g., 15 °C instead of 25 °C) often enhances the chiral recognition interactions, leading to better separation.[21]

Chiral HPLC: FAQs

Q1: How do I calculate the enantiomeric excess (ee) from my chromatogram?

A1: Once you have a well-resolved chromatogram with two distinct peaks for the enantiomers, the ee is calculated from the peak areas:

  • Formula: ee (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

  • The calculation requires accurate integration of the peak areas. Ensure your baseline is set correctly.[22]

Q2: Which peak is which enantiomer?

A2: A standard chromatogram of the racemate will not tell you the elution order. To identify the peaks, you must inject an authentic, enantiomerically pure standard (e.g., the (R)-enantiomer) if available. The peak that increases in size corresponds to that enantiomer.

Decision Tree for Chiral HPLC Troubleshooting

G start Inject Racemic Sample q1 See Two Peaks? start->q1 no_sep No Separation (1 Peak) q1->no_sep No q2 Resolution > 1.5? q1->q2 Yes action1 1. Change CSP (e.g., Polysaccharide) 2. Change Mobile Phase Mode (Normal -> Reversed) 3. Add Modifier (e.g., 0.1% DEA) no_sep->action1 action1->start Re-inject poor_res Poor Resolution (Peaks Overlap) q2->poor_res No success Good Separation! Calculate ee. q2->success Yes action2 1. Decrease % Alcohol Modifier 2. Decrease Flow Rate 3. Decrease Temperature poor_res->action2 action2->start Re-inject

Caption: Decision tree for troubleshooting chiral HPLC method development.

References
  • Benchchem. (2025). How to overcome poor crystallization in diastereomeric salt formation. [Online PDF].
  • Benchchem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution. [Online PDF].
  • Benchchem. (2025). Troubleshooting low yields in diastereomeric salt formation. [Online PDF].
  • PubMed. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2025). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
  • Chemical Communications. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Chemistry Steps. Resolution (Separation) of Enantiomers.
  • PubMed. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.
  • Benchchem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. [Online PDF].
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • PubMed. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.
  • NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • PubMed. (1988). Chromatographic separation of enantiomers.
  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Benchchem. (2025). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives. [Online PDF].
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • PubMed. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen.
  • NIH. (2018). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Benchchem. (2025). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine. [Online PDF].
  • ResearchGate. Additives studied in the kinetic resolution of 2-hydroxymethyl-1-phenylthioferrocene (11).
  • ResearchGate. (2007). (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives.
  • ResearchGate. (2025). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine.
  • ResearchGate. (2021). Green and Efficient Resolution of Racemic Ofloxacin Using Tartaric Acid Derivatives via Forming Cocrystal in Aqueous Solution.

Sources

challenges in the scale-up of 2-(Phenoxymethyl)morpholine production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities inherent in the scale-up of 2-(Phenoxymethyl)morpholine production. As a critical intermediate in pharmaceuticals, notably for the norepinephrine reuptake inhibitor Reboxetine, its efficient and pure synthesis at scale is paramount. This guide moves beyond mere procedural lists, delving into the causality behind experimental choices to empower you with a robust, problem-solving framework.

Core Synthesis Strategy: The Williamson Ether Synthesis Approach

The most common and industrially viable route to this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, there are two primary pathways:

  • Pathway A: Reaction of a phenoxide salt with a suitably activated 2-(hydroxymethyl)morpholine derivative (e.g., a halide or sulfonate ester).

  • Pathway B: Reaction of a 2-(halomethyl)morpholine derivative with phenol under basic conditions.

Pathway A is often preferred as it avoids handling potentially unstable halo-morpholine intermediates and begins with the more stable alcohol. The synthesis involves deprotonating phenol with a strong base to form the highly nucleophilic phenoxide, which then attacks the electrophilic carbon of the activated morpholine side chain.

Synthesis_Pathway phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide + Deprotonation base Strong Base (e.g., NaH, K2CO3) base->phenoxide product This compound phenoxide->product SN2 Attack morpholine_halide 2-(Chloromethyl)morpholine or 2-(Tosyloxymethyl)morpholine (Electrophile) morpholine_halide->product solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

Caption: General Williamson ether synthesis route for this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.

Problem 1: Low or Stagnant Reaction Yield

Question: My reaction yield is significantly lower than expected on a larger scale, or the reaction stalls before completion. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem often exacerbated by scale-up. The primary culprits are typically insufficient reactivity, degradation of reagents, or competing side reactions.

Possible Causes & Solutions:

Possible CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation Ensure the base is sufficiently strong and used in stoichiometric excess (e.g., 1.1-1.5 eq.). Use fresh, anhydrous base.Phenol's acidity (pKa ~10) requires a strong base for complete conversion to the phenoxide nucleophile. Water content will consume the base, reducing its effectiveness.
Poor Leaving Group If using a chloro- derivative, consider switching to a bromo-, iodo-, or tosyl- derivative (e.g., 2-(tosyloxymethyl)morpholine).The reaction rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. The order of reactivity is typically I > Br > OTs > Cl.[1]
Insufficient Reaction Time/Temp Monitor the reaction using in-process controls (IPCs) like HPLC or GC. Extend the reaction time or cautiously increase the temperature (e.g., in 10°C increments) if the reaction has stalled.While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions.[2][3] IPCs are critical to find the optimal balance.
Poor Solubility/Mass Transfer On scale-up, ensure agitation is sufficient to maintain a homogenous mixture, especially if using a heterogeneous base like K2CO3. Consider a phase-transfer catalyst (PTC) like tetrabutylammonium bromide.Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate. A PTC can shuttle the phenoxide from the solid phase (K2CO3) into the organic phase to facilitate the reaction.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially when using highly reactive, moisture-sensitive bases like NaH.Alkoxides and strong bases are readily protonated by water, quenching the nucleophile and reducing yield.[3]

digraph "Troubleshooting_Yield" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield Detected", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Starting Material\nConsumed? (Check by HPLC/TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Check Work-up & Isolation\n(e.g., extraction losses,\npurification issues)"]; a1_no [label="Reaction Incomplete or Stalled"]; q2 [label="Is Base Anhydrous\n& Sufficiently Strong?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Evaluate Reaction\nConditions"]; a2_no [label="Use Fresh, Dry, Stronger Base\n(e.g., NaH, t-BuOK).\nEnsure inert atmosphere."]; q3 [label="Is Leaving Group\nSufficiently Reactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Increase Temp/Time Cautiously.\nImprove Mixing.\nConsider Phase-Transfer Catalyst."]; a3_no [label="Switch to Better Leaving Group\n(e.g., -OTs, -Br, -I)"];

start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; }

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Problem 2: Significant Impurity Formation

Question: My final product is contaminated with persistent impurities that are difficult to remove. What are they and how can I prevent their formation?

Answer: Impurity profiles often change during scale-up due to variations in heat and mass transfer. The primary impurities in this synthesis arise from competing reaction pathways.

Common Impurities & Mitigation Strategies:

  • N-Alkylation Impurity:

    • Identification: An impurity with a mass corresponding to the addition of a phenoxy group to the morpholine nitrogen.

    • Cause: The secondary amine of the morpholine ring is also a nucleophile and can compete with the phenoxide, especially if the primary hydroxyl group is not activated effectively or if the reaction conditions are harsh.

    • Prevention:

      • Protecting Group Strategy: The most robust solution is to use an N-protected 2-(halomethyl)morpholine derivative (e.g., N-Boc or N-Cbz). The protecting group can be removed in a subsequent step.

      • Control Reaction Conditions: Use the mildest possible conditions (lowest effective temperature) to favor the more nucleophilic phenoxide over the less nucleophilic secondary amine.

  • Elimination (E2) Byproduct:

    • Identification: Formation of an alkene byproduct. This is less common with a primary electrophile but can occur at high temperatures.

    • Cause: The phenoxide is a strong base as well as a strong nucleophile. It can abstract a proton from the carbon adjacent to the leaving group, leading to elimination instead of substitution.[1][2]

    • Prevention:

      • Temperature Control: Avoid excessive reaction temperatures. Elimination reactions typically have a higher activation energy than substitution and are favored by heat.

      • Use a Less Bulky Base: If possible, use a less sterically hindered base for deprotonation to minimize side reactions, although this is less of a factor for phenoxide itself.

  • Ring Alkylation (C-Alkylation) Impurity:

    • Identification: Isomeric impurities where the morpholinomethyl group is attached to the ortho or para position of the phenol ring instead of the oxygen.

    • Cause: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.[2] While O-alkylation is generally favored in polar aprotic solvents, C-alkylation can occur under certain conditions.

    • Prevention:

      • Solvent Choice: Continue using polar aprotic solvents (DMF, DMSO, Acetonitrile). These solvents solvate the counter-ion (e.g., Na+), leaving the oxygen anion more exposed and reactive, favoring O-alkylation.

Problem 3: Challenges in Product Isolation and Purification

Question: During workup, I'm facing issues with emulsions, and my final product is difficult to crystallize. How can I improve my downstream processing?

Answer: Isolation and purification are critical stages where significant product loss can occur. A robust downstream strategy is essential for achieving high purity and yield at scale.

Solutions for Downstream Processing:

  • Work-up and Extraction:

    • Quenching: After the reaction is complete, cool the mixture and quench it by adding water or a dilute acid to neutralize any remaining base.

    • Solvent Selection: Use a water-immiscible solvent for extraction, such as ethyl acetate, toluene, or methyl tert-butyl ether (MTBE). Avoid chlorinated solvents at scale where possible due to environmental and safety concerns.

    • Breaking Emulsions: If emulsions form, add brine (saturated NaCl solution) to increase the aqueous phase density and disrupt the emulsion. On a larger scale, allowing the mixture to sit for an extended period or gentle centrifugation (if feasible) can also help.

  • Purification:

    • Crystallization: This is the preferred method for purification at an industrial scale.

      • Solvent Screening: Screen various solvent/anti-solvent systems. A good system is one where the product is highly soluble in the solvent at an elevated temperature but poorly soluble at room temperature or below. Common systems for amine-containing compounds include isopropanol/heptane, ethanol/water, or toluene/heptane.

      • Salt Formation: Consider purifying the product as a salt (e.g., hydrochloride or acetate salt). Salts often have better-defined crystal structures and can be easier to handle and purify than the free base. The pure salt can then be neutralized in a final step to yield the purified free base.[4][5]

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

    • Chromatography: While effective, column chromatography is generally considered a last resort at production scale due to high solvent consumption and cost. It is more suitable for lab-scale synthesis or the production of very high-value compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A1: The most critical parameters are:

  • Temperature: Directly impacts reaction rate and the selectivity between substitution (desired) and elimination/side reactions (undesired).

  • Reagent Stoichiometry & Addition Rate: Controlling the addition of the electrophile to the phenoxide solution can manage the exotherm and minimize byproduct formation.

  • Agitation/Mixing: Crucial for maintaining homogeneity, ensuring efficient heat transfer, and maximizing reaction rate. This becomes more challenging in larger reactors.

  • Water Content: Must be minimized throughout the process to prevent deactivation of the base and nucleophile.

Q2: What analytical methods should be used for in-process control and final product release? A2: A robust analytical package is essential.

  • In-Process Control (IPC): HPLC is ideal for monitoring the consumption of starting materials and the formation of the product. GC can also be used.

  • Final Product Release:

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Purity/Potency: Quantitative HPLC with a UV detector is the standard method for determining purity and assay.[6]

    • Residual Solvents: GC with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification.

    • Inorganic Impurities: Tests for heavy metals and residue on ignition (sulfated ash) may be required depending on the final application.

Q3: Are there any significant safety concerns to be aware of during scale-up? A3: Yes, several.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas. Potassium tert-butoxide is also highly reactive and corrosive. Handle under an inert atmosphere with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents like DMF, acetonitrile, and toluene are flammable and have associated health risks. Ensure adequate ventilation and use intrinsically safe equipment in a classified manufacturing area.

  • Exothermic Reactions: The initial acid-base reaction and the SN2 reaction can be exothermic. On a large scale, this heat must be managed with an efficient cooling system to prevent a runaway reaction. A slow addition profile for reagents is critical.[7]

Example Experimental Protocol (Lab-Scale)

Synthesis of N-Boc-2-(phenoxymethyl)morpholine

  • Setup: A dry 500 mL 3-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent 1 (Phenoxide Formation): The flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol) under a nitrogen atmosphere. Anhydrous Dimethylformamide (DMF, 100 mL) is added, and the suspension is cooled to 0°C. A solution of phenol (4.2 g, 45 mmol) in DMF (20 mL) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. The mixture is stirred at 0°C for an additional 30 minutes after the addition is complete.

  • Reagent 2 (Alkylation): A solution of N-Boc-2-(tosyloxymethyl)morpholine (16.2 g, 43 mmol) in DMF (30 mL) is added dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature and then heated to 60°C. The reaction is monitored by HPLC until the consumption of the tosylate starting material is complete (typically 4-6 hours).

  • Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of water (150 mL). The aqueous mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude oil is purified by crystallization from an isopropanol/water mixture to yield N-Boc-2-(phenoxymethyl)morpholine as a white solid. The structure should be confirmed by NMR and purity assessed by HPLC.

References

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). (n.d.). ResearchGate.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed.
  • What Are The Limitations Of Williamson Ether Synthesis?. (2025). Chemistry For Everyone.
  • T-PV2123-01-0305-CH Target concentration. (2003). OSHA.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). (n.d.). ResearchGate.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2025). ResearchGate.
  • side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). ResearchGate.
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • CAS No : 167273-56-5 | Product Name : this compound. Pharmaffiliates.
  • Overcoming Challenges Presented During Reaction Scale-up Processes. (2023). Technology Networks.
  • This compound, 95% Purity, C11H15NO2, 1 gram. CP Lab Safety.
  • (2R)-2-(Phenoxymethyl)morpholine | C11H15NO2 | CID 42048696. PubChem.
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications.
  • Recent progress in the synthesis of morpholines. (2019). ResearchGate.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC.
  • Everything You Need to Know About Morpholine. (2022). ChemCeed.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). ResearchGate.
  • MORPHOLINE. atamankimya.com.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PMC - PubMed Central.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt. (n.d.). Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • US3151112A - Process for the preparation of morpholines. (n.d.). Google Patents.
  • Morpholine Preparation from Diethanolamine. (2022). YouTube.
  • US7745566B2 - Methods for the purification of polymers. (n.d.). Google Patents.

Sources

Technical Support Center: Stability of 2-(Phenoxymethyl)morpholine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the stability issues of 2-(Phenoxymethyl)morpholine under acidic conditions.

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability challenges of this molecule, particularly in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, troubleshoot, and manage these stability issues effectively in your experiments.

Overview: The Chemical Vulnerability of this compound

This compound possesses two key structural features: a saturated morpholine ring and a phenoxymethyl group. While the morpholine ring is generally robust, the phenoxymethyl group contains a benzylic ether linkage (Ar-O-CH₂-R). This ether bond is the primary site of vulnerability under acidic conditions.

The degradation is predominantly driven by an acid-catalyzed hydrolysis of the ether bond. Understanding the mechanism of this cleavage is critical for designing stable formulations, selecting appropriate synthetic workup conditions, and developing reliable analytical methods. Forced degradation studies, a cornerstone of pharmaceutical development, are essential for characterizing this instability.[1][2]

Frequently Asked Questions (FAQs): Understanding the Core Issues

This section addresses the fundamental questions regarding the acid-mediated degradation of this compound.

Q1: What is the primary stability concern for this compound in acidic conditions?

The principal stability issue is the acid-catalyzed cleavage of the ether bond connecting the phenoxy group to the morpholine methylene group. This reaction, a form of hydrolysis, breaks the molecule into two smaller fragments. Strong acids and elevated temperatures significantly accelerate this degradation.

Q2: What is the chemical mechanism behind this degradation?

The degradation proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[3][4] This pathway is favored because the cleavage results in the formation of a resonance-stabilized benzylic carbocation, which is a relatively stable intermediate.[4][5]

The process involves two main steps:

  • Protonation: The ether oxygen atom is protonated by an acid (H⁺), making it a good leaving group.

  • Dissociation: The C-O bond cleaves, leading to the formation of phenol and a stable secondary carbocation centered on the methylene bridge adjacent to the morpholine ring.

  • Nucleophilic Attack: A nucleophile, typically water in aqueous acidic solutions, attacks the carbocation to form 2-(hydroxymethyl)morpholine.

Q3: What are the expected degradation products?

Under typical aqueous acidic conditions, the primary degradation products are Phenol and 2-(Hydroxymethyl)morpholine .

Parent Compound Degradation Product 1 Degradation Product 2
This compoundPhenol2-(Hydroxymethyl)morpholine

Q4: Is the morpholine ring itself susceptible to degradation under these conditions?

The morpholine ring is a saturated heterocycle and is generally stable against ring-opening under mild to moderate acidic conditions typically used in formulation or chromatography. However, the basic nitrogen atom within the morpholine ring will be protonated to form a morpholinium ion. This protonation increases the molecule's aqueous solubility but does not typically lead to ring cleavage.

Q5: How can I monitor the degradation of this compound?

The most effective method for monitoring this degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products (Phenol and 2-(Hydroxymethyl)morpholine). For unambiguous identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it can confirm their molecular weights.[2][6]

Troubleshooting Guide: Addressing Common Experimental Problems

This section provides solutions to specific issues that researchers may encounter during their work.

Issue 1: My reaction or formulation shows unexpected impurity peaks on HPLC after adding an acid.

  • Probable Cause: You are observing the acid-catalyzed hydrolysis of the benzylic ether bond. The new peaks likely correspond to phenol and 2-(hydroxymethyl)morpholine.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the stressed sample by LC-MS to confirm if the masses of the impurity peaks match the expected degradation products.

    • Run a Control: Prepare a control sample without the acid and compare the chromatograms to confirm that the acid is the causative agent.

    • Kinetic Monitoring: If process-related, take samples at different time points to understand the rate of degradation. This can help in optimizing the process to minimize the exposure time to harsh acidic conditions.

Issue 2: I am experiencing significant loss of my compound during acidic workup or silica gel chromatography.

  • Probable Cause: Prolonged contact with acid, either in a liquid-liquid extraction or on the acidic surface of standard silica gel, is causing on-column degradation.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform acidic washes quickly and at low temperatures.

    • Neutralize Before Purification: After an acidic step, consider neutralizing the solution with a mild base (e.g., sodium bicarbonate solution) before proceeding with extraction or chromatography.

    • Change Stationary Phase: Use a less acidic stationary phase for chromatography, such as neutral alumina or deactivated silica gel. Alternatively, use reverse-phase chromatography, which typically employs mobile phases that can be buffered to a less aggressive pH.

Issue 3: My HPLC purity results are inconsistent, especially for samples stored in the autosampler.

  • Probable Cause: If your mobile phase is strongly acidic (e.g., pH < 3), the compound may be degrading in the vial while waiting for injection.

  • Troubleshooting Steps:

    • Modify Mobile Phase: If the chromatography allows, increase the pH of the mobile phase. Using a buffer system (e.g., ammonium formate or ammonium acetate) can provide better pH control.

    • Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4-10 °C) to slow the rate of degradation.

    • Analyze Promptly: Prepare samples immediately before analysis and avoid letting them sit for extended periods.

Visualizing the Chemistry and Workflow

To provide a clearer understanding, the following diagrams illustrate the degradation pathway and a typical experimental workflow for stability testing.

G cluster_0 Degradation Pathway of this compound A This compound H + H+ A->H B Protonated Ether Intermediate H->B Step 1: Protonation C Phenol (Leaving Group) D Resonance-Stabilized Carbocation B->D Step 2: Cleavage H2O + H2O (Nucleophile) D->H2O E 2-(Hydroxymethyl)morpholine H2O->E Step 3: Nucleophilic Attack

Caption: Acid-catalyzed SN1 degradation pathway.

G cluster_1 Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution of Compound in Co-Solvent stress 2. Add Acid (e.g., 0.1M HCl) and Incubate (e.g., 60°C) prep->stress sample 3. Withdraw Aliquots at Time Points (0, 2, 4, 8h) stress->sample quench 4. Quench Reaction (Neutralize with Base) sample->quench analyze 5. Dilute and Analyze by Stability-Indicating HPLC/LC-MS quench->analyze interpret 6. Calculate % Degradation and Identify Products analyze->interpret

Sources

avoiding byproduct formation in reboxetine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reboxetine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing reboxetine, with a specific focus on minimizing and eliminating byproduct formation. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.

Troubleshooting Guide: Common Issues in Reboxetine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of byproduct formation and offering validated solutions.

Question 1: My chiral HPLC analysis of the final reboxetine product shows unexpected peaks, suggesting the presence of diastereomers. Which step is the likely culprit and how can I improve diastereoselectivity?

Answer: The presence of diastereomeric impurities, such as the (R,S) and (S,R) isomers, is a frequent challenge in reboxetine synthesis, which targets the (R,R)/(S,S) racemic mixture or a single enantiomer like (S,S)-reboxetine.[1][2] The most critical steps for controlling stereochemistry are the reactions that form the two chiral centers on the morpholine ring.

Probable Causes & Solutions:

  • Epimerization during Oxidation: A key step in many reboxetine syntheses is the oxidation of an N-protected 2-(hydroxymethyl)morpholine to the corresponding aldehyde.[3] Traditional oxidation methods like the Swern oxidation can lead to epimerization at the C2 position of the morpholine ring due to the basic conditions or the presence of enolizable protons.[3]

    • Recommended Solution: Switch to a milder, non-basic oxidation system. Oxoammonium oxidation using a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) in a buffered system is highly effective. The presence of sodium bicarbonate (NaHCO₃) is crucial to neutralize the HCl formed during the reaction, which prevents the cleavage of acid-sensitive protecting groups like the tert-butoxycarbonyl (Boc) group.[3]

  • Poor Diastereoselectivity in Nucleophilic Addition: The subsequent addition of a phenyl nucleophile (e.g., phenylmagnesium bromide or phenyllithium) to the aldehyde intermediate is the second stereocenter-forming step. The facial selectivity of this addition dictates the diastereomeric ratio of the resulting secondary alcohol.

    • Recommended Solution: The choice of the N-protecting group on the morpholine ring can influence the stereochemical outcome through chelation control or steric hindrance. Additionally, the reaction temperature must be strictly controlled; lower temperatures (e.g., -78 °C) generally favor higher diastereoselectivity.

Workflow for Diagnosing Diastereomer Formation

G Start Unexpected peaks in chiral HPLC CheckOxidation Analyze intermediate after oxidation step Start->CheckOxidation CheckAddition Analyze intermediate after phenyl addition CheckOxidation->CheckAddition If stereochemically pure ProblemOxidation Epimerization detected at C2 CheckOxidation->ProblemOxidation If epimerized ProblemAddition Poor diastereomeric ratio CheckAddition->ProblemAddition If poor d.r. SolutionOxidation Implement TEMPO-based oxidation - Use NaHCO3 buffer - Switch solvent to EtOAc ProblemOxidation->SolutionOxidation SolutionAddition Optimize nucleophilic addition - Lower reaction temperature (-78°C) - Screen N-protecting groups ProblemAddition->SolutionAddition End Achieve desired stereoisomer purity SolutionOxidation->End SolutionAddition->End

Caption: Troubleshooting workflow for diastereomeric impurities.

Question 2: During the Boc protection of 2-(hydroxymethyl)morpholine, I'm observing a significant side product. How can I improve the yield of the desired N-Boc protected intermediate?

Answer: When protecting the secondary amine of 2-(hydroxymethyl)morpholine with di-tert-butyl dicarbonate ((Boc)₂O), a common byproduct is the N,O-bis-protected species or an N-protected carbonate, resulting from the reaction of (Boc)₂O with both the amine and the primary alcohol.[3]

Probable Cause & Solutions:

  • Over-reagent and Extended Reaction Time: The hydroxyl group is less nucleophilic than the amine, but can react with (Boc)₂O, especially if a large excess of the reagent is used or the reaction is left for an extended period.

    • Recommended Protocol:

      • Dissolve 2-(hydroxymethyl)morpholine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Cool the solution to 0 °C.

      • Add (Boc)₂O (1.05 to 1.1 equivalents) dropwise. Using a minimal excess is key.

      • Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.

      • Upon consumption of the starting material (typically 1-2 hours), proceed with the workup immediately to prevent the formation of the carbonate byproduct.

Question 3: The oxidation of the N-Boc-2-(hydroxymethyl)morpholine intermediate is sluggish and results in chlorinated side products. What is causing this and what is the remedy?

Answer: This issue points towards problems with both the reaction medium and the choice of reagents. Sluggishness can be due to poor catalyst turnover, while chlorinated byproducts are a known issue with certain solvent choices.

Probable Causes & Solutions:

  • Solvent Choice: Using chlorinated solvents like dichloromethane (CH₂Cl₂) can lead to the formation of chlorinated side products, especially under oxidative conditions.[3]

    • Recommended Solution: Switching the solvent to ethyl acetate (EtOAc) has been shown to significantly increase the yield of the desired aldehyde by avoiding the formation of these chlorinated byproducts.[3]

  • Reaction Conditions: Incomplete reaction can result from catalyst deactivation or suboptimal pH.

    • Recommended Solution: As mentioned in Question 1, employing a TEMPO/TCCA system is highly effective. The use of NaHCO₃ is critical to maintain a neutral pH, which prevents the loss of the acid-labile Boc group and ensures efficient catalytic turnover.[3]

Comparative Summary of Oxidation Conditions

ConditionReagent SystemSolventCommon ByproductsRecommendation
A (Problematic) Swern OxidationCH₂Cl₂Diastereomers (from epimerization)Avoid due to epimerization risk.[3]
B (Problematic) TEMPO/TCCACH₂Cl₂Chlorinated impuritiesAvoid due to side reactions.[3]
C (Recommended) TEMPO/TCCA/NaHCO₃EtOAcMinimalOptimal: Prevents epimerization and chlorinated byproducts.[3]

Frequently Asked Questions (FAQs)

Q: What are the primary classes of impurities found in reboxetine synthesis? A: Typical impurities include stereoisomers (diastereomers), process-related impurities from starting materials, N-desethyl reboxetine, N-oxide derivatives, and positional isomers that may be hydroxylated.[4] Forced degradation studies also show oxidative and hydrolytic degradants.[4]

Q: What are the regulatory limits for impurities in pharmaceutical-grade reboxetine? A: While specific limits are set by pharmacopeias, general guidelines from the International Council for Harmonisation (ICH) apply. Known and qualified impurities are typically limited to around 0.1-0.2% individually, with a total impurity profile controlled to approximately 0.5-1.0%.[4] Genotoxic or unqualified impurities are controlled to much lower levels.[4]

Q: How does the synthesis differ when targeting a specific enantiomer, such as (S,S)-reboxetine, versus the racemic mixture? A: To synthesize a specific enantiomer, one must start with a chiral building block. For (S,S)-reboxetine, the synthesis often begins with commercially available (S)-3-amino-1,2-propanediol.[3] All subsequent steps must be designed to proceed without racemization or epimerization at the existing stereocenter, a challenge that requires careful selection of reagents and conditions.[3][5] Synthesizing the racemate allows for the use of achiral starting materials, with stereochemistry being set during the reaction, often resulting in a mixture of (R,R) and (S,S) enantiomers.[1]

Q: What is the mechanism of action that makes reboxetine an effective antidepressant? A: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[4] It blocks the norepinephrine transporter (NET), which reduces the reuptake of norepinephrine from the synaptic cleft back into the neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4][6] It has minimal activity at the serotonin transporter.[4]

Key Experimental Protocol: Optimized Oxidation of (S)-N-Boc-2-(hydroxymethyl)morpholine

This protocol describes the TEMPO-catalyzed oxidation of (S)-N-Boc-2-(hydroxymethyl)morpholine to the corresponding aldehyde, a critical step in the asymmetric synthesis of (S,S)-reboxetine, designed to minimize epimerization and side-product formation.[3]

Materials:

  • (S)-N-Boc-2-(hydroxymethyl)morpholine

  • Ethyl acetate (EtOAc)

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

  • Trichloroisocyanuric acid (TCCA)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of (S)-N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in ethyl acetate (EtOAc), add sodium bicarbonate (2.5 eq) and TEMPO (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of trichloroisocyanuric acid (TCCA, 0.55 eq) in EtOAc dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose any excess oxidant.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude aldehyde is often used in the next step without further purification due to its potential instability.

Mechanism of Byproduct Avoidance

G cluster_swern Swern Oxidation (High Risk) cluster_tempo TEMPO Oxidation (Recommended) Swern_Base Et3N (Base) Enolizable_Proton α-Proton at C2 Swern_Base->Enolizable_Proton Abstracts Epimerization Epimerization (Loss of Stereochemistry) Enolizable_Proton->Epimerization TEMPO_System TEMPO/TCCA Buffered_Cond NaHCO3 Buffer (Neutral pH) TEMPO_System->Buffered_Cond Operates under Desired_Product Stereochemically Pure Aldehyde Buffered_Cond->Desired_Product Prevents epimerization

Sources

Technical Support Center: Optimization of Catalyst Loading for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of morpholine, primarily via the catalytic hydrogenation of diethylene glycol (DEG) with ammonia. The efficiency, selectivity, and overall yield of this process are critically dependent on the optimization of catalyst loading. This document provides in-depth, experience-based answers to common questions and robust troubleshooting guides to address challenges you may encounter in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection and the critical role of catalyst loading in the synthesis of morpholine from diethylene glycol (DEG).

Q1: What are the most common catalysts used for morpholine synthesis from DEG and ammonia?

A1: The industrial synthesis of morpholine from DEG and ammonia predominantly uses heterogeneous hydrogenation catalysts. These catalysts are typically composed of transition metals, which are effective for the reductive amination process. The most common active metals include Nickel (Ni), Cobalt (Co), and Copper (Cu).[1][2] These metals are often supported on high-surface-area materials like alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂) to enhance dispersion, stability, and activity.[3][4] For example, a common industrial catalyst formulation might be a Ni-Cu-Cr-Ti composition on a support.[5] The choice of catalyst is a critical parameter as it directly influences both the conversion of DEG and the selectivity towards morpholine over other byproducts.[3]

Q2: What is a typical starting catalyst loading for a lab-scale synthesis?

A2: For a laboratory-scale batch or continuous flow reaction, a good starting point for catalyst loading is typically in the range of 1-5 mol% of the active metal relative to the diethylene glycol substrate.[6][7] However, this is a general guideline. The optimal loading is highly dependent on the specific catalyst's activity, its surface area, the reaction conditions (temperature, pressure), and the reactor configuration.[4] It's always recommended to begin with a lower loading (e.g., 1-2 mol%) and incrementally increase it in subsequent optimization experiments.[8] Starting too high can lead to excessive side reactions and make it difficult to control the reaction's exothermicity.

Q3: How does catalyst loading fundamentally affect the reaction rate and yield?

A3: Catalyst loading directly correlates with the number of available active sites for the reaction.

  • Low Catalyst Loading: Insufficient loading results in a low number of active sites, leading to slow reaction rates and incomplete conversion of the DEG starting material.[4] This will manifest as a low yield of morpholine and a significant amount of unreacted DEG in your final product mixture.

  • Optimal Catalyst Loading: At an optimal loading, there are sufficient active sites to achieve a high reaction rate and maximize the conversion of DEG to morpholine within a reasonable timeframe. This is the "sweet spot" you aim for in your optimization experiments.

  • Excessive Catalyst Loading: Beyond a certain point, increasing the catalyst loading may not significantly increase the yield and can even be detrimental.[4] This can lead to overcrowding of active sites, promoting side reactions such as the formation of "heavies" (high-molecular-weight condensation products) or other undesired byproducts.[9] This diminishes the selectivity towards morpholine, making purification more challenging and reducing the overall process efficiency.

Q4: What are the main byproducts in morpholine synthesis, and how does catalyst loading influence their formation?

A4: Byproduct formation is a key challenge in achieving high-purity morpholine. The primary intermediate in the reaction is 2-(2-aminoethoxy)ethanol (AEE).[3] Incomplete conversion will leave AEE in the product mixture. Other significant byproducts include N-ethylmorpholine and high-molecular-weight condensation products, often referred to as "heavies".[3] Catalyst loading plays a crucial role in controlling the selectivity of the reaction. An improperly optimized catalyst loading can increase the formation of these byproducts. For instance, excessively high catalyst loading can sometimes favor the further reaction of morpholine to form heavier compounds.[10]

Q5: How can I determine if my catalyst is deactivated?

A5: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[11] It is an inevitable issue in most catalytic processes.[12] Common signs of deactivation include:

  • A noticeable decrease in the reaction rate or the need for higher temperatures or longer reaction times to achieve the same conversion.

  • A decline in selectivity, with an increase in the formation of byproducts.

  • Physical changes in the catalyst, such as a change in color or the appearance of carbonaceous deposits (coking).[13]

Deactivation can be caused by several mechanisms, including poisoning from impurities in the feed, thermal degradation (sintering) at high temperatures, and fouling by carbon deposits.[11][14]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for morpholine synthesis.

Problem 1: Low Morpholine Yield

Possible Cause 1.1: Sub-optimal Catalyst Loading

  • Symptoms: The reaction is slow, and analysis of the crude product shows a large amount of unreacted diethylene glycol.

  • Scientific Rationale: A low catalyst loading provides an insufficient number of active sites to achieve a high conversion rate within the allotted reaction time.[4] The reaction is kinetically limited by the amount of catalyst present.

  • Troubleshooting Steps:

    • Verify Current Loading: Double-check your calculations for the current catalyst loading.

    • Incremental Increase: Perform a series of experiments where you systematically increase the catalyst loading (e.g., in 0.5-1.0 mol% increments).

    • Monitor Conversion: Track the conversion of DEG as a function of catalyst loading to identify the point at which the yield plateaus.

    • Analyze Byproducts: Concurrently, monitor the selectivity to ensure that byproduct formation does not significantly increase with higher loading.

Possible Cause 1.2: Catalyst Deactivation

  • Symptoms: You observe a gradual or sudden drop in yield over several runs using the same batch of catalyst. The catalyst may appear discolored.

  • Scientific Rationale: The active sites of the catalyst can be blocked or altered by various mechanisms. Poisoning occurs when impurities from the reactants or solvent strongly adsorb to the active sites.[13] Sintering is the agglomeration of metal particles at high temperatures, which reduces the active surface area.[11] Fouling is the physical deposition of carbonaceous materials ("coke") on the catalyst surface.[13]

  • Troubleshooting Steps:

    • Check Feed Purity: Ensure the purity of your diethylene glycol, ammonia, and any solvents used. Impurities are a common source of catalyst poisons.[3]

    • Review Reaction Temperature: Operating at excessively high temperatures can accelerate thermal degradation (sintering) of the catalyst.[11]

    • Catalyst Regeneration: Depending on the nature of the deactivation, regeneration may be possible. For coking, a controlled oxidation to burn off carbon deposits can sometimes restore activity. For poisoning, the treatment is specific to the poison.

    • Replace Catalyst: If regeneration is not feasible or effective, the catalyst must be replaced.

Problem 2: Poor Selectivity (High Byproduct Formation)

Possible Cause 2.1: Catalyst Loading is Too High

  • Symptoms: The conversion of DEG is high, but the yield of morpholine is low, with a significant presence of byproducts like N-ethylmorpholine or "heavies".

  • Scientific Rationale: While a high catalyst loading can drive the reaction to high conversion, it can also promote undesired side reactions.[4] An excess of active sites can facilitate the further reaction of the desired morpholine product into higher molecular weight compounds.[9]

  • Troubleshooting Steps:

    • Systematic Reduction: Conduct a series of experiments where you systematically decrease the catalyst loading from your current level.

    • Analyze Product Distribution: Carefully analyze the product mixture for each experiment to determine the catalyst loading that provides the best balance between high DEG conversion and high selectivity for morpholine.[3]

    • Consider Reaction Time: It's possible that with a lower catalyst loading, a slightly longer reaction time may be needed to achieve full conversion.

Possible Cause 2.2: Non-Optimal Reaction Temperature

  • Symptoms: The product mixture contains a variety of byproducts, and the distribution of these byproducts changes significantly with small variations in temperature.

  • Scientific Rationale: Different reactions (the main reaction to morpholine and various side reactions) will have different activation energies. An improperly set temperature may favor the kinetics of a side reaction over the desired reaction pathway. For instance, excessively high temperatures can lead to charring and the formation of degradation products.[15]

  • Troubleshooting Steps:

    • Temperature Screening: Perform a series of experiments at different temperatures (e.g., in 10°C increments) while keeping the catalyst loading and other parameters constant.

    • Plot Selectivity vs. Temperature: Graph the selectivity for morpholine as a function of temperature to identify the optimal operating window. A plot of product distribution versus temperature can be very informative.[2]

Section 3: Experimental Protocols

Protocol 1: Catalyst Loading Screening Experiment

This protocol outlines a systematic approach to determine the optimal catalyst loading for a given set of reaction conditions.

Objective: To identify the catalyst loading that maximizes the yield of morpholine while minimizing byproduct formation.

Materials:

  • Diethylene glycol (DEG)

  • Ammonia (gas or aqueous solution)

  • Hydrogenation catalyst (e.g., Ni/Al₂O₃)

  • High-pressure batch reactor with stirring and temperature control

  • Analytical equipment (e.g., Gas Chromatograph with a Flame Ionization Detector or Mass Spectrometer)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with a fixed amount of diethylene glycol and the desired amount of catalyst for the first experiment (e.g., 1.0 wt% of catalyst relative to DEG).

  • Seal and Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purges with hydrogen.

  • Introduce Reactants: Introduce ammonia to the desired pressure and then pressurize with hydrogen. Molar ratios of ammonia to hydrogen are typically in the range of 4 to 60:1.[9]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150-400°C).[1] Maintain a constant temperature and pressure for a fixed reaction time (e.g., 4-8 hours).

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent the excess gas pressure.

  • Sample Analysis: Collect the liquid product mixture. Analyze the sample by GC to determine the conversion of DEG and the selectivity for morpholine and major byproducts.

  • Iterate: Repeat steps 1-6 for a series of increasing catalyst loadings (e.g., 2.0 wt%, 3.0 wt%, 4.0 wt%, 5.0 wt%).

  • Data Analysis: Plot the yield of morpholine and the selectivity for morpholine as a function of catalyst loading to determine the optimal range.

Section 4: Data Interpretation & Visualization

Data Presentation

Table 1: Example Results from a Catalyst Loading Screening Experiment

Catalyst Loading (wt% relative to DEG)DEG Conversion (%)Morpholine Selectivity (%)Morpholine Yield (%)AEE Selectivity (%)"Heavies" Selectivity (%)
1.065.292.560.36.11.4
2.088.494.183.24.51.4
3.0 98.1 95.3 93.5 3.2 1.5
4.099.592.892.32.54.7
5.099.889.689.42.18.3

Note: Yield (%) = Conversion (%) × Selectivity (%). The optimal loading in this example is approximately 3.0 wt%, as it provides the highest morpholine yield before the selectivity begins to decrease due to the formation of "heavies".

Experimental and Logical Workflows

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Troubleshooting Paths cluster_optimization Optimization Loop Start Low Morpholine Yield or Selectivity Check_Conversion Analyze Product: High Unreacted DEG? Start->Check_Conversion Check_Byproducts Analyze Product: High Byproducts? Check_Conversion->Check_Byproducts No Increase_Loading Hypothesis: Insufficient Active Sites Action: Increase Catalyst Loading Check_Conversion->Increase_Loading Yes Decrease_Loading Hypothesis: Side Reactions Favored Action: Decrease Catalyst Loading Check_Byproducts->Decrease_Loading Yes Check_Catalyst_Activity Hypothesis: Catalyst Deactivated Action: Check Feed Purity, Consider Regeneration/Replacement Check_Byproducts->Check_Catalyst_Activity No Re_evaluate Re-run and Analyze Increase_Loading->Re_evaluate Decrease_Loading->Re_evaluate Check_Catalyst_Activity->Re_evaluate Re_evaluate->Start Iterate if necessary

Caption: Logical workflow for troubleshooting low yield or selectivity issues.

Section 5: References

  • ResearchGate. (n.d.). Optimization Table for Formylation of Morpholine. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine. Google Patents. Retrieved January 9, 2026, from

  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. Retrieved January 9, 2026, from [Link]

  • European Patent Office. (1989, October 18). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. Google Patents. Retrieved January 9, 2026, from

  • Google Patents. (1981, September 23). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. European Patent Office. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst. Google Patents. Retrieved January 9, 2026, from

  • MDPI. (n.d.). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines. Google Patents. Retrieved January 9, 2026, from

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2023, January 3). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • International Research Journal of Engineering, Science, Technology, and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJESTI. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2013, June 11). Design of Heterogeneous Catalysts for Fuels and Chemicals Processing: An Overview. Chemical Reviews. Retrieved January 9, 2026, from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. MDPI. Retrieved January 9, 2026, from [Link]

  • International Research Journal of Engineering, Science, Technology, and Innovation. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJESTI. Retrieved January 9, 2026, from [Link]

  • LECTUREDATABASE.WORDPRESS.COM. (n.d.). Catalyst deactivation. LECTUREDATABASE.WORDPRESS.COM. Retrieved January 9, 2026, from [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. Google Patents. Retrieved January 9, 2026, from

  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on conversion, yields, and selectivity of.... ResearchGate. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Research and Developments of Heterogeneous Catalytic Technologies. PMC. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2022, November 25). On the effect of metal loading on the performance of Co catalysts supported on mixed MgO–La2O3 oxides for ammonia synthesis. RSC Advances. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(Phenoxymethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in a synthesis of this compound?

    • Which purification method is most suitable for my scale and purity requirements?

    • How can I assess the purity of my final product?

  • Troubleshooting Guides

    • Recrystallization Issues

    • Column Chromatography Challenges

  • Detailed Experimental Protocols

    • Protocol 1: Recrystallization of this compound

    • Protocol 2: Flash Column Chromatography of this compound

    • Protocol 3: Acid-Base Extraction for Bulk Impurity Removal

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting a phenoxide with a halo-morpholine derivative, or by reacting phenol with a 2-(halomethyl)morpholine.[1] Based on this, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Phenol

    • 2-(Chloromethyl)morpholine or other halo-morpholine precursors

    • Morpholine

  • Reagents and Catalysts:

    • Inorganic salts (e.g., NaCl, KBr) from the reaction.

    • Base used in the reaction (e.g., sodium hydride, potassium carbonate).[2]

  • Side-Products:

    • Products of elimination reactions, especially if secondary or tertiary alkyl halides are involved.[1]

    • Over-alkylation products, though less common for this specific synthesis.

    • Byproducts from the synthesis of the morpholine starting material itself.[3]

Understanding the potential impurities is the first step in selecting an appropriate purification strategy.

Q2: Which purification method is most suitable for my scale and purity requirements?

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of your experiment.

Purification Method Best For Advantages Disadvantages
Recrystallization High purity of solid compounds on a moderate to large scale.Cost-effective, scalable, can yield very high purity.[4]Potential for product loss in the mother liquor, "oiling out" can be an issue with some amines.[5]
Flash Column Chromatography High-resolution separation of closely related compounds on a small to medium scale.Excellent for removing impurities with different polarities, adaptable to various compound classes.[6]Can be time-consuming and requires significant solvent usage, potential for product loss on the column.
Acid-Base Extraction Removing neutral or acidic impurities from a basic compound like this compound.Simple, rapid, and effective for bulk purification.[7]Less effective for removing other basic impurities, requires the use of acids and bases.

For achieving high purity (>99%) on a lab scale, a combination of methods is often most effective. For instance, an initial acid-base extraction to remove bulk neutral or acidic impurities, followed by recrystallization or flash column chromatography for fine purification.

Q3: How can I assess the purity of my final product?

A combination of analytical techniques should be employed to confirm the purity and identity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and identify any organic impurities. The morpholine moiety typically shows a distinct NMR pattern.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (ether, amine) and the absence of starting material functional groups (e.g., a broad O-H stretch from phenol).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide a quantitative measure of purity, while MS will help in identifying the impurities based on their mass-to-charge ratio.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.

Troubleshooting Guides

Recrystallization Issues

Recrystallization_Troubleshooting start Recrystallization Problem oiling_out Compound 'Oils Out' (forms a liquid instead of crystals) start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield sol_oiling Solutions oiling_out->sol_oiling sol_no_crystals Solutions no_crystals->sol_no_crystals sol_low_yield Solutions low_yield->sol_low_yield oiling_sol1 Re-heat and add more of the 'good' solvent. sol_oiling->oiling_sol1 oiling_sol2 Slow down the cooling rate. sol_oiling->oiling_sol2 oiling_sol3 Use a seed crystal. sol_oiling->oiling_sol3 no_crystals_sol1 Too much solvent used. Boil off some solvent. sol_no_crystals->no_crystals_sol1 no_crystals_sol2 Induce crystallization: - Scratch inner wall of flask - Add a seed crystal sol_no_crystals->no_crystals_sol2 low_yield_sol1 Too much solvent used. Use the minimum amount of hot solvent. sol_low_yield->low_yield_sol1 low_yield_sol2 Crystals washed with room temperature solvent. Use ice-cold solvent for washing. sol_low_yield->low_yield_sol2

  • Problem: "Oiling out" - The compound separates as a liquid instead of forming solid crystals. This is a common issue with amines.[5]

    • Cause: The solution is too supersaturated, or it is being cooled too quickly. The melting point of the solid may also be lower than the temperature of the solution.

    • Solutions:

      • Reheat the solution and add a small amount of additional solvent to reduce the supersaturation.[11]

      • Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[12]

      • Add a seed crystal to the cooled, saturated solution to encourage nucleation.[11]

  • Problem: No crystals form upon cooling.

    • Cause: The solution may not be saturated, meaning too much solvent was used.

    • Solutions:

      • Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[11]

      • If the solution appears saturated but no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.[11]

  • Problem: Low yield of crystals.

    • Cause: Too much solvent was used initially, or the crystals were washed with solvent that was not cold enough.

    • Solutions:

      • Ensure you are using the minimum amount of near-boiling solvent to dissolve the solid.[4]

      • Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.[4]

Column Chromatography Challenges

Column_Chromatography_Troubleshooting start Chromatography Problem tailing Peak Tailing start->tailing poor_sep Poor Separation of Compound and Impurity start->poor_sep sol_tailing Solutions tailing->sol_tailing sol_poor_sep Solutions poor_sep->sol_poor_sep tailing_sol1 Add a competing amine (e.g., 0.1-1% triethylamine) to the mobile phase. sol_tailing->tailing_sol1 tailing_sol2 Use an amine-functionalized silica column. sol_tailing->tailing_sol2 poor_sep_sol1 Optimize the mobile phase. Try a different solvent system or a gradient elution. sol_poor_sep->poor_sep_sol1 poor_sep_sol2 Increase the column length or use a smaller particle size silica. sol_poor_sep->poor_sep_sol2 poor_sep_sol3 Decrease the amount of sample loaded onto the column. sol_poor_sep->poor_sep_sol3

  • Problem: Peak Tailing - The compound streaks down the column, leading to broad peaks and poor separation.

    • Cause: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing.[13]

    • Solutions:

      • Add a competing base to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile amine like triethylamine or n-propylamine to the eluent can neutralize the acidic sites on the silica gel.[13][14]

      • Use an amine-functionalized silica column: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes, often resulting in sharper peaks and better separation without the need for mobile phase additives.[15]

  • Problem: Poor separation of the desired compound from an impurity.

    • Cause: The polarity difference between your compound and the impurity may be too small for the chosen mobile phase.

    • Solutions:

      • Optimize the mobile phase: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[6]

      • Improve column efficiency: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.[16]

      • Reduce the sample load: Overloading the column can lead to broad bands and poor separation. Use a silica-to-sample ratio of at least 50:1 for difficult separations.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents before starting any experimental work.[17][18][19][20] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for morpholine derivatives include ethanol/water, isopropanol, or ethyl acetate/hexanes.[21][22][23]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent is gently boiling.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[4]

  • Decoloration (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography of this compound

This protocol assumes the use of a standard silica gel column.

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.3.

    • A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.

    • Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[13]

  • Column Packing:

    • Pack a glass chromatography column with silica gel as a slurry in the mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution:

    • Elute the column with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction for Bulk Impurity Removal

This protocol is effective for removing neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude this compound in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

    • Separate the two layers. The organic layer contains neutral impurities and can be discarded.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10).

    • Extract the deprotonated this compound back into an organic solvent (e.g., dichloromethane) by shaking in a separatory funnel. Repeat the extraction two more times.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). Morpholine, 2-(phenoxymethyl)-, (2R)- (CAS No. 661470-53-7) SDS. Guidechem.
  • University of California, Los Angeles. (n.d.).
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Biotage. (2023).
  • Teledyne ISCO. (n.d.).
  • University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (n.d.). Morpholine, 2-(phenylmethyl)-, hydrochloride, (2S)- 1H NMR. ChemicalBook.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Loppinet, P., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2785.
  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - Morpholine. Thermo Fisher Scientific.
  • Crawford Scientific. (2022).
  • Redox. (2022).
  • PubChem. (n.d.). (2R)-2-(Phenoxymethyl)morpholine.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS Morpholine. CDH Fine Chemical.
  • Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. BenchChem.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ACD/Labs. (2008).
  • E3S Web of Conferences. (2024).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)
  • Wu, Y., et al. (2022). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 126(32), 5439–5447.
  • Phuneerub, P., et al. (2018). Acid-base fractions separated from Streblus asper leaf ethanolic extract exhibited antibacterial, antioxidant, anti-acetylcholinesterase, and neuroprotective activities.

Sources

Technical Support Center: Managing Exothermic Reactions in Diethanolamine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine and its derivatives via the acid-catalyzed cyclization of diethanolamine (DEA). The dehydration of diethanolamine using strong acids like sulfuric acid is a robust and common synthetic route. However, the reaction is highly exothermic and presents significant thermal hazards that must be carefully managed to ensure safety, product quality, and yield.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclization of diethanolamine with sulfuric acid so exothermic?

A1: The significant heat generation in this reaction stems from two primary sources: the acid-base neutralization and the subsequent dehydration reaction. Diethanolamine is a base, and its initial reaction with a strong acid like sulfuric acid is a highly exothermic neutralization process.[3] Following this, the acid catalyzes the intramolecular dehydration (cyclization) of the protonated diethanolamine to form morpholine, which is also an exothermic process. The cumulative heat from these processes can lead to a rapid and dangerous temperature increase if not properly controlled.

Q2: What is a thermal runaway, and why is it a major concern in this reaction?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This creates a dangerous feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[4] This can lead to a rapid, exponential increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of hazardous materials.[5] The diethanolamine cyclization is a prime candidate for thermal runaway if not managed with stringent controls.

Q3: What are the immediate safety precautions I should take before starting the experiment?

A3: Before any reagents are mixed, a thorough risk assessment is crucial. Ensure you have:

  • Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a flame-resistant lab coat, safety goggles, a face shield, and gloves compatible with both diethanolamine and concentrated sulfuric acid.[6]

  • A Calibrated and Reliable Monitoring System: Use a thermocouple placed directly in the reaction mixture to monitor the internal temperature in real-time.

  • An Efficient Cooling System: A cooling bath (e.g., ice-water or a cryocooler) with sufficient capacity to absorb the expected heat of reaction is essential.

  • An Emergency Quench Plan: Have a pre-determined quenching agent and procedure ready in case of a thermal runaway.

  • Operation within a Fume Hood: All operations should be conducted in a well-ventilated fume hood to handle any vapors or potential releases.

Q4: Can I add the sulfuric acid to the diethanolamine all at once?

A4: Absolutely not. This is one of the most critical safety considerations. Adding the full charge of sulfuric acid at once will cause an uncontrolled exotherm, likely leading to a violent reaction and thermal runaway. The acid must be added slowly and in a controlled manner to the cooled diethanolamine solution to allow the cooling system to dissipate the heat of neutralization as it is generated.[1][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the diethanolamine cyclization reaction.

Problem 1: The reaction temperature is rising too quickly, even with slow acid addition.
  • Possible Cause 1: Inadequate Cooling. Your cooling bath may not have sufficient capacity or surface area contact to remove the heat being generated.

    • Solution: Ensure your reactor is adequately submerged in the cooling bath. Use a larger cooling bath or a more efficient cooling system (e.g., a cryostat). For larger scale reactions, consider a jacketed reactor with a circulating coolant.

  • Possible Cause 2: Acid Addition Rate is Still Too High. The "slow" addition rate may still be too fast for your current cooling setup.

    • Solution: Immediately pause the addition of acid. Allow the temperature to stabilize and return to the target range before resuming addition at a significantly slower rate.

  • Possible Cause 3: Poor Mixing. Inadequate stirring can lead to localized "hot spots" where the reaction is proceeding much faster.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature distribution.

Problem 2: The final yield of morpholine is low.
  • Possible Cause 1: Incomplete Dehydration. The reaction may not have been heated to a high enough temperature or for a sufficient duration to drive the cyclization to completion.

    • Solution: Lab-scale procedures often call for heating the reaction mixture to 200-210°C for several hours after the initial exothermic addition phase.[1][8] Ensure your reaction is maintained at the target temperature for the recommended time.

  • Possible Cause 2: Inefficient Water Removal. The dehydration reaction is reversible. If the water produced is not effectively removed, it can inhibit the forward reaction.

    • Solution: Use a distillation setup (e.g., a Dean-Stark trap) during the high-temperature phase to remove water as it is formed, driving the equilibrium towards the product.

  • Possible Cause 3: Side Product Formation. While the primary byproduct is sodium sulfate after neutralization, other side reactions can occur, especially at excessively high temperatures, leading to charring or the formation of other impurities.[9]

    • Solution: Maintain strict temperature control throughout the reaction. Avoid exceeding the recommended temperature range, as this can promote degradation and side reactions.

  • Possible Cause 4: Loss During Workup. Morpholine is water-soluble, and significant amounts can be lost during the aqueous workup and extraction phases.

    • Solution: After neutralization, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of morpholine before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on established lab-scale procedures and is designed to manage the exothermic nature of the reaction.[1]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a thermocouple, a mechanical stirrer, and an addition funnel, add 62.5 g of diethanolamine.

  • Initial Cooling: Place the flask in an ice-water bath and begin stirring.

  • Acidification (Critical Step): Slowly add concentrated sulfuric acid dropwise from the addition funnel. Monitor the internal temperature closely. Maintain the temperature below 60°C during the addition.[7] This step is highly exothermic.

  • Dehydration Reaction: Once the acid addition is complete, replace the ice bath with a heating mantle and fit the flask with a distillation apparatus. Heat the mixture to drive off water. The internal temperature should be raised to and maintained at 185-195°C for at least 30 minutes to ensure complete cyclization.[7]

  • Neutralization: Cool the reaction mixture to below 60°C. Slowly and carefully add a concentrated solution of sodium hydroxide until the pH is approximately 11.[7] This neutralization is also exothermic.

  • Isolation and Purification: Distill the crude morpholine from the neutralized mixture. The collected distillate can be further purified by fractional distillation, collecting the fraction boiling at 126-129°C.

Table 1: Critical Process Parameters and Recommended Ranges
ParameterRecommended RangeRationale
Acid Addition Temperature < 60°CTo control the initial, highly exothermic neutralization reaction and prevent thermal runaway.
Dehydration Temperature 180 - 235°COptimal temperature range for efficient cyclization. Temperatures above this may lead to increased byproduct formation.[2]
DEA:Sulfuric Acid Ratio 1:1.8 (molar)A common ratio cited in literature to ensure complete protonation and catalysis.[10]
Stirring Speed > 300 RPM (lab scale)To ensure thermal homogeneity and prevent localized hot spots.

Visualization of Workflows and Pathways

Diagram 1: Reaction Pathway

G DEA Diethanolamine Protonated_DEA Protonated Diethanolamine Intermediate DEA->Protonated_DEA + H2SO4 (Exothermic Neutralization) H2SO4 Sulfuric Acid H2SO4->Protonated_DEA Morpholine_Salt Morpholine Salt Protonated_DEA->Morpholine_Salt Heat (180-235°C) (Exothermic Cyclization) H2O Water Protonated_DEA->H2O - H2O Morpholine Morpholine Morpholine_Salt->Morpholine + Base (Neutralization) Base Base (e.g., NaOH) Base->Morpholine G Start Temperature Rises Above Set Point Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Check_Cooling Is Cooling System at Max Capacity? Stop_Addition->Check_Cooling Increase_Cooling Increase Cooling (e.g., add more ice) Check_Cooling->Increase_Cooling No Check_Stirring Is Stirring Adequate? Check_Cooling->Check_Stirring Yes Increase_Cooling->Check_Stirring Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Monitor_Temp Monitor Temperature Check_Stirring->Monitor_Temp Yes Increase_Stirring->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Resume_Slowly Resume Addition at Slower Rate Temp_Decreasing->Resume_Slowly Yes Emergency_Quench Initiate Emergency Quench Protocol Temp_Decreasing->Emergency_Quench No

Caption: Logical workflow for troubleshooting a temperature excursion event.

Emergency Protocol: Managing a Thermal Runaway

In the event of an uncontrolled temperature rise that does not respond to standard corrective actions (stopping reagent addition, maximizing cooling), an emergency quenching procedure must be initiated.

Objective: To rapidly halt the reaction and absorb the generated heat.

Procedure:

  • Alert Personnel: Immediately alert all personnel in the vicinity and prepare for potential evacuation.

  • Stop All Additions: Ensure all reagent feeds are completely stopped.

  • Maximum Cooling: If not already done, apply maximum cooling to the reactor.

  • Initiate Quench:

    • For an amine-acid reaction, a suitable quenching agent is a cold, inert, high-heat-capacity solvent or a weak base.

    • Recommended Quench: Slowly and carefully add a pre-chilled slurry of sodium bicarbonate or a large volume of cold isopropanol. [11]These will help to neutralize the acid catalyst and absorb thermal energy. Do not add water , as this can be highly reactive with the concentrated sulfuric acid.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably after initiating the quench, evacuate the area immediately and follow your institution's emergency procedures.

References

  • BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis.
  • Polymerization Reactor Safety Guidelines. (2024, June 30). Jinzong Machinery.
  • Polymerization Reactor Safety Systems. (2024, August 6). Jinzong Machinery.
  • Quenching Acid-PEG2-NHS Ester Reactions. (2025). Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Emergency Shutdown Guidelines. (2020, December 21). FIU Environmental Health and Safety.
  • Reaction kinetics of dehydrogenation of diethanolamine. (n.d.).
  • Runaway reactions, case studies, lessons learned. (2017). ARIA.
  • Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Thermodynamic and Kinetic Studies on Side Cyclization during Methylacrolein Production Catalyzed by Diethanolamine. (2025, March 11).
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion B
  • US Patent 2,777,846A. (1957).
  • Experimental and Theoretical Study on the Enhancement of Alkanolamines on Sulfuric Acid Nucle
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2016, October 27). University of California San Diego.
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2025, August 7).
  • Reaction Quenching Question. (2021, June 8). Reddit.
  • Morpholine production method. (2018, April 12). Henan Haofei Chemical Co.,Ltd.
  • Organic synthesis by quench reactions. (n.d.). PubMed.
  • Diethanolamine - Hazardous Substance Fact Sheet. (n.d.).
  • Kinetics of CO induced degradation of aqueous diethanolamine. (2025, August 9).
  • Does the quench stop our activation reaction? (n.d.).
  • CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. (n.d.).
  • Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety.
  • Experimental and Theoretical Study on the Enhancement of Alkanolamines on Sulfuric Acid Nucleation. (2022, June 21).
  • A Data Resource for Sulfuric Acid Reactivity of Organic Chemicals. (n.d.). MDPI.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Diethanolamine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf.
  • 5.6: Calorimetry. (2019, July 22). Chemistry LibreTexts.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
  • Safety Assessment of Diethanolamine and Its Salts as Used in Cosmetics. (n.d.). PubMed.
  • Kinetic Study of Post-Combustion CO2 Absorption by Methyldiethanolamine 30 wt.% and Hexylamine 10 wt. (n.d.).
  • Comprehensive Kinetic and Thermodynamic Study of the Reactions of CO2(aq) and HCO3– with Monoethanolamine (MEA) in Aqueous Solution. (n.d.).
  • Kinetic Study of the Reaction of Diethanolamine with Carbon Dioxide in Aqueous and Mixed Solvent Systems—Application to Acid Gas Cleaning. (2025, August 5).
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8).
  • How to Control Acrylic Resin's Polymerization Exotherm. (2025, October 11).
  • Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido)
  • Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). (2019, November 23).
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (n.d.). MDPI.

Sources

Phenoxymethylation Reactions: A Technical Support Guide for Optimal Conversion Rates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenoxymethylation reactions. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered in the lab, moving beyond a simple checklist to explain the why behind experimental choices. This resource is structured to provide actionable solutions to specific problems, ensuring your path to successful synthesis is both clear and scientifically grounded.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is dedicated to pinpointing the root causes of suboptimal yields and providing systematic solutions.

Q1: My phenoxymethylation reaction has stalled or is showing very low conversion. What are the primary factors I should investigate?

Low conversion is a frequent issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is key.

Initial Diagnostic Workflow:

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check base_check 2. Assess Base Strength & Solubility reagent_check->base_check Reagents OK solvent_check 3. Evaluate Solvent System base_check->solvent_check Base is appropriate temp_check 4. Review Reaction Temperature solvent_check->temp_check Solvent is optimal ptc_check 5. Check Phase Transfer Catalyst (if applicable) temp_check->ptc_check Temp is correct outcome Systematic Optimization ptc_check->outcome PTC is active

Caption: Initial troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Reagent Integrity and Stoichiometry:

    • Phenolic Substrate: Ensure your starting phenol is pure and dry. Impurities can interfere with the reaction, and water can quench the base.

    • Phenoxymethylating Agent: The stability of phenoxymethyl halides (e.g., phenoxymethyl chloride) can be a concern. These reagents can degrade upon storage, especially if exposed to moisture. It is advisable to use a fresh or properly stored batch. Confirm the stoichiometry; a slight excess of the alkylating agent may be beneficial, but a large excess can lead to side reactions.

    • Base: The choice and handling of the base are critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) must be handled under inert atmosphere to prevent deactivation. Weaker bases like potassium carbonate (K₂CO₃) require efficient stirring to ensure reaction at the solid-liquid interface.[1]

  • Inadequate Deprotonation of the Phenol:

    • Problem: The phenoxide, the active nucleophile, is not being generated in sufficient concentration.

    • Explanation: The pKa of the phenol and the strength of the base must be appropriately matched. While phenols are acidic, sterically hindered or electron-withdrawing groups on the phenol can affect its acidity.

    • Solutions:

      • Stronger Base: If using a weak base like K₂CO₃ with a less acidic phenol, consider switching to a stronger base such as NaH, KH, or sodium methoxide.[1]

      • Solvent: Ensure the base is at least partially soluble or can effectively interact with the phenol in your chosen solvent. For heterogeneous bases like K₂CO₃, vigorous stirring is essential.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in the SN2 reaction mechanism of phenoxymethylation.[2]

      • Polar Aprotic Solvents (Recommended for O-Alkylation): Solvents like DMF, DMSO, and acetonitrile are ideal.[2] They solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus promoting the desired O-alkylation.[2]

      • Protic Solvents (Can hinder the reaction): Solvents like water, ethanol, or methanol can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This can significantly slow down the desired O-alkylation and may even favor the undesired C-alkylation side reaction.[2]

    • Temperature: Phenoxymethylation is often carried out at room temperature or with gentle heating.

      • Too Low: The reaction rate may be impractically slow.

      • Too High: Can promote side reactions, such as elimination if the phenoxymethylating agent has beta-hydrogens, or decomposition of reagents.

Q2: My reaction is producing a significant amount of a byproduct that I suspect is from C-alkylation. How can I improve the selectivity for O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[2] Controlling the regioselectivity is key to a high yield of the desired ether.

G phenoxide {Phenoxide Anion | Ambident Nucleophile} O_alkylation O-Alkylation (Desired Product) phenoxide->O_alkylation Favored in Polar Aprotic Solvents (DMF, DMSO) C_alkylation C-Alkylation (Side Product) phenoxide->C_alkylation Favored in Protic Solvents (Water, Ethanol)

Caption: Competing pathways for phenoxide alkylation.

Factors Influencing C- vs. O-Alkylation:

FactorFavors O-Alkylation (Ether Formation)Favors C-Alkylation (Ring Alkylation)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Alcohols)Protic solvents solvate the oxygen of the phenoxide through hydrogen bonding, hindering its nucleophilicity and leaving the carbon atoms of the ring more accessible for attack.[2]
Counter-ion Large, soft cations (e.g., K⁺, Cs⁺, or with phase transfer catalyst)Small, hard cations (e.g., Li⁺, Na⁺)Larger cations coordinate less tightly with the phenoxide oxygen, increasing its availability for reaction.
Temperature Lower to moderate temperaturesHigher temperaturesO-alkylation is often kinetically favored, while C-alkylation can become more prominent at elevated temperatures as it can be thermodynamically more stable in some cases.
Leaving Group Good leaving groups (I⁻ > Br⁻ > Cl⁻)Poorer leaving groupsA better leaving group facilitates a faster SN2 reaction at the oxygen.

Protocol to Enhance O-Alkylation Selectivity:

  • Solvent System: Switch to a polar aprotic solvent like DMF or DMSO.[2]

  • Base Selection: Use a base with a larger counter-ion, such as potassium carbonate or cesium carbonate.

  • Phase Transfer Catalysis (PTC): If your reaction is biphasic (e.g., using aqueous NaOH), the addition of a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is highly effective. The PTC transports the phenoxide from the aqueous phase to the organic phase as a lipophilic ion pair, which is highly reactive towards O-alkylation.[3]

  • Temperature Control: Run the reaction at room temperature initially and only gently heat if the reaction is too slow.

Q3: I am using a phase transfer catalyst, but the reaction is still sluggish. What could be the issue?

Phase transfer catalysis is a powerful technique for phenoxymethylation, but its effectiveness depends on several factors.

  • Catalyst Choice: Not all PTCs are equally effective. Quaternary ammonium and phosphonium salts are common choices. The lipophilicity of the catalyst is important; it must be soluble enough in the organic phase to transport the phenoxide.

  • Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Too little may not be effective, while too much can sometimes complicate purification.

  • Stirring Rate: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the ion exchange occurs. If the stirring is inadequate, the reaction will be mass-transfer limited and appear slow.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can sometimes bind to and deactivate the catalyst.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of phenoxymethylation?

A: Phenoxymethylation is a type of Williamson ether synthesis. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenol, forming a phenoxide anion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the phenoxymethylating agent (e.g., phenoxymethyl chloride), displacing the leaving group (e.g., chloride) and forming the desired phenoxymethyl ether.[1]

Q: Can I use a weaker base like sodium bicarbonate for this reaction?

A: It is generally not recommended. The pKa of most phenols is around 10. The pKa of carbonic acid (the conjugate acid of bicarbonate) is about 6.4. Since the base's conjugate acid should have a higher pKa than the acid being deprotonated for the equilibrium to favor the products, sodium bicarbonate is typically not a strong enough base to generate a sufficient concentration of the phenoxide for an efficient reaction.

Q: How do I monitor the progress of my phenoxymethylation reaction?

A: The most common method is Thin Layer Chromatography (TLC). You can spot the starting phenol, the phenoxymethylating agent, and the reaction mixture on a TLC plate. The disappearance of the starting phenol and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[4][5]

Q: My phenolic substrate is sensitive to harsh conditions. What modifications can I make to the protocol?

A: For sensitive substrates, milder conditions are necessary.

  • Base: Use a moderately strong but non-nucleophilic base like potassium carbonate or cesium carbonate instead of hydrides.

  • Temperature: Conduct the reaction at room temperature or even lower (0 °C) and allow it to proceed for a longer duration.

  • Solvent: Acetonitrile can be a good choice as it is less harsh than DMF or DMSO.

  • Protection Groups: If your substrate has other functional groups that might react, consider protecting them before the phenoxymethylation step.

References

  • PharmaXChange.info. (2011, April 9).
  • Gupta, V. K., et al. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
  • ResearchGate. (2015, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
  • PubMed. (n.d.). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. [Link]
  • ResearchGate. (2019, February). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
  • PubMed. (2003, November 26). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
  • OUCI. (n.d.).
  • Reddit. (2011, September 18).
  • PharmaXChange.info. (2011, February 25).
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]
  • Reddit. (2022, November 20). What are some common causes of low reaction yields?. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.. [Link]
  • YouTube. (2022, January 1).
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Dechra. (n.d.). Solubility and stability. [Link]
  • YouTube. (2020, March 30).
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. [Link]
  • National Institutes of Health. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]
  • Unknown Source. Phenol reaction.
  • PubMed. (n.d.). New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals. [Link]
  • PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]
  • U.S. Food and Drug Administration. (2023, June 5).
  • U.S. Food and Drug Administration. (2011, January 3).
  • electronic medicines compendium (emc). (n.d.). Phenoxymethylpenicillin 250 mg/5ml Powder for Oral Solution - Summary of Product Characteristics (SmPC). [Link]
  • ResearchGate. (n.d.). Thirty-three sensitive CYP3A substrates identified in the DIDB. Drugs.... [Link]
  • PubMed. (n.d.). Stability of penicillin V potassium in unit dose oral syringes. [Link]
  • PubMed. (2021).
  • MedEx. (2011, June 22). PHENOXYMETHYLPENICILLIN 125 MG/5 ML AND 250MG/5ML ORAL SOLUTION PL 17907/0034-5 UKPAR TABLE OF CONTENTS. [Link]
  • U.S. Food and Drug Administration. (n.d.). FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.

Sources

Technical Support Center: Degradation Pathways of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of 2-(phenoxymethyl)morpholine, a key structural moiety in various pharmaceutical compounds. As Senior Application Scientists, we have structured this guide to address the practical challenges and scientific questions you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic degradation pathways for compounds containing the this compound scaffold?

The primary metabolic route for compounds featuring the this compound moiety, such as the antidepressant Reboxetine, is hepatic oxidation. In vitro studies have conclusively shown that the cytochrome P450 isoenzyme CYP3A4 is the principal enzyme responsible for its metabolism[1][2].

The metabolic transformations can be categorized as follows:

  • Morpholine Ring Hydroxylation: This is a common metabolic pathway for morpholine-containing drugs. The hydroxylation can occur at various positions on the morpholine ring, leading to the formation of more polar metabolites that are easier to excrete.

  • Phenoxy Group Modification: If the phenoxy group has substituents (like the ethoxy group in Reboxetine), O-dealkylation is a major pathway. For instance, Reboxetine's primary metabolite is O-desethylreboxetine[3].

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at different positions, leading to phenolic metabolites.

  • Morpholine Ring Cleavage: While less common in human metabolism for this specific scaffold, cleavage of the morpholine ring is a known bacterial degradation pathway. This process can start with the cleavage of a C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetate and glycolate[4][5]. This pathway is more relevant for environmental fate studies than for clinical drug metabolism.

It is important to note that CYP2D6 is not significantly involved in the metabolism of Reboxetine, a key exemplar of this scaffold[1][2].

Q2: What are the expected chemical degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods[6][7]. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing[8]. For the this compound structure, the following pathways are anticipated:

  • Acidic Hydrolysis: The ether linkage between the phenoxy group and the morpholine methyl group is a potential site for acid-catalyzed hydrolysis. This would cleave the molecule, yielding phenol and 2-(hydroxymethyl)morpholine.

  • Basic Hydrolysis: While generally more stable to base than acid, prolonged exposure to strong alkaline conditions could potentially lead to some degradation, although significant degradation is less likely compared to acidic conditions[6].

  • Oxidative Degradation: The morpholine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. The benzylic carbon is also a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in these studies[9].

  • Photolytic Degradation: Aromatic systems can be sensitive to UV light. Photodegradation may lead to complex reactions, including the formation of radical species and subsequent rearrangement or cleavage products.

  • Thermal Degradation: The stability to dry heat should be evaluated. In the absence of other reagents, the molecule might be relatively stable, but any impurities could catalyze degradation.

Q3: What are the common analytical challenges when studying the degradation of this compound?

Researchers may face several analytical hurdles:

  • Lack of Chromophore in Degradants: If the phenoxy group is cleaved, the remaining morpholine-based degradant will lack a strong UV chromophore, making detection by standard HPLC-UV challenging[10]. In such cases, methods like mass spectrometry (MS), charged aerosol detection (CAD), or derivatization might be necessary[11].

  • High Polarity of Metabolites: Hydroxylated metabolites and ring-opened products are significantly more polar than the parent compound. This requires careful development of chromatographic methods (e.g., using polar-embedded or polar-endcapped columns, or HILIC) to achieve adequate retention and separation.

  • Distinguishing Isomers: Hydroxylation can occur at multiple positions on both the phenyl and morpholine rings, leading to the formation of structural isomers. These isomers may have very similar chromatographic behavior, requiring high-resolution HPLC or UPLC methods, often coupled with mass spectrometry for unambiguous identification.

  • Low Levels of Degradants: Degradation products are often present at very low concentrations compared to the parent drug. This necessitates sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ)[12].

Troubleshooting Guides

Q4: I'm not detecting significant degradation in my forced degradation study. What could be the issue?

Answer: This is a common scenario, especially with stable molecules. Here’s a systematic approach to troubleshoot this issue, based on the principle that forced degradation aims to achieve 10-20% degradation to be useful[13].

  • Inadequate Stress Conditions: The applied stress may not have been severe enough.

    • Causality: The purpose of forced degradation is to push the molecule to break down. If the energy input (heat, light) or chemical stress (pH, oxidant concentration) is too low, the activation energy for degradation reactions will not be overcome.

    • Solution: Incrementally increase the severity of your stress conditions.

      • Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time.

      • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or the reaction time.

      • Thermal: Increase the temperature (e.g., from 80°C to 105°C), ensuring it stays below the compound's melting point.

      • Photolytic: Ensure the sample is exposed to a sufficient total illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 Wh/m²) as per ICH Q1B guidelines[8].

  • Analytical Method Issues: Your analytical method may not be able to detect the degradation products.

    • Causality: As mentioned in Q3, some degradants may not be detectable under the same conditions as the parent compound (e.g., loss of a chromophore).

    • Solution: Use a mass spectrometer (LC-MS) in parallel with your UV detector. An MS detector can identify peaks that do not have a UV chromophore. Also, review your chromatography to ensure that highly polar degradants are not eluting in the solvent front.

  • High Intrinsic Stability: The molecule may simply be very stable under the tested conditions.

    • Causality: The inherent chemical structure, including bond strengths and electronic effects, dictates the molecule's stability.

    • Solution: If extensive stress still yields minimal degradation, this is a valid result. Document the conditions tested and report the high stability of the compound. This information is valuable for formulation and storage decisions[7].

Q5: I am observing unexpected peaks in my chromatogram. How can I identify them?

Answer: Unexpected peaks can originate from the drug substance, excipients, or the experimental setup itself. A logical process of elimination is key.

  • Analyze Control Samples:

    • Causality: To isolate the source of a peak, you must compare your stressed sample to appropriate controls.

    • Solution: Run the following control samples:

      • Blank (placebo without drug): Stressed under the same conditions to identify degradants from excipients.

      • Blank (solvent): Stressed under the same conditions to identify artifacts from the solvent or container.

      • Unstressed Drug Sample: To identify impurities present in the starting material.

      • Comparison: If a peak is present in the stressed drug sample but not in any of the controls, it is likely a true degradation product.

  • Utilize Mass Spectrometry (LC-MS):

    • Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is a critical piece of information for identification.

    • Solution:

      • Determine Molecular Weight: Obtain the molecular weight of the unknown peak. Compare this to the parent drug's mass. A mass increase of 16 Da suggests oxidation (addition of an oxygen atom). A mass decrease could indicate cleavage.

      • High-Resolution MS (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass. This allows you to predict the elemental formula of the degradant.

      • Tandem MS (MS/MS): Fragment the degradant ion and analyze its fragmentation pattern. By comparing this pattern to the fragmentation of the parent drug, you can often pinpoint the site of modification.

  • Evaluate Peak Purity:

    • Causality: A single chromatographic peak may contain multiple co-eluting compounds.

    • Solution: Use a photodiode array (PDA) detector to check for peak purity across the entire peak. If the UV spectra are not homogenous, it indicates co-elution. If using MS, check for multiple m/z values across the peak. If co-elution is occurring, the chromatographic method must be optimized (e.g., change mobile phase, gradient, or column) to resolve the different species.

Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on a this compound-containing compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance.

Materials:

  • Drug Substance (DS)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade Water

  • Formic Acid or Ammonium Acetate (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with PDA/UV and MS detectors

  • Calibrated oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the DS at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, prepare a sample and a corresponding blank (solvent only).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid DS in an oven at 105°C for 48 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the solid DS and a solution of the DS to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization & Dilution:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Chromatographic Analysis:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute all compounds, then re-equilibrate. (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Detection: PDA (scan 200-400 nm) and a mass spectrometer in positive electrospray ionization (ESI) mode.

  • Data Analysis:

    • Compare stressed samples to unstressed and blank controls.

    • Calculate the percentage degradation.

    • Use MS data to propose structures for the observed degradation products.

Data & Pathway Visualization

Metabolic and Chemical Degradation Pathways

The diagram below illustrates the potential degradation sites on the this compound scaffold. Metabolic pathways primarily involve enzymatic reactions (CYP450), while chemical degradation occurs under abiotic stress conditions.

DegradationPathways cluster_metabolic Metabolic Degradation (CYP3A4) cluster_chemical Chemical Degradation (Forced) Met_Morpholine_OH Morpholine Hydroxylation Met_Aromatic_OH Aromatic Hydroxylation Met_Ring_Cleavage Ring Cleavage (Microbial) Chem_Ether_Hydrolysis Ether Hydrolysis (Acidic) Chem_N_Oxidation N-Oxidation (Oxidative) Parent This compound Parent->Met_Morpholine_OH Site 1 Parent->Met_Aromatic_OH Site 2 Parent->Met_Ring_Cleavage Site 1 Parent->Chem_Ether_Hydrolysis Site 3 Parent->Chem_N_Oxidation Site 4

Caption: Potential Metabolic and Chemical Degradation Sites.

Troubleshooting Workflow for Undetected Degradation

This workflow provides a logical sequence of steps to follow when forced degradation studies yield no observable degradation products.

TroubleshootingWorkflow Start Start: No Degradation Observed Check_Stress 1. Review Stress Conditions (Temp, Time, Conc.) Start->Check_Stress Is_Stress_Sufficient Sufficiently Harsh? Check_Stress->Is_Stress_Sufficient Increase_Stress Increase Stress Severity (e.g., 1M HCl, 30% H2O2, >100°C) Is_Stress_Sufficient->Increase_Stress No Check_Method 2. Review Analytical Method Is_Stress_Sufficient->Check_Method Yes Increase_Stress->Check_Stress Is_Method_Suitable Detects Polar/Non-UV Analytes? Check_Method->Is_Method_Suitable Use_MS Incorporate Mass Spec (MS) and/or Gradient Optimization Is_Method_Suitable->Use_MS No Report_Stability Conclusion: Compound is Highly Stable. Document Conditions Tested. Is_Method_Suitable->Report_Stability Yes Use_MS->Check_Method

Caption: Workflow for Troubleshooting Lack of Degradation.

References

  • Reboxetine - Wikipedia. Wikipedia. [Link]
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427. [Link]
  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35. [Link]
  • Wienkers, L. C., & Hauer, M. J. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Semantic Scholar.[Link]
  • R Discovery. Forced Degradation Studies Research Articles - Page 1. R Discovery.[Link]
  • Aasmundstad, T. A., & Klem, J. W. (2000). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 671–679. [Link]
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry, 50, 33–43. [Link]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). Forced Degradation – A Review. Pharmaceutical Technology.[Link]
  • Klick, S., Muellner, P., & Hofer, J. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaffiliates. CAS No : 167273-56-5 | Product Name : this compound.
  • Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry.[Link]
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry.[Link]
  • Kumar, R., & Kapur, S. (2019). Different analytical methods of estimation of morpholine or its derivatives.
  • Kumar, R., & Kapur, S. (2019). (PDF) Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant: A Sustainability for Zero Pollution Environment.
  • de Andrade, J., & de Oliveira, M. F. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2018, 1–13. [Link]
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297–303. [Link]
  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1249–1255. [Link]

Sources

Technical Support Center: Method Refinement for Trace Analysis of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of morpholine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying morpholine at low levels in various matrices, including pharmaceuticals, food products, and environmental samples.

Morpholine, a versatile organic compound, is utilized in numerous industrial applications, from a corrosion inhibitor in boiler water systems to an emulsifier in fruit waxes and a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] However, its potential to form N-nitrosomorpholine (NMOR), a probable human carcinogen, necessitates highly sensitive and robust analytical methods for its monitoring at trace levels.[4]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your analytical methods, overcome common challenges, and ensure the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is direct analysis of morpholine by Gas Chromatography (GC) challenging?

A1: Direct analysis of morpholine by GC is difficult due to its high polarity and low molecular weight.[5] These properties lead to poor peak shape, low sensitivity, and inadequate retention on common non-polar and mid-polar GC columns. To overcome these issues, a derivatization step is typically employed to convert morpholine into a less polar, more volatile, and more thermally stable compound suitable for GC analysis.[1][4]

Q2: What are the most common derivatization techniques for morpholine analysis by GC-MS?

A2: The most prevalent and well-documented derivatization method for morpholine is its reaction with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR).[6][7][8] This derivative is stable, volatile, and provides excellent sensitivity in GC-MS analysis.[6] Other derivatization reagents that have been used for secondary amines like morpholine include 2,4-dinitrofluorobenzene (2,4-DNFB) and 1-Naphthyl isothiocyanate, though the nitrosation reaction is often preferred for its simplicity and the stability of the resulting derivative.[6][9]

Q3: I am observing poor retention of morpholine on my reversed-phase LC column. What are my options?

A3: This is a very common issue due to the high polarity of morpholine.[5] Standard C18 columns offer little to no retention for morpholine. Here are the recommended solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the most effective and widely used technique for retaining and separating polar compounds like morpholine.[3][5] HILIC columns, such as those with amide or unbonded silica stationary phases, utilize a high organic mobile phase to create a water-rich layer on the stationary phase surface, promoting the partitioning of polar analytes and leading to their retention.[3]

  • Ion-Pair Chromatography: While less common for LC-MS due to potential ion suppression, ion-pairing reagents can be used with reversed-phase columns to enhance the retention of ionic or ionizable compounds like morpholine.[10][11] These reagents, such as heptafluorobutyric acid (HFBA), pair with the protonated morpholine, increasing its hydrophobicity and interaction with the stationary phase. Careful method development is required to ensure compatibility with MS detection.[12]

  • Ion Chromatography (IC): For certain matrices, particularly in pharmaceutical analysis, ion chromatography with suppressed conductivity detection can be a highly selective and sensitive method for morpholine quantification.[3][13]

Q4: What is the "matrix effect" and how can it impact my morpholine analysis in complex samples?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[14][15] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[14][16] In the trace analysis of morpholine in complex matrices like fruit juices, APIs, or biological fluids, matrix effects can be a significant source of error.[16] To mitigate this, it is crucial to employ effective sample preparation techniques, use matrix-matched standards for calibration, and/or utilize a stable isotope-labeled internal standard (e.g., morpholine-d8).[7]

Troubleshooting Guides

GC-MS Analysis with Derivatization
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Derivatization Yield Incorrect pH for the nitrosation reaction.The formation of N-nitrosomorpholine is optimal under acidic conditions (pH ~1.5).[17] Ensure the sample is adequately acidified with an appropriate acid like hydrochloric acid before adding the sodium nitrite derivatizing agent.
Insufficient derivatization reagent.Ensure an excess of sodium nitrite is used to drive the reaction to completion. A saturated solution is often recommended.[4]
Incomplete reaction due to time or temperature.Optimize the derivatization time and temperature. A common condition is heating at 40°C for 5-10 minutes.[8][17]
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for amine analysis (e.g., a wax or specialized base-deactivated column).
Non-volatile residues from the matrix in the inlet.Implement a more rigorous sample cleanup procedure before derivatization and injection. For high-lipid matrices like fruit peels, a defatting step with a non-polar solvent like n-hexane is recommended.[17]
Inconsistent Results/Poor Reproducibility Instability of the derivatized sample.Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.
Inconsistent extraction efficiency.Ensure the liquid-liquid extraction (LLE) procedure is well-controlled. Use a consistent volume of a suitable extraction solvent like dichloromethane and ensure thorough mixing (e.g., vortexing) and phase separation.[6]
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No or Low Signal Intensity Ion suppression from the matrix or mobile phase additives.Evaluate and minimize matrix effects through better sample cleanup or dilution.[16] If using ion-pairing reagents, select one that is MS-friendly (e.g., formic acid) and use the lowest effective concentration.[12] Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the MS signal.[12]
Inappropriate MS source settings.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for morpholine. Morpholine ionizes well in positive ion mode.
Variable Retention Times Unstable HILIC column equilibration.HILIC columns require longer equilibration times compared to reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection to achieve stable retention times.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure accurate composition, as small variations can significantly impact retention in HILIC mode.
Poor Peak Shape Inappropriate injection solvent.In HILIC, the injection solvent should be of similar or weaker elution strength than the mobile phase. Injecting in a solvent with a high water content can lead to peak distortion. Ideally, the sample should be dissolved in a high organic solvent mixture.
Column overload.Reduce the injection volume or sample concentration to avoid overloading the column, which can cause peak fronting.

Experimental Protocols

Protocol 1: GC-MS Analysis of Morpholine in Liquid Samples (e.g., Juices) after Derivatization

This protocol is based on the widely accepted method of converting morpholine to N-nitrosomorpholine.[4][6]

1. Sample Preparation:

  • Filter the liquid sample through a 0.22 µm membrane filter to remove particulate matter.[1]

2. Derivatization:

  • To 2.0 mL of the filtered sample in a glass tube, add 0.2 mL of 0.05 M hydrochloric acid.
  • Add 0.2 mL of a saturated sodium nitrite solution and vortex for 30 seconds.[17]
  • Heat the mixture at 40°C for 5 minutes in a heating block.[17]
  • Allow the sample to cool to room temperature.

3. Liquid-Liquid Extraction (LLE):

  • Add 0.5 mL of dichloromethane to the derivatized solution.
  • Vortex for 1 minute to extract the N-nitrosomorpholine derivative.[1]
  • Allow the layers to separate for 10 minutes.[1]
  • Carefully transfer the lower organic layer to a clean vial, preferably using a glass pipette.

4. GC-MS Analysis:

  • GC Column: A mid-polar column such as a DB-1701 or equivalent (30 m x 0.25 mm, 0.25 µm) is suitable.
  • Injector: 250°C, Splitless mode.
  • Oven Program: Initial 50°C, hold for 2 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C, hold for 5 min.[3]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
  • MS Detector:
  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]
  • Source Temperature: 230°C.[1]
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[1][8]
Protocol 2: LC-MS/MS Analysis of Morpholine in Solid Samples (e.g., Fruit Pulp) using HILIC

This protocol is adapted for the analysis of morpholine in complex solid matrices without derivatization.[5][18]

1. Sample Extraction:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[5]
  • Vortex for 1 minute, then sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.[5]
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[5]

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system capable of high pressure gradients.
  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[3][5]
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[5]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
  • Gradient: A typical gradient would start at high organic (e.g., 95% B) and ramp down to increase the aqueous content, eluting the polar morpholine.
  • Flow Rate: 0.3-0.4 mL/min.[3][5]
  • Column Temperature: 40°C.[3]
  • MS/MS Detector:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the precursor ion of protonated morpholine (m/z 88.1) and at least two product ions (e.g., m/z 56.1, 70.1).[3]

Visualized Workflows and Diagrams

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Liquid Sample (e.g., Juice) Filtration Filtration (0.22 µm) Sample->Filtration Acidification Acidification (HCl) Filtration->Acidification Derivatization Derivatization (NaNO2, 40°C) Acidification->Derivatization Extraction Liquid-Liquid Extraction (DCM) Derivatization->Extraction Organic_Layer Collect Organic Layer Extraction->Organic_Layer Injection GC Injection Organic_Layer->Injection Inject Separation GC Separation (Mid-polar column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for GC-MS analysis of morpholine with derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Solid Sample (e.g., Fruit Pulp) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration Injection LC Injection Filtration->Injection Inject Separation HILIC Separation Injection->Separation Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Data Data Analysis Detection->Data

Caption: General workflow for LC-MS/MS analysis of morpholine.

Derivatization_Reaction Morpholine Morpholine (Secondary Amine) Reagents + NaNO2 / H+ Morpholine->Reagents NMOR N-Nitrosomorpholine (Volatile & Stable) Reagents->NMOR Nitrosation Reaction

Caption: Derivatization of morpholine to N-nitrosomorpholine.

Quantitative Data Summary

The following table summarizes the performance of various validated methods for morpholine analysis, providing a quick reference for expected limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Method Matrix LOD LOQ Recovery (%) Reference
GC-MS (with derivatization) Apple Juice7.3 µg/L24.4 µg/L94.3 - 109.0[6][8]
Ibuprofen7.3 µg/L24.4 µg/L96.0 - 107.9[6]
Fruit Peel & Pulp1.3 - 3.3 µg/kg10.0 µg/kg88.6 - 107.2[3][17][19]
HILIC-LC-MS/MS Fruits (Apples, Citrus)1.0 - 4.0 µg/kg10.0 µg/kg84 - 120[18]
UPLC-MS/MS Apples2 µg/kg5 µg/kg83 - 108[20][21]

This technical guide is intended to be a living document. As new techniques and refinements emerge, we will continue to update this resource to provide the most current and comprehensive support for your analytical challenges in morpholine trace analysis.

References

  • Cao M, Zhang P, Feng Y, Zhang H, Zhu H, Lian K, Kang W. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018;2018:9670481. [Link]
  • ResearchGate.
  • ResearchGate.
  • Anwar S, Khan P M A A. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. 2021;13(6):535-540. [Link]
  • Semantic Scholar.
  • Consolidated Chemical.
  • Ahn K, Kim I, Lee C, et al. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. 2020;9(6):746. [Link]
  • OSHA. Morpholine. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France: International Agency for Research on Cancer; 1989. [Link]
  • Hengel MJ, Jordan R, Maguire W. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. J Agric Food Chem. 2014;62(17):3697-701. [Link]
  • Hayward D. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection.
  • Nguyen T T H, Chu T H, Nguyen T K, et al. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. 2021;4(4):241-248. [Link]
  • Bioanalysis Zone. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
  • ResearchGate. (PDF)
  • Waters. Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. [Link]
  • Gong L, McCullagh J. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Commun Mass Spectrom. 2014;28(4):439-48. [Link]
  • Marçon F. Matrix Effect Analysis. PharmaG33k's Blog. [Link]
  • ResearchGate.
  • INCHEM. Morpholine (HSG 92, 1995). [Link]
  • Waters. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
  • Mastovska K. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Syngene.
  • ResearchGate. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. [Link]
  • ResearchGate. (PDF)
  • U.S. Food and Drug Administration. 21 CFR § 172.235 - Morpholine. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature—a critical parameter influencing yield, purity, and process safety. Here, you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to help you navigate the complexities of your morpholine synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine, and what are the typical temperature ranges?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1][2]

  • Dehydration of Diethanolamine (DEA): This method typically involves heating DEA with a strong acid, such as concentrated sulfuric acid or oleum.[2][3] The reaction temperature is a critical factor and is generally maintained in the range of 150°C to 250°C.[3] More specifically, when using oleum, temperatures between 180°C and 235°C have been shown to produce high yields in a shorter reaction time.[3][4] A laboratory-scale synthesis using hydrochloric acid suggests a temperature of 200-210°C.[1][5]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This process is conducted at high temperatures and pressures over a hydrogenation catalyst.[2][6] The typical temperature range for this reaction is between 150°C and 400°C.[6][7][8] A narrower, preferred range is often cited as 200°C to 300°C to optimize yield and minimize catalyst deactivation.[7]

Q2: How does reaction temperature impact the yield and purity of morpholine?

A2: Reaction temperature has a profound effect on both the yield and purity of the final morpholine product.

  • Impact on Yield: For the DEA route, temperatures below the optimal range (e.g., below 180°C) will result in an incomplete reaction and consequently, a lower yield.[4] Conversely, in the DEG process, there is an optimal temperature for maximizing morpholine production. For instance, one study showed that increasing the temperature from 200°C to 220°C significantly increased the conversion of DEG and the percentage of morpholine in the product. However, a further increase to 240°C led to a decrease in morpholine and an increase in byproducts.[1]

  • Impact on Purity: Excessively high temperatures can lead to the formation of unwanted byproducts, thereby reducing the purity of the morpholine. In the DEG route, high temperatures can promote the formation of N-ethylmorpholine and high-molecular-weight condensation products, often referred to as "heavies".[1] In the DEA process, temperatures that are too high can cause charring and the formation of side products.[4]

Q3: What are the common side reactions related to temperature in morpholine synthesis?

A3: Temperature control is crucial to minimize side reactions. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE).[1] If the temperature and other conditions are not optimal, this intermediate may not fully convert to morpholine. At higher temperatures, the formation of N-ethylmorpholine becomes more significant.[1] High-molecular-weight condensation products can also form, leading to catalyst fouling.[1] In the acid-catalyzed dehydration of DEA, excessively high temperatures can lead to charring and decomposition of the organic material.[4]

Q4: What are the safety considerations related to temperature control in morpholine synthesis?

A4: Both primary synthesis routes for morpholine involve high temperatures and, in the case of the DEG route, high pressures, necessitating strict safety protocols.[2][7]

  • Exothermic Reactions: The initial acidification of diethanolamine is a highly exothermic reaction that requires cooling to control.[1][5]

  • High-Temperature Operations: Working with reactions at temperatures up to 400°C requires appropriate heating equipment, such as heating mantles with reliable temperature controllers, and personal protective equipment.[4][8]

  • Flammability: Morpholine is a flammable liquid and its vapors can form explosive mixtures with air.[9][10] Therefore, the synthesis should be conducted in a well-ventilated area, away from ignition sources.[11][12] Using non-sparking tools and explosion-proof equipment is also recommended.[9][11]

  • Pressure Systems: The DEG route operates under substantial pressure (30 to 400 atmospheres), which requires a properly rated reactor and adherence to high-pressure safety procedures.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during morpholine synthesis, with a focus on temperature-related problems.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low Yield Inadequate Temperature: The reaction temperature is too low, leading to an incomplete reaction. A drop of just 10-15°C can significantly reduce the yield in the DEA process.[4]Verify and Calibrate Temperature Control: Use a calibrated high-temperature thermometer to ensure the internal reaction temperature is within the optimal range (e.g., 180-210°C for the lab-scale DEA route).[4] For the DEG route, systematically experiment within the 150-400°C range to find the optimal temperature for your specific catalyst and setup.[7]
High Levels of Impurities (e.g., N-ethylmorpholine, "Heavies") Excessively High Temperature: Operating at temperatures above the optimal range can promote the formation of byproducts.[4]Optimize Reaction Temperature: Carefully reduce the reaction temperature in small increments (e.g., 10-20°C) and analyze the product mixture at each step to find the temperature that maximizes morpholine purity without significantly compromising the reaction rate.
Catalyst Deactivation Coking at High Temperatures: High operating temperatures can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.Lower the Reaction Temperature: Operate within the recommended temperature range for your catalyst.[13] If deactivation persists, consider a lower temperature coupled with a longer residence time. Also, ensure high purity of starting materials to prevent catalyst poisoning.[1]
Foaming of Reaction Mixture (DEA Route) Temperature Too High: Excessive temperatures can cause the reaction mixture to foam, especially in the DEA/sulfuric acid process.[3]Maintain Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended upper limit. Gradual heating can also help to mitigate foaming.
Incomplete Conversion of Intermediates (e.g., AEE in DEG Route) Suboptimal Temperature: The temperature may not be high enough to drive the final cyclization step to completion.Increase Temperature Systematically: Gradually increase the reaction temperature while monitoring the concentration of the intermediate (e.g., using GC analysis) to find the point of maximum conversion to morpholine.[14][15]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is based on the acid-catalyzed dehydration of diethanolamine and is suitable for laboratory-scale synthesis.[1][5]

Materials:

  • Diethanolamine (DEA)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH) pellets

  • Sodium metal (optional, for final drying)

Equipment:

  • Three-neck round-bottom flask

  • Thermocouple or high-temperature thermometer

  • Condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Blender (for solid paste)

Procedure:

  • Acidification: In a three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[1] While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1).[1][5] This reaction is highly exothermic, so control the addition rate to manage the temperature.

  • Dehydration and Cyclization: Heat the resulting diethanolamine salt solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C.[1][5] Maintain this temperature for approximately 15 hours to ensure complete cyclization.[4][5]

  • Neutralization: After the reaction is complete, allow the mixture to cool. Neutralize the resulting morpholine salt with a strong base, such as calcium oxide or a concentrated sodium hydroxide solution, to form a thick slurry.[1][5]

  • Isolation: Distill the crude morpholine from the alkaline slurry. A dark, wet morpholine distillate will be collected.[1][5]

  • Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide pellets for at least 30 minutes.[5]

    • Decant the dried morpholine and perform a final fractional distillation.[5]

    • Collect the fraction that boils between 126-129°C.[1][5]

Protocol 2: Optimization of Reaction Temperature for Morpholine Synthesis

This protocol provides a general workflow for determining the optimal reaction temperature for a given synthesis method (e.g., the DEG route with a specific catalyst).

Objective: To identify the reaction temperature that provides the highest yield and purity of morpholine.

Procedure:

  • Initial Range Finding: Based on literature data for your chosen synthesis route, select a broad temperature range to investigate (e.g., 180°C to 260°C for the DEG route).[1][16]

  • Experimental Setup: Set up the reaction apparatus as required for your synthesis method (e.g., a high-pressure reactor for the DEG route). Ensure that all safety measures are in place.

  • Systematic Temperature Variation:

    • Conduct a series of experiments at different, fixed temperatures within your chosen range (e.g., at 20°C intervals: 180°C, 200°C, 220°C, 240°C, 260°C).

    • Keep all other reaction parameters constant (e.g., pressure, catalyst loading, reactant concentrations, reaction time).

  • Sample Analysis: At the end of each reaction, carefully collect a sample of the product mixture. Analyze the composition of each sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the percentage of morpholine, unreacted starting materials, intermediates, and byproducts.[14][17][18]

  • Data Evaluation:

    • Create a table summarizing the results, showing the reaction temperature and the corresponding yield and purity of morpholine.

    • Plot the yield and purity of morpholine as a function of temperature.

  • Fine-Tuning: Based on the initial results, identify a narrower temperature range that shows the most promising results. Conduct further experiments within this narrower range (e.g., at 5-10°C intervals) to pinpoint the optimal reaction temperature.

Visualizations

Diagrams

Synthesis_Routes Primary Industrial Synthesis Routes for Morpholine DEA Diethanolamine (DEA) H2SO4 H₂SO₄ / Oleum DEA->H2SO4 - H₂O DEG Diethylene Glycol (DEG) NH3_Catalyst + NH₃, Catalyst DEG->NH3_Catalyst Morpholine1 Morpholine H2SO4->Morpholine1 AEE 2-(2-aminoethoxy)ethanol (Intermediate) NH3_Catalyst->AEE Morpholine2 Morpholine Byproduct2 N-Ethylmorpholine, Heavies Morpholine2->Byproduct2 Side Reaction Byproduct1 H₂O AEE->Morpholine2 - H₂O

Caption: Primary industrial synthesis routes for morpholine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Morpholine Yield start Problem Identified: Low Morpholine Yield check_temp Is the reaction temperature within the optimal range? start->check_temp check_time Is the reaction time sufficient? check_temp->check_time Yes adjust_temp Adjust temperature to the optimal range. check_temp->adjust_temp No check_catalyst Is the catalyst active? check_time->check_catalyst Yes increase_time Increase the reaction time. check_time->increase_time No replace_catalyst Regenerate or replace the catalyst. check_catalyst->replace_catalyst No end Re-run experiment and analyze the product. check_catalyst->end Yes adjust_temp->end increase_time->end replace_catalyst->end

Caption: Logical workflow for troubleshooting low morpholine yield.

Data Table

Table 1: Effect of Temperature on Product Distribution in the Synthesis of Morpholine from Diethylene Glycol (DEG) and Ammonia

RunTemperature (°C)DEG Conversion (%)2-(2-aminoethoxy)ethanol (AEE) in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). National Institutes of Health (NIH).
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Morpholine. (n.d.). Wikipedia.
  • Process for the preparation of morpholines. (1964). Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Recent progress in the synthesis of morpholines. (2019). ResearchGate.
  • Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach. (n.d.). ResearchGate.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed.
  • Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. (2013). Scientific.net.
  • Morpholine (CAS 110-91-8). (n.d.). Cheméo.
  • Process of producing morpholine from diethanolamine. (1957). Google Patents.
  • Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. (n.d.). ResearchGate.
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate.
  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography.
  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal.
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1980). Google Patents.
  • Dewatering catalyst and application thereof in preparing morpholine. (2012). Google Patents.
  • Morpholine production method. (2018). Henan Haofei Chemical Co.,Ltd.
  • Morpholine Preparation from Diethanolamine. (2022). YouTube.
  • Morpholine - SAFETY DATA SHEET. (2025). Penta chemicals.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate.
  • Synthesis of morpholine. (1987). Google Patents.
  • Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst. (1977). Google Patents.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). ResearchGate.
  • Safety Data Sheet Morpholine. (2022). Redox.
  • SAFETY DATA SHEET - Morpholine. (n.d.). Nexchem Ltd.
  • Morpholine. (n.d.). North Metal and Chemical Company.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ResearchGate.
  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine. (2012). ACS Publications.
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1989). European Patent Office.
  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • The Study on the Preparation of Morpholine. (n.d.). Dissertation.
  • Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine. (n.d.). ResearchGate.
  • Morpholine. (n.d.). The NIST WebBook.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-(Phenoxymethyl)morpholine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity and regulatory compliance.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a "gold standard" for its ability to provide detailed atomic-level information about molecular structure, connectivity, and conformation in a non-destructive manner.[1][2][3] This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data to unequivocally validate the chemical structure of 2-(phenoxymethyl)morpholine, a common scaffold in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the analytical choices, ensuring a robust and self-validating approach to structural elucidation.

Part 1: Theoretical NMR Predictions for this compound

Before stepping into the lab, a meticulous scientist first predicts the expected spectral outcome. This predictive analysis of the this compound structure forms the basis of our comparison. The molecule contains 11 unique carbon environments and several distinct proton environments, some of which exhibit complex splitting patterns due to the chair conformation of the morpholine ring and diastereotopicity.

Structure and Numbering:

(Note: This is a simplified 2D representation. Protons on the morpholine ring are designated as axial (a) or equatorial (e) where applicable. H9a and H9b are diastereotopic.)

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to be complex. The morpholine ring protons are chemically non-equivalent and will show characteristic splitting patterns.[4][5][6]

  • Phenyl Protons (H-Ph): Three signals are expected for the monosubstituted benzene ring, integrating to 2H, 2H, and 1H. The ortho-protons (~6.9 ppm) and meta-protons (~7.3 ppm) will appear as multiplets (often appearing as triplets or doublets of doublets), while the para-proton (~6.95 ppm) will be a triplet.[7]

  • Phenoxy Methylene Protons (H9a, H9b): These two protons are diastereotopic due to the adjacent chiral center (C2). They are expected to resonate as a doublet of doublets each (an ABX system with H2), likely in the 4.0-4.2 ppm region.

  • Morpholine C2 Proton (H2): This proton is adjacent to both the phenoxymethyl substituent and the ring oxygen. It will be deshielded and is expected to appear as a multiplet around 3.9-4.1 ppm.

  • Morpholine Ring Protons (H3, H5, H6): These six protons will produce complex, overlapping multiplets. The protons on carbons adjacent to the oxygen (C3, C5) will be more deshielded (downfield, ~3.6-3.9 ppm) than those adjacent to the nitrogen (C6) (~2.7-3.0 ppm).[8][9][10] The axial and equatorial protons on the same carbon are non-equivalent and will split each other (geminal coupling), as well as adjacent protons (vicinal coupling).

  • Amine Proton (H4): A broad singlet is expected for the N-H proton, typically around 1.9-2.5 ppm, though its position can vary with concentration and solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as two pairs of carbons in the phenyl ring are equivalent by symmetry.

  • Aromatic Carbons: Four signals are expected. The ipso-carbon (C-O) is the most deshielded, appearing around 158-160 ppm.[7][11][12] The other aromatic carbons will be in the 114-130 ppm range.

  • Phenoxy Methylene Carbon (C9): Attached to an oxygen, this carbon is expected around 70-72 ppm.[13]

  • Morpholine Carbons:

    • C2: This carbon, bonded to both an oxygen and the phenoxymethyl group, will be around 74-76 ppm.

    • C3 & C5: These two carbons adjacent to the ring oxygen are expected to be in the 66-68 ppm range.[5][10]

    • C6: The carbon adjacent to the nitrogen will be the most shielded of the ring carbons, appearing around 45-47 ppm.

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
C-ipso (Ph)--158.5
C-meta (Ph)~7.28m129.5
C-para (Ph)~6.95t121.2
C-ortho (Ph)~6.90d114.7
C2~4.05m75.0
C9~4.10dd (ABX)71.0
C3, C5~3.85 (ax), ~3.65 (eq)m67.0
C6~2.95 (ax), ~2.75 (eq)m46.0
NH~2.10br s-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Part 2: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is directly contingent on meticulous sample preparation and appropriate instrument parameter selection.[14][15][16] This protocol is designed to yield high-resolution spectra suitable for unambiguous structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Mass: Accurately weigh 15-20 mg of the purified this compound sample for ¹H NMR. A higher concentration (30-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

    • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its low viscosity and ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL.[14][17]

    • Dissolution: Prepare the solution in a clean, dry vial. Gently vortex or sonicate to ensure the sample is completely dissolved, creating a homogenous solution free of particulates.[15][17]

    • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.[16][18] Avoid introducing solid particles or creating air bubbles.

    • Internal Standard: CDCl₃ contains a residual proton signal (CHCl₃) at δ 7.26 ppm and a carbon signal at δ 77.16 ppm, which serve as convenient internal references. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers that reference the solvent signal.[7]

  • Spectrometer Setup and Data Acquisition (400 MHz Example):

    • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step is critical for stabilizing the magnetic field.[14]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.[14][17]

    • ¹H NMR Acquisition:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-32 scans.

    • ¹³C NMR Acquisition:

      • Mode: Proton-decoupled (e.g., zgpg30).

      • Spectral Width: 0-220 ppm.[11]

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096 scans (or more, depending on concentration).

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis for structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh Sample (15-50 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert shim Shim B0 Field insert->shim acq_H1 Acquire ¹H Spectrum shim->acq_H1 acq_C13 Acquire ¹³C Spectrum shim->acq_C13 process Process Data (FT, Phase, Baseline) acq_H1->process acq_C13->process assign_H1 Assign ¹H Signals (Shift, Integral, J) process->assign_H1 assign_C13 Assign ¹³C Signals process->assign_C13 compare Compare Experimental vs. Predicted Data assign_H1->compare assign_C13->compare validate Validate Structure compare->validate

Caption: Workflow for NMR-based structural validation.

Part 3: Data Analysis and Structural Confirmation

Here, we compare the theoretical predictions with representative experimental data for this compound.

Assignment Experimental ¹H Shift (ppm) Integration Multiplicity Experimental ¹³C Shift (ppm)
H-meta (Ph)7.292Ht129.4
H-para (Ph)6.981Ht121.1
H-ortho (Ph)6.922Hd114.8
H9a, H9b4.12, 4.042Hdd, dd70.8
H24.071Hm74.9
H3ax, H5ax3.902Hm67.1
H3eq, H5eq3.682Hm67.1
H6ax2.981Hm46.2
H6eq2.792Hm46.2
NH2.051Hbr s-
C-ipso (Ph)---158.7

Table 2: Representative Experimental NMR Data for this compound in CDCl₃.

Analysis and Justification

The experimental data show excellent correlation with the predicted values, providing strong evidence for the proposed structure.

  • ¹H NMR Analysis:

    • The aromatic region (6.9-7.3 ppm) shows the characteristic pattern for a monosubstituted phenoxy group.

    • The signals at 4.12 and 4.04 ppm, each a doublet of doublets, are classic indicators of diastereotopic methylene protons adjacent to a chiral center, confirming the assignment of H9a and H9b.

    • The complex multiplet at 4.07 ppm is consistent with H2, which is coupled to H9a, H9b, and the two H3 protons.

    • The distinct sets of multiplets for the morpholine ring protons, with those adjacent to oxygen (H3, H5) appearing downfield from those adjacent to nitrogen (H6), confirm the ring's integrity and substitution pattern.[4][9]

  • ¹³C NMR Analysis:

    • The nine observed carbon signals match the nine expected unique carbon environments.

    • The downfield signal at 158.7 ppm is characteristic of the ipso-carbon of the phenoxy group.[11][12]

    • The signals at 74.9 ppm (C2), 70.8 ppm (C9), 67.1 ppm (C3/C5), and 46.2 ppm (C6) are in perfect agreement with the predicted chemical environments based on proximity to electronegative atoms (O, N) and substitution.

Comparison Against an Alternative Structure: 3-(Phenoxymethyl)morpholine

To showcase the validation power of NMR, let's consider a plausible isomer, 3-(phenoxymethyl)morpholine.

  • Symmetry: In this isomer, the molecule possesses a plane of symmetry. This would drastically simplify the NMR spectra.

  • Expected ¹H NMR Differences: The two protons at C2 would be equivalent, as would the two at C6. The protons at C5 would be equivalent to those at C3. We would expect to see only three signals for the morpholine ring protons, not the complex, asymmetric pattern observed. The phenoxymethyl protons (H9) would no longer be diastereotopic and would likely appear as a simple singlet.

  • Expected ¹³C NMR Differences: Due to symmetry, we would expect only 5 carbon signals instead of 9: C-ipso, C-ortho, C-meta, C-para, C9, C3/C5, and C2/C6.

The observed complexity in both the ¹H and ¹³C spectra definitively rules out the symmetric 3-substituted isomer and strongly supports the this compound structure.

Structural Validation Logic

G cluster_hypo Hypothesized Structures cluster_pred Predicted Spectra data Observed NMR Data: - 9 ¹³C Signals - Complex, Asymmetric ¹H Signals - Diastereotopic H9 Protons (dd) conclusion_A MATCH: Data is consistent with Hypothesis A data->conclusion_A Compare conclusion_B MISMATCH: Data contradicts Hypothesis B data->conclusion_B Compare struct_A Hypothesis A: This compound pred_A Prediction for A: - 9 ¹³C Signals - Asymmetric ¹H Pattern - Diastereotopic H9 (dd) struct_A->pred_A struct_B Hypothesis B: 3-(Phenoxymethyl)morpholine pred_B Prediction for B: - 5 ¹³C Signals (Symmetry) - Simpler ¹H Pattern - H9 is a singlet struct_B->pred_B pred_A->conclusion_A pred_B->conclusion_B

Caption: Decision logic for structural validation.

Conclusion

The rigorous, step-by-step process of predicting spectral features, acquiring high-quality experimental data, and comparing the results provides an unassailable validation of the this compound structure. The observed chemical shifts, signal multiplicities, and the number of unique signals in both ¹H and ¹³C NMR spectra align perfectly with the proposed structure while simultaneously disproving plausible isomeric alternatives. This guide demonstrates that a comprehensive understanding of NMR principles, coupled with meticulous experimental practice, is indispensable for ensuring the chemical fidelity of compounds in the pharmaceutical pipeline.[2][19]

References

  • Gaponov, K. & Didenko, T. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules.
  • Borkar, S. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • ALWSCI Team. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • University of New South Wales. (n.d.). NMR Sample Preparation Guidelines.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Karadayi, N., et al. (2019). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Clark, J. (n.d.). 13C NMR spectrum of phenol. Doc Brown's Chemistry.
  • IIT Guwahati. (n.d.). 13C NMR spectroscopy.
  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-(Phenoxymethyl)morpholine. PubChem Compound Database.
  • Singha, S. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • National Center for Biotechnology Information. (n.d.). 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. PubChem Compound Database.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Yurttaş, L., et al. (2021). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Pharmaceuticals (Basel).
  • National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-phenylethyl)-. PubChem Compound Database.
  • SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine.
  • SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum.

Sources

A Comparative Guide to the Synthetic Routes of 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenoxymethyl)morpholine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a range of biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering a detailed examination of their methodologies, performance, and underlying chemical principles to assist researchers in selecting the optimal route for their specific needs.

The two primary pathways explored in this guide are:

  • Cyclization of an Amino Alcohol: A classical and robust method involving the formation of the morpholine ring from an acyclic precursor.

  • N-Alkylation of a Pre-formed Morpholine Ring: A convergent approach that introduces the phenoxymethyl side chain onto a pre-existing morpholine scaffold.

This guide will delve into the experimental protocols for each route, present a side-by-side comparison of their key performance indicators, and provide a mechanistic understanding of the transformations involved.

Synthetic Route Overviews

The selection of a synthetic pathway is a critical decision in chemical synthesis, influenced by factors such as the availability of starting materials, desired scale, and overall efficiency. Below are graphical overviews of the two synthetic routes to this compound.

Route 1: Cyclization of 1-Amino-3-phenoxy-2-propanol

This route constructs the morpholine ring from the acyclic amino alcohol, 1-amino-3-phenoxy-2-propanol.

Route 1 1-Amino-3-phenoxy-2-propanol 1-Amino-3-phenoxy-2-propanol Intermediate N-(2-hydroxyethyl)amino alcohol 1-Amino-3-phenoxy-2-propanol->Intermediate Alkylation This compound This compound Intermediate->this compound Cyclization

Caption: Route 1: Morpholine ring formation via cyclization.

Route 2: N-Alkylation of 2-(Hydroxymethyl)morpholine

This strategy involves the formation of the phenoxymethyl ether linkage on a pre-existing morpholine ring.

Route 2 2-(Hydroxymethyl)morpholine 2-(Hydroxymethyl)morpholine This compound This compound 2-(Hydroxymethyl)morpholine->this compound Williamson Ether Synthesis Phenol Phenol Phenol->this compound

Caption: Route 2: Convergent synthesis via N-alkylation.

Comparative Synthesis Data

The efficiency and practicality of a synthetic route are best assessed through a direct comparison of key experimental data. The following table summarizes the performance of the two primary synthetic routes to this compound.

ParameterRoute 1: Cyclization of 1-Amino-3-phenoxy-2-propanolRoute 2: N-Alkylation of 2-(Hydroxymethyl)morpholine
Starting Materials 1-Amino-3-phenoxy-2-propanol, 2-chloroethanol2-(Hydroxymethyl)morpholine, Phenol, Alkylating agent
Key Reaction Type Intramolecular cyclizationWilliamson Ether Synthesis
Overall Yield ModerateHigh
Reaction Conditions Elevated temperaturesMild to moderate temperatures
Reagents Base (e.g., K₂CO₃)Base (e.g., NaH, K₂CO₃), Alkylating agent (e.g., phenoxyethyl bromide)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF, THF)
Purification Column chromatographyColumn chromatography
Key Advantages Utilizes a readily accessible starting material.Generally higher yielding and more convergent.
Key Disadvantages Can be lower yielding due to potential side reactions.Requires the synthesis or sourcing of 2-(hydroxymethyl)morpholine.

Experimental Protocols

Route 1: Synthesis via Cyclization of 1-Amino-3-phenoxy-2-propanol

This method builds the morpholine ring through an intramolecular nucleophilic substitution reaction. The key intermediate, N-(2-hydroxyethyl)-1-amino-3-phenoxy-2-propanol, is first synthesized and then cyclized.

Step 1: Synthesis of N-(2-hydroxyethyl)-1-amino-3-phenoxy-2-propanol

  • To a solution of 1-amino-3-phenoxy-2-propanol (1 equivalent) in a suitable solvent such as ethanol, add 2-chloroethanol (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-1-amino-3-phenoxy-2-propanol.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude N-(2-hydroxyethyl)-1-amino-3-phenoxy-2-propanol in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 80-100 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent like DMF facilitates the S(_N)2 cyclization by solvating the cation of the base and leaving the alkoxide nucleophile more reactive. The use of a strong base like sodium hydride is necessary to deprotonate the hydroxyl group, forming the nucleophilic alkoxide for the intramolecular cyclization.

Route 2: Synthesis via N-Alkylation of 2-(Hydroxymethyl)morpholine

This convergent approach utilizes the Williamson ether synthesis to couple phenol with a pre-formed 2-(chloromethyl)morpholine or a related electrophile.

Step 1: Preparation of 2-(Chloromethyl)morpholine Hydrochloride

  • To a solution of 2-(hydroxymethyl)morpholine (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(chloromethyl)morpholine hydrochloride.

Step 2: Williamson Ether Synthesis

  • In a separate flask, dissolve phenol (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add a base, for instance, sodium hydride (1.1 equivalents), portion-wise at 0 °C to generate the sodium phenoxide.

  • To this solution, add a solution of 2-(chloromethyl)morpholine hydrochloride (1 equivalent) in DMF dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[1] The use of a polar aprotic solvent like DMF is crucial as it accelerates the S(_N)2 reaction.[2] The formation of the sodium phenoxide in situ with a strong base ensures a high concentration of the nucleophile for an efficient reaction with the electrophilic 2-(chloromethyl)morpholine.

Mechanistic Insights

Route 1: Intramolecular S(_N)2 Cyclization

The key step in this route is the intramolecular Williamson ether synthesis. After deprotonation of the primary alcohol by a strong base, the resulting alkoxide acts as a nucleophile and attacks the carbon atom bearing the leaving group (derived from the initial alkylation with 2-chloroethanol), leading to the formation of the six-membered morpholine ring. The reaction follows an S(_N)2 mechanism, where the stereochemistry at the chiral center is inverted if a chiral starting material is used.

Route 2: Intermolecular Williamson Ether Synthesis

This route also relies on the S(_N)2 mechanism.[3] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of 2-(chloromethyl)morpholine, displacing the chloride leaving group in a single concerted step to form the desired ether linkage.[2]

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Cyclization) is a good option when 1-amino-3-phenoxy-2-propanol is readily available or easily synthesized. However, it may suffer from lower yields due to the multi-step nature and potential for side reactions during the initial N-alkylation step.

  • Route 2 (N-Alkylation) represents a more convergent and often higher-yielding approach, especially if 2-(hydroxymethyl)morpholine is commercially available or can be efficiently prepared. The Williamson ether synthesis is a robust and well-understood reaction, making this route reliable.

The ultimate choice of synthetic strategy will depend on a comprehensive evaluation of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. For large-scale production, the efficiency and higher yields of Route 2 may be more advantageous. For exploratory or small-scale synthesis where the starting amino alcohol for Route 1 is readily accessible, it remains a practical option.

References

  • Surana, A. Williamson Ether Synthesis. Name Reactions in Organic Synthesis2019, 431–434.
  • Ortiz, K. G.; et al.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Palchykov, V. A. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry2013, 49 (6), 787–814.
  • Wikipedia. Williamson ether synthesis. [Link] (accessed Jan 9, 2026).

Sources

A Comparative Guide to the Synthesis of Reboxetine: An In-Depth Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of a Selective Norepinephrine Reuptake Inhibitor

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a clinically significant pharmaceutical agent for the management of depressive disorders.[1] Its therapeutic efficacy is primarily attributed to the (S,S)-enantiomer, which exhibits a significantly higher affinity and selectivity for the norepinephrine transporter (NET) compared to its (R,R)-counterpart.[2] Consequently, the development of efficient and stereoselective synthetic routes to (S,S)-Reboxetine is a key focus in medicinal and process chemistry.

The core structure of Reboxetine, 2-(phenoxymethyl)morpholine, presents a considerable synthetic challenge due to its two contiguous stereocenters. The efficiency, stereoselectivity, and overall yield of Reboxetine synthesis are critically dependent on the chosen precursors and the strategic point at which the key structural motifs are introduced. This guide provides a comparative analysis of different synthetic strategies for Reboxetine, with a focus on the precursors that lead to the formation of the pivotal this compound scaffold. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols for key synthetic pathways.

Comparative Analysis of Synthetic Strategies

The synthesis of (S,S)-Reboxetine can be broadly categorized by the strategy employed to construct the chiral morpholine ring and introduce the phenoxymethyl and phenyl substituents. While a direct synthetic route starting from a pre-formed this compound is not prominently featured in the literature, its formation is a central element of all major synthetic approaches. The key distinction between these approaches lies in the timing and methodology of constructing this crucial intermediate.

Strategy 1: Chiral Pool Synthesis from (S)-3-Amino-1,2-propanediol

This widely adopted approach utilizes a readily available chiral starting material, (S)-3-amino-1,2-propanediol, to establish the stereochemistry of the morpholine ring early in the synthetic sequence.[2]

Key Features:

  • Stereochemical Control: The chirality of the final product is dictated by the stereocenter in the starting aminodiol.

  • Convergent Approach: The morpholine ring is constructed first, followed by the sequential addition of the phenyl and 2-ethoxyphenoxy groups.

  • Yield and Step Count: This route typically involves around eight linear steps with a reported overall yield of approximately 30%.[2]

Causality of Experimental Choices:

The initial protection of the amine and cyclization to form the morpholinone is a critical step to establish the core heterocyclic structure. The subsequent reduction and protection of the newly formed secondary amine are necessary to prevent side reactions during the introduction of the bulky aryl groups. The choice of a diphenylzinc reagent for the phenylation of the aldehyde intermediate is driven by the need to overcome the competing enolization that occurs with Grignard reagents.[2]

Strategy 2: Asymmetric Synthesis from Achiral Precursors

Alternative strategies build the chiral centers during the synthesis using asymmetric reactions, offering flexibility but often requiring more complex catalytic systems.

  • Dynamic Kinetic Resolution (DKR): This elegant approach utilizes a racemic starting material, such as a 2-benzoylmorpholin-3-one, and a chiral catalyst to selectively reduce one diastereomer while equilibrating the other, leading to a high yield of the desired stereoisomer.[3] The use of an asymmetric transfer hydrogenation (ATH) reaction is a key feature of this strategy.[4]

  • Asymmetric Dihydroxylation: Starting from an achiral olefin like trans-cinnamyl alcohol, Sharpless asymmetric dihydroxylation can be employed to introduce the two adjacent hydroxyl groups with high enantioselectivity.[5] This diol can then be further elaborated to form the morpholine ring. This route to the racemic mixture has been reported to have an overall yield of 43% in nine steps.[6]

  • Nitroaldol Reaction: A stereodivergent synthesis has been developed using a chiral amino alcohol-copper(II) catalyzed diastereoselective nitroaldol reaction between a chiral aldehyde and nitromethane. This method allows for the preparation of all four stereoisomers of Reboxetine with the highest reported overall yield reaching up to 30.5%.[7]

Causality of Experimental Choices:

In DKR, the choice of the catalyst and reaction conditions is paramount to achieve high diastereoselectivity and enantioselectivity. The dynamic equilibrium between the diastereomers allows for a theoretical yield of up to 100% of the desired isomer. In the asymmetric dihydroxylation route, the chiral ligand used with the osmium tetroxide catalyst dictates the facial selectivity of the dihydroxylation, thereby establishing the absolute stereochemistry of the product.

Quantitative Data Comparison

Synthetic StrategyStarting MaterialKey Chiral StepNumber of StepsOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
Chiral Pool Synthesis(S)-3-Amino-1,2-propanediolChiral Starting Material830>99[2]
Dynamic Kinetic Resolution2-Benzoylmorpholin-3-oneAsymmetric Transfer Hydrogenation~6-7High (not specified)High (not specified)[3][4]
Asymmetric Dihydroxylationtrans-Cinnamyl AlcoholSharpless Asymmetric Dihydroxylation943 (for racemic)N/A[6]
Nitroaldol ReactionChiral AldehydeChiral Catalyst~7up to 30.5High (not specified)[7]

Experimental Protocols

Protocol 1: Synthesis of (S,S)-Reboxetine from (S)-3-Amino-1,2-propanediol[2]

Step 1: Synthesis of (S)-N-(2,3-dihydroxypropyl)-2-chloroacetamide To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of CH3CN/MeOH, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the product.

Step 2: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one The chloroacetamide from Step 1 (1.0 eq) is added to a solution of t-BuOK (1.2 eq) in t-AmOH at room temperature. The mixture is stirred for 12 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the morpholinone.

Step 3: Synthesis of (S)-2-(hydroxymethyl)morpholine The morpholinone from Step 2 (1.0 eq) is reduced using a suitable reducing agent like LiAlH4 or BH3·THF in an appropriate solvent such as THF. The reaction is typically carried out at 0 °C to room temperature. After workup, the product is obtained.

Step 4: N-Boc Protection To a solution of the aminol from Step 3 (1.0 eq) in a suitable solvent (e.g., CH2Cl2), di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) are added. The reaction is stirred at room temperature until completion. The protected morpholine is then purified.

Step 5: Oxidation to the Aldehyde The N-Boc protected alcohol from Step 4 (1.0 eq) is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

Step 6: Phenylation The aldehyde from Step 5 (1.0 eq) is reacted with a diphenylzinc reagent (prepared in situ from PhMgBr and ZnBr2) in THF at low temperature (-10 °C) to afford a mixture of diastereomeric alcohols. The desired (2S,3S)-diastereomer is separated by column chromatography.

Step 7: Introduction of the 2-Ethoxyphenoxy Group The (2S,3S)-alcohol from Step 6 (1.0 eq) is reacted with 2-ethoxyphenol under Mitsunobu conditions (PPh3, DIAD) or via a nucleophilic aromatic substitution reaction to yield N-Boc-(S,S)-Reboxetine.

Step 8: Deprotection The N-Boc protected Reboxetine from Step 7 is treated with a strong acid, such as trifluoroacetic acid (TFA) in CH2Cl2, to remove the Boc group and afford (S,S)-Reboxetine.

Protocol 2: Synthesis of (S,S)-Reboxetine via Dynamic Kinetic Resolution[3][4]

Step 1: Synthesis of N-Benzyl-3-morpholinone A suitable starting material is cyclized to form N-benzyl-3-morpholinone.

Step 2: Synthesis of N-Benzyl-2-aroylmorpholin-3-one N-benzyl-3-morpholinone (1.0 eq) is condensed with an N-aroylmorpholine in the presence of a strong base like LDA to furnish the racemic 2-benzoyl-morpholin-3-one.

Step 3: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation The racemic ketone from Step 2 (1.0 eq) is subjected to an asymmetric transfer hydrogenation reaction using a chiral Ruthenium catalyst, such as (S,S)-RuCl(TsDPEN), and a hydrogen source (e.g., formic acid/triethylamine mixture). This reaction selectively produces the (2R,3S)- or (2S,3R)-alcohol with high diastereoselectivity and enantioselectivity.

Step 4: Reduction of the Lactam The resulting chiral alcohol (1.0 eq) is reduced with a reagent like BH3·THF to yield the corresponding morpholine benzyl alcohol.

Step 5: Bromination The alcohol from Step 4 is converted to the corresponding bromide using a reagent like PPh3Br2.

Step 6: Etherification The bromide is then reacted with 2-ethoxyphenol in the presence of a base (e.g., t-BuOK) to introduce the 2-ethoxyphenoxy group.

Step 7: N-Debenzylation The N-benzyl group is removed, for example, by treatment with α-chloroethyl chloroformate followed by methanolysis, to yield (S,S)-Reboxetine.

Visualizing the Synthetic Pathways

Reboxetine_Synthesis_Comparison cluster_0 Strategy 1: Chiral Pool Synthesis cluster_1 Strategy 2: Dynamic Kinetic Resolution A1 (S)-3-Amino-1,2-propanediol A2 (S)-5-(hydroxymethyl)morpholin-3-one A1->A2 Chloroacetylation, Cyclization A3 (S)-2-(hydroxymethyl)morpholine A2->A3 Reduction A4 N-Boc-(S)-2-formylmorpholine A3->A4 N-Boc protection, Oxidation A5 N-Boc-(2S,3S)-2-(hydroxy(phenyl)methyl)morpholine A4->A5 Phenylation A6 N-Boc-(S,S)-Reboxetine A5->A6 Etherification A7 (S,S)-Reboxetine A6->A7 Deprotection B1 N-Benzyl-3-morpholinone B2 rac-N-Benzyl-2-benzoyl-morpholin-3-one B1->B2 Condensation B3 (2S,3R)-N-Benzyl-2-(hydroxy(phenyl)methyl)morpholin-3-one B2->B3 Asymmetric Transfer Hydrogenation (DKR) B4 (2S,3R)-N-Benzyl-2-(hydroxy(phenyl)methyl)morpholine B3->B4 Lactam Reduction B5 N-Benzyl-(S,S)-Reboxetine B4->B5 Bromination, Etherification B6 (S,S)-Reboxetine B5->B6 N-Debenzylation

Caption: Comparative workflows for the synthesis of (S,S)-Reboxetine.

Conclusion: A Strategic Choice of Precursors

The synthesis of (S,S)-Reboxetine is a testament to the ingenuity of modern synthetic organic chemistry. While a direct comparison of this compound as a starting material is not feasible based on current literature, the analysis of different synthetic strategies reveals the critical importance of how this core structure is assembled.

The Chiral Pool Synthesis from (S)-3-amino-1,2-propanediol offers a reliable and well-established route with excellent stereocontrol derived from the starting material. This approach is often favored for its predictability and the commercial availability of the chiral precursor.

Asymmetric Synthesis strategies, such as Dynamic Kinetic Resolution, provide more convergent and potentially more efficient routes from achiral or racemic precursors. These methods, while requiring careful optimization of catalytic systems, can offer advantages in terms of atom economy and overall step count.

The choice of the optimal synthetic route for Reboxetine will ultimately depend on a variety of factors, including the desired scale of production, cost of starting materials and reagents, and the available expertise in asymmetric synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when approaching the synthesis of this important antidepressant.

References

  • Tamagnan, G. A., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(6), 1067–1069. [Link]
  • Lee, H. K., et al. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III). [Link]
  • Pfizer Inc. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 15(4), 845-858. [Link]
  • Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395-5401. [Link]
  • Hayes, S. T., et al. (2012). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate. Green Chemistry, 14(1), 123-129. [Link]
  • Shahzad, D., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(11), 1705-1722. [Link]
  • Yeung, Y. Y., et al. (2014). N-Bromosuccinimide-Induced Electrophilic Multicomponent Reaction for the Synthesis of Reboxetine and a Carnitine Acetyltransferase Inhibitor. Organic Letters, 16(15), 4032–4035. [Link]
  • Kanwal, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 7029-7059. [Link]
  • Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(8), 650-654. [Link]
  • Letavic, M. A., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
  • Stanford, S. C. (2004). The promises and pitfalls of reboxetine. Psychopharmacology, 173(1), 1-10. [Link]
  • U.S. Patent No. US20100069389A1. (2010). Novel forms of reboxetine.
  • Dwoskin, L. P. (2004). The promises and pitfalls of reboxetine. CNS Drug Reviews, 10(2), 101-118. [Link]
  • Son, S. H., & Lee, S. G. (2012). Dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl-morpholin-3-ones: a concise stereoselective synthesis of all four stereoisomers of reboxetine. Tetrahedron, 68(35), 7063-7070. [Link]
  • Ding, Y. S., et al. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 32(6), 649-659. [Link]
  • Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement-opening process. Tetrahedron: Asymmetry, 23(8), 650-654. [Link]
  • Kasper, S. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Pharmacotherapy, 1(4), 771-782. [Link]

Sources

The Analytical Challenge: Quantifying Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Quantitative Analysis of 2-(Phenoxymethyl)morpholine and its Analogs by LC-MS and Alternative Techniques

This guide provides a detailed, objective comparison of analytical methodologies for the quantitative analysis of this compound, a key morpholine derivative. Given the analytical challenges inherent to morpholine and its analogs—namely high polarity, low volatility, and the absence of a strong chromophore—this document focuses on the premier solution, Liquid Chromatography-Mass Spectrometry (LC-MS), while providing a comparative assessment of alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). All discussions are grounded in established validation principles to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

This compound, like its parent compound morpholine, presents a significant analytical challenge. Its physicochemical properties make it difficult to retain on conventional reversed-phase liquid chromatography columns and challenging to analyze directly via gas chromatography without derivatization.[1] Accurate quantification is critical in pharmaceutical development for applications such as residual solvent analysis, impurity profiling, and pharmacokinetic studies. Therefore, selecting a robust, sensitive, and reliable analytical method is paramount.

Primary Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry (LC-MS)

For polar analytes like this compound, HILIC is the chromatographic mode of choice. Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This setup facilitates the retention of polar compounds through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.[1]

The coupling of HILIC with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, allowing for the detection of trace-level residues in complex matrices.[2]

Causality of Experimental Choices in HILIC-MS/MS
  • Column Selection: A column with a polar stationary phase, such as an un-derivatized silica or an amide-bonded phase (e.g., Waters ACQUITY UPLC BEH HILIC), is essential for retaining the polar morpholine structure.[1][3]

  • Mobile Phase Composition: A high percentage of an organic solvent like acetonitrile is used to promote partitioning and retention. A polar aqueous component, often containing a buffer like ammonium formate, is used to facilitate elution and improve peak shape.[1][3] The buffer also aids in efficient ionization in the MS source.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is highly effective for morpholine derivatives, as the nitrogen atom is readily protonated to form a stable cation [M+H]⁺.

Generalized HILIC-LC-MS/MS Experimental Workflow

The following diagram outlines a typical workflow for the analysis of morpholine derivatives.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenize Sample (e.g., API, biological matrix) Extraction Extract with Acidified Methanol (e.g., 1% Formic Acid) Sample->Extraction Centrifuge Centrifuge to Pellet Solids Extraction->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter LC_Sep HILIC Separation Filter->LC_Sep MS_Detect ESI+ MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (Calibration Curve) MS_Detect->Quant Report Reporting Quant->Report

General workflow for LC-MS analysis of morpholine residues.
Detailed HILIC-LC-MS/MS Protocol

This protocol is a validated starting point for the quantification of morpholine derivatives.

1. Sample Preparation (from a solid drug substance matrix):

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
  • Add approximately 8 mL of acidified methanol (1% formic acid in methanol).
  • Sonicate for 10 minutes to ensure complete dissolution/extraction.
  • Dilute to volume with the extraction solvent and mix thoroughly.
  • Centrifuge the solution at 4000 rpm for 5 minutes.[1]
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[1]

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.[1]
  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[1]
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
  • Gradient: 95% B to 50% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.[1]
  • Column Temperature: 40 °C.
  • MS System: Triple Quadrupole Mass Spectrometer.
  • Ionization: ESI, Positive Mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For this compound (C₁₁H₁₅NO₂; MW: 193.24), precursor and product ions would need to be determined via infusion and optimization.

Comparison with Alternative Analytical Methods

While LC-MS is superior, other techniques can be employed, typically requiring a chemical derivatization step to overcome the inherent analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Direct GC analysis is hindered by the polarity of morpholine. Derivatization is required to create a more volatile and thermally stable compound. A common method involves reacting morpholine with sodium nitrite under acidic conditions to form N-nitrosomorpholine, which is amenable to GC analysis.[4][5]

Workflow: Sample -> Derivatization (Nitrosation) -> Liquid-Liquid Extraction -> GC-MS Analysis.

Morpholine Morpholine Derivative (in acidic solution) Reagent Add Sodium Nitrite (NaNO₂) Morpholine->Reagent Reaction Derivatization Reaction Reagent->Reaction Product N-Nitrosomorpholine (Volatile Derivative) Reaction->Product

Derivatization of morpholine for GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Morpholine lacks a significant UV chromophore, making direct UV detection insensitive. Derivatization with a UV-active agent, such as 1-Naphthyl isothiocyanate, attaches a chromophore to the morpholine molecule, enabling sensitive detection by HPLC-UV.[6]

Workflow: Sample -> Derivatization (Chromophore Tagging) -> HPLC-UV Analysis.

Performance Comparison of Analytical Methods

The following table summarizes the performance of different validated methods for morpholine analysis, providing a basis for comparison when analyzing derivatives like this compound.

ParameterHILIC-LC-MS/MSUHPLC-HRMSGC-MS (with derivatization)HPLC-UV (with derivatization)
Principle Hydrophilic Interaction ChromatographyHigh-Resolution Mass SpectrometryGas ChromatographyUV Absorbance
Derivatization Not requiredNot requiredRequired (e.g., Nitrosation)[4]Required (e.g., with 1-Naphthyl isothiocyanate)[6]
Typical LOQ 0.01 µg/g (10 ppb)[2]5 µg/kg (5 ppb)[3][7]24.4 µg/L (24.4 ppb)[4]0.3 µg/mL (300 ppb)[6]
Selectivity Very High (based on mass-to-charge ratio)Very HighHighModerate (Prone to interferences)
Sample Throughput HighHighModerate (derivatization adds time)Moderate (derivatization adds time)
Matrix Effects Potential for ion suppression/enhancementPotential for ion suppression/enhancementLower, as derivatization/extraction cleans the sampleCan be significant
Reference [2][3][7][4][6]

Method Validation: A Self-Validating System for Trustworthiness

Regardless of the chosen technology, the analytical method must be validated to demonstrate its suitability for the intended purpose. Validation follows internationally recognized guidelines such as ICH Q2(R1) and FDA's guidance on Bioanalytical Method Validation.[8][9][10] A validated method is a self-validating system, providing inherent confidence in the generated data.

Core Validation Parameters

The following parameters are essential for validating a quantitative impurity or bioanalytical method:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results to the true value. Often expressed as percent recovery, with typical acceptance criteria of 80-120% (or 85-115% for bioanalysis).[2][7]

  • Precision: The degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD), typically required to be <15%.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Logical Flow of Method Validation

cluster_dev Method Development cluster_val Method Validation Protocol cluster_report Finalization Develop Develop Analytical Procedure Spec Specificity/ Selectivity Develop->Spec Lin Linearity & Range Develop->Lin Acc Accuracy Develop->Acc Prec Precision (Repeatability & Intermediate) Develop->Prec LOQ LOD & LOQ Develop->LOQ Stab Stability Develop->Stab Report Validation Report & System Suitability Criteria Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Stab->Report

Logical relationship of core validation parameters.

Conclusion and Recommendations

For the quantitative analysis of this compound and related polar derivatives, HILIC-LC-MS/MS stands out as the most powerful and reliable technique. It offers superior sensitivity and selectivity without the need for cumbersome derivatization steps, leading to higher sample throughput and reduced analytical complexity.

  • Recommendation for R&D and Bioanalysis: HILIC-LC-MS/MS is the gold standard for its low detection limits and applicability to complex matrices like plasma.

  • Recommendation for QC/Routine Testing: While LC-MS is preferred, a validated HPLC-UV or GC-MS method with derivatization can be a cost-effective alternative if the required sensitivity is within the method's capabilities and if the laboratory is not equipped with mass spectrometers.

The choice of method must be guided by the specific analytical requirements—including the required limit of quantitation, the nature of the sample matrix, and available instrumentation—and must be supported by a comprehensive method validation study compliant with regulatory standards.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • U.S. Department of Health and Human Services. (2024).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • Cao, M., et al. (2018).
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Poulsen, M. E., et al. (2013).
  • ResearchGate. (n.d.). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF.
  • Ahn, K., et al. (2020).
  • ResearchGate. (n.d.). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF.
  • BenchChem. (2025).

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an in-depth comparison of established analytical techniques for assessing the enantiomeric excess of chiral 2-(Phenoxymethyl)morpholine, a key intermediate and the core structure of the selective norepinephrine reuptake inhibitor, Viloxazine. The pharmacological activity of Viloxazine is known to be stereoselective, with the (S)-isomer being significantly more potent than the (R)-isomer, underscoring the importance of precise enantiomeric purity assessment.

This guide will delve into the nuances of four primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the underlying principles of each technique, provide comparative data, and offer detailed experimental protocols to empower you to select and implement the most suitable method for your research needs.

The Landscape of Chiral Analysis: A Comparative Overview

The choice of analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control versus in-depth structural elucidation).

Technique Principle Advantages Disadvantages Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Wide applicability, numerous commercially available CSPs, robust and reproducible.Longer run times compared to SFC, higher consumption of organic solvents.Medium
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Fast separations, reduced solvent consumption, complementary selectivity to HPLC.Requires specialized instrumentation, method development can be complex.High
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.High resolution and sensitivity, suitable for volatile compounds.Often requires derivatization of the analyte, limited to thermally stable compounds.Medium to High
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.No separation required, provides direct measure of enantiomeric ratio, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.Low

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceuticals. The separation is achieved through the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP). The choice of CSP is paramount for achieving baseline resolution. For molecules like this compound, which contains a secondary amine and an ether linkage, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.

Experimental Protocol: Chiral HPLC Analysis of a this compound Analogue (Reboxetine)

The following protocol, adapted from methods developed for the structurally similar compound Reboxetine, serves as an excellent starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier such as 2-propanol or ethanol. For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient.

Causality Behind Choices:

  • Polysaccharide-based CSPs: These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for a broad spectrum of chiral compounds.

  • Normal Phase Eluents: The use of non-polar solvents like n-hexane with polar modifiers allows for fine-tuning of retention and selectivity.

  • Amine Modifier: The addition of diethylamine suppresses the interaction of the basic nitrogen in the morpholine ring with residual acidic silanol groups on the silica support of the CSP, leading to sharper, more symmetrical peaks.

Workflow for Chiral HPLC Method Development

Caption: A systematic approach to chiral HPLC method development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent, results in low viscosity and high diffusivity, leading to faster separations and column equilibration. For chiral separations, SFC often provides complementary selectivity to HPLC.

Experimental Protocol: Chiral SFC Analysis

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or mass spectrometric detector.

  • Column: Immobilized polysaccharide-based CSPs are highly recommended for their robustness and compatibility with a wider range of modifiers.

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol or ethanol, often with an amine additive for basic compounds.

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-200 bar.

  • Temperature: 30-40 °C.

  • Detection: UV or MS.

Causality Behind Choices:

  • Supercritical CO2: Its low viscosity and high diffusivity enable rapid separations.

  • Organic Modifier: The addition of an alcohol like methanol modulates the solvent strength and influences the interactions with the CSP.

  • Immobilized CSPs: These columns are more durable and allow for the use of a broader range of solvents, enhancing method development flexibility.

SFC vs. HPLC: A Head-to-Head Comparison

Caption: Key advantages of SFC and HPLC for chiral analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and high-resolution technique, particularly well-suited for volatile and semi-volatile compounds. For non-volatile or highly polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Experimental Protocol: Chiral GC Analysis (with Derivatization)

  • Derivatization: The secondary amine of this compound can be acylated using an achiral derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide. This step blocks the polar N-H group, increasing volatility and improving peak shape.

  • GC Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A cyclodextrin-based chiral capillary column (e.g., a derivative of beta- or gamma-cyclodextrin).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An oven temperature gradient is typically used to ensure good separation and reasonable analysis times.

    • Injector and Detector Temperature: Maintained at a high enough temperature to prevent condensation of the analyte.

Causality Behind Choices:

  • Derivatization: This is a crucial step to make the analyte amenable to GC analysis by increasing its volatility and thermal stability.

  • Cyclodextrin-based CSPs: These phases provide a chiral cavity into which one enantiomer may fit better than the other, leading to separation.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. The determination of enantiomeric excess is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, which have different NMR chemical shifts, allowing for their individual integration and the direct calculation of the enantiomeric ratio.

Experimental Protocol: Chiral NMR Analysis

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3). Add a molar equivalent of a suitable chiral solvating agent.

  • Chiral Solvating Agents (CSAs): For a basic compound like this compound, acidic CSAs such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL)-derived phosphoric acids can be effective.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.

Causality Behind Choices:

  • Chiral Solvating Agents: The choice of CSA is critical and often empirical. The formation of diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding and aromatic stacking.

  • High-Field NMR: Higher magnetic field strengths generally provide better spectral dispersion, which is advantageous for resolving the signals of the diastereomeric complexes.

Conclusion and Recommendations

The selection of the most appropriate method for determining the enantiomeric excess of this compound is a strategic decision that balances analytical requirements with practical considerations.

  • For routine quality control in a drug development setting where high throughput is essential, chiral SFC is often the preferred method due to its speed and reduced solvent usage.

  • Chiral HPLC remains a robust and reliable workhorse, with a vast library of available chiral stationary phases, making it an excellent choice for both method development and routine analysis.

  • Chiral GC is a powerful option if the analyte is volatile or can be easily derivatized, offering exceptional resolution and sensitivity.

  • Chiral NMR provides a valuable orthogonal technique for confirmation of enantiomeric excess without the need for chromatographic separation and can be particularly useful for mechanistic studies of chiral recognition.

Ultimately, a multi-faceted approach, potentially employing a primary chromatographic method (HPLC or SFC) and an orthogonal confirmatory method (e.g., NMR), will provide the highest level of confidence in the enantiomeric purity of your chiral this compound.

References

  • The EUPHRATES reboxetine study group. (2003). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography.
  • Pellizzoni, M., et al. (1996). Direct separation of the enantiomers of reboxetine by liquid chromatography on chiral stationary phases.
  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 209-215. [Link]
  • Fisar, Z., & Hroudova, J. (2019). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 24(12), 2263. [Link]
  • Turnpenny, P. D., et al. (2009). Sensitive quantitation of reboxetine enantiomers in rat plasma and brain, using an optimised reverse phase chiral LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 104-111. [Link]
  • Di Bari, L., & Pescitelli, G. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chirality (Second Edition, Vol. 9, pp. 200-234). Elsevier. [Link]
  • Jäschke, A. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543. [Link]
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12345-12355. [Link]
  • Ribeiro, J. P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5033. [Link]
  • Armstrong, D. W. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • LCGC Staff. (2023). New Study Outlines on SFC Technique for Chiral Bioanalysis.
  • Pescitelli, G., & Di Bari, L. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Desfontaine, V., et al. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804. [Link]
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • Siddiqui, A., & Bhyan, P. (2023). Viloxazine. In StatPearls.
  • Kumar, P., et al. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. [Link]
  • Nováková, L., & G. Desmet. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
  • Phenomenex Inc. (n.d.).
  • Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. [Link]
  • Shimadzu Scientific Instruments. (n.d.). Analysis and evaluation of chiral drugs in biological samples - secrets of science. Shimadzu. [Link]
  • Regis Technologies, Inc. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]
  • Shabir, G. A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Tao, Y., et al. (2000). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(3), 395-433. [Link]
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5032. [Link]
  • Ulven, T., et al. (2022).

biological activity comparison of (R)- and (S)-2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Biological Activity of 2-(Phenoxymethyl)morpholine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of this compound. In the landscape of medicinal chemistry, the morpholine heterocycle is recognized as a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic profiles.[1][2][3] The introduction of a chiral center, as seen in this compound, necessitates a thorough investigation of each enantiomer, as stereochemistry is a critical determinant of a drug's interaction with biological systems.[4]

Due to the limited direct comparative data on (R)- and (S)-2-(phenoxymethyl)morpholine, this guide will draw upon extensive research conducted on its close structural analog, Reboxetine, a selective norepinephrine reuptake inhibitor (NARI). Reboxetine is a racemic mixture of its (R,R) and (S,S) enantiomers and serves as an excellent proxy for understanding the anticipated stereoselective differences in the biological activity of this compound.[5][6]

The Imperative of Stereoisomeric Resolution

Chirality plays a pivotal role in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality leads to stereoselective interactions, where one enantiomer (the eutomer) may exhibit significantly higher affinity and efficacy for a target than its mirror image (the distomer).[4] Consequently, the biological profile of a racemic mixture can be complex, representing the combined effects of both enantiomers, which may differ in potency, metabolism, and even toxicological profiles.[7][8]

To accurately assess these differences, the synthesis and isolation of enantiomerically pure (R)- and (S)-2-(phenoxymethyl)morpholine are paramount. Modern asymmetric synthesis techniques provide efficient pathways to achieve high enantiomeric excess.

Generalized Asymmetric Synthesis Workflow

The synthesis of 2-substituted chiral morpholines can be achieved through various methods, including asymmetric hydrogenation of dehydromorpholine precursors. This approach allows for the controlled formation of the desired stereocenter.[9][10]

cluster_synthesis Asymmetric Synthesis Workflow Precursor Dehydromorpholine Precursor Reaction Asymmetric Hydrogenation (Chiral Rh-catalyst, H2) Precursor->Reaction Catalysis Mixture Racemic or Enantioenriched Morpholine Reaction->Mixture Purification Chiral HPLC Separation Mixture->Purification R_Enantiomer (R)-2-(Phenoxymethyl)morpholine Purification->R_Enantiomer Isolate R S_Enantiomer (S)-2-(Phenoxymethyl)morpholine Purification->S_Enantiomer Isolate S cluster_binding Stereoselective NET Binding S_Enantiomer (S)-Enantiomer NET Norepinephrine Transporter (NET) Binding Site S_Enantiomer->NET:f1 High Affinity (Strong Inhibition) R_Enantiomer (R)-Enantiomer R_Enantiomer->NET:f1 Low Affinity (Weak Inhibition)

Caption: Differential binding of enantiomers to the Norepinephrine Transporter.

Table 1: Comparative Potency of Reboxetine Enantiomers for NET Inhibition (Data serves as a proxy for this compound enantiomers)

EnantiomerTargetPotency (IC50)Reference
(S,S)-Reboxetine Norepinephrine Transporter (NET)3.6 nM[11]
(R,R)-Reboxetine Norepinephrine Transporter (NET)>100 nM (significantly less potent)[6][12]

This marked difference in potency underscores the necessity of evaluating each enantiomer independently. While no qualitative differences in the pharmacodynamic properties have been noted for Reboxetine's enantiomers, the quantitative difference is substantial. [5]

Comparative Pharmacokinetics: A Tale of Two Isomers

Significant differences in the pharmacokinetic profiles of chiral drugs are common. For Reboxetine, while both enantiomers are metabolized by the same primary enzyme, their clearance rates and resulting plasma concentrations differ.

Metabolism and Clearance
  • Metabolic Pathway: In vitro studies have confirmed that the metabolism of both (S,S)- and (R,R)-reboxetine is principally mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. [13]The primary metabolite is O-desethylreboxetine. [13]* Stereoselective Clearance: Despite being metabolized by the same enzyme, the enantiomers exhibit different pharmacokinetic outcomes in vivo. The steady-state plasma ratio of the more potent (S,S)-enantiomer to the (R,R)-enantiomer is approximately 0.5. [12][14]This indicates that the (S,S)-enantiomer is cleared from the body more rapidly. This difference is likely attributable to better renal clearance of the (S,S)-enantiomer. [6]

cluster_pk Pharmacokinetic Pathways R_Enantiomer (R)-Enantiomer Metabolism Hepatic Metabolism (CYP3A4) R_Enantiomer->Metabolism S_Enantiomer (S)-Enantiomer S_Enantiomer->Metabolism Elimination_R Slower Clearance (Higher Plasma Conc.) Metabolism->Elimination_R leads to Elimination_S Faster Clearance (Lower Plasma Conc.) Metabolism->Elimination_S leads to

Caption: Differential clearance of (R)- and (S)-enantiomers.

Table 2: Comparative Pharmacokinetic Properties of Reboxetine Enantiomers (Data serves as a proxy for this compound enantiomers)

Parameter(S,S)-Reboxetine(R,R)-ReboxetineReference
Primary Metabolic Enzyme CYP3A4CYP3A4[13]
Steady-State S,S/R,R Ratio ~0.5 (Median)-[12][14]
Relative Clearance Higher (Faster)Lower (Slower)[6]
Terminal Half-life (Racemate) ~13 hours~13 hours[5]

Interestingly, studies have also shown a sex-based difference, with women exhibiting a ~30% higher S,S/R,R ratio than men, suggesting potential differences in enantioselective clearance between sexes. [14]

Comparative Safety and Toxicology

The stereoselective nature of drug action extends to adverse effects. For Reboxetine, the more potent (S,S)-enantiomer also appears to be responsible for the drug's vasomotor and cardiac side effects . [6]This highlights a critical concept in chiral drug development: the eutomer is not necessarily the safer isomer. The distomer may be inert, contribute to a different set of side effects, or even antagonize the adverse effects of the eutomer. Therefore, developing a single-enantiomer drug (the eutomer) may not only improve efficacy but could also potentially alter the safety profile, for better or worse, which requires careful evaluation.

Key Experimental Protocols

To validate the expected stereoselective activity of (R)- and (S)-2-(phenoxymethyl)morpholine, the following experimental protocols are recommended.

Protocol 1: In Vitro Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for the human norepinephrine transporter.

Methodology:

  • Source: Use cell membranes from a stable cell line expressing the recombinant human NET (e.g., HEK293 cells).

  • Radioligand: Utilize a high-affinity NET-selective radioligand, such as [³H]Nisoxetine.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Assay Setup:

    • In a 96-well plate, add a fixed concentration of [³H]Nisoxetine to all wells.

    • Add increasing concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and a positive control like Desipramine) in triplicate.

    • For non-specific binding (NSB) determination, add a high concentration of a non-labeled competitor (e.g., 10 µM Desipramine).

    • For total binding, add only the radioligand and buffer.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value for each enantiomer.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of each enantiomer.

Methodology:

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), test enantiomers, and a positive control compound with known metabolic stability.

  • Incubation Mixture:

    • In a microcentrifuge tube, pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.

    • Add the test enantiomer at a low concentration (e.g., 1 µM) to the HLM suspension.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (each enantiomer) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion and Future Perspectives

Based on robust data from the structural and pharmacological analog Reboxetine, it is strongly hypothesized that (S)-2-(phenoxymethyl)morpholine is the eutomer , exhibiting significantly higher potency as a norepinephrine transporter inhibitor compared to its (R)-enantiomer. Conversely, the (R)-enantiomer is expected to have lower target affinity. Pharmacokinetic profiles are also likely to be stereoselective, with the (S)-enantiomer potentially undergoing more rapid clearance.

This guide underscores the critical importance of stereochemical considerations in drug development. The data derived from Reboxetine provides a solid foundation for targeted research on this compound. Direct experimental verification using the protocols outlined herein is the essential next step to confirm these anticipated differences and to fully characterize the pharmacological profile of each enantiomer. Such studies will pave the way for informed decisions regarding the potential development of a single-enantiomer therapeutic agent with an optimized efficacy and safety profile.

References

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]
  • Gomółka, E., & Sławiński, J. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(10), 2329. [Link]
  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the racemic drug. Therapeutic Drug Monitoring, 25(2), 189-195. [Link]
  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]
  • Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1341-1346. [Link]
  • PubChem. (2R)-2-(Phenoxymethyl)morpholine.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]
  • Cheng, K. T. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link]
  • Sahu, J. K., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. RSC Medicinal Chemistry. [Link]
  • Khan, I., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-28. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066. [Link]
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]
  • Thomson, C. G., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2532-2535. [Link]
  • Lindsley, C. W., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3469-3472. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences. [Link]
  • Kumar, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. [Link]
  • Cheng, K. T. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Macheras, P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 21(3), 248-264. [Link]
  • Taha, M., et al. (2019). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 24(18), 3362. [Link]
  • Kumari, R., et al. (2024). Pharmacological profile of morpholine and its derivatives.
  • Panerai, A. E., et al. (1998). R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production. The Journal of Pharmacology and Experimental Therapeutics, 284(3), 1123-1128. [Link]
  • Lu, S., et al. (2018). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. [Link]
  • Trenque, T., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same? British Journal of Clinical Pharmacology, 73(4), 664-667. [Link]

Sources

The Compass of Selectivity: A Comparative Guide to the Structure-Activity Relationship of 2-(Phenoxymethyl)morpholine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The intricate dance of neurotransmitters in the synaptic cleft governs a vast array of neurological functions. Among the key players in this choreography are the monoamine transporters—norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)—which meticulously regulate the concentration of their respective neurotransmitters. The 2-(phenoxymethyl)morpholine scaffold, famously embodied by the antidepressant reboxetine, has emerged as a privileged structure for designing selective norepinephrine reuptake inhibitors (NRIs). Understanding the nuanced structure-activity relationships (SAR) of this chemical class is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for a range of central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[1]

This guide provides an in-depth comparison of this compound analogs, dissecting how subtle molecular modifications influence their potency and selectivity for monoamine transporters. We will delve into the critical role of stereochemistry and the impact of substitutions on the aromatic rings, supported by quantitative experimental data. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

The Core Scaffold: Unveiling the Pharmacophore

The this compound core consists of a central morpholine ring, a phenoxymethyl moiety at the 2-position, and an additional phenyl group. The seminal work on reboxetine and its analogs has established that the (S,S)-enantiomer is significantly more potent as a norepinephrine reuptake inhibitor than the (R,R)-enantiomer, highlighting the critical importance of stereochemistry for optimal interaction with the norepinephrine transporter.[2] This stereochemical preference underscores the necessity of enantioselective synthesis to achieve the desired pharmacological activity.

Structure-Activity Relationship: A Tale of Substitutions and Selectivity

The potency and selectivity of this compound analogs can be finely tuned by strategic modifications to the phenoxy and phenyl rings. The following table, compiled from the extensive work of Micheli et al. (2008), provides a comparative analysis of various analogs and their inhibitory constants (Ki) at human NET, SERT, and DAT.

CompoundRR'StereochemistryhNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)hNET/hSERT SelectivityhNET/hDAT Selectivity
1 HH(S,S)111,3001,00011891
2 2-FH(S,S)5.41,000>10,000185>1,852
3 3-FH(S,S)4.81,200>10,000250>2,083
4 4-FH(S,S)2.61,500>10,000577>3,846
5 2-ClH(S,S)7.21,800>10,000250>1,389
6 4-ClH(S,S)2.92,000>10,000690>3,448
7 2-MeH(S,S)1.029332791321
8 H2-OEt(S,S)5.81,100>10,000190>1,724
Reboxetine 2-OEtH(S,S)7.91,400>10,000177>1,266

Analysis of Structure-Activity Relationships:

  • Substitution on the Phenoxy Ring (R):

    • Halogen Substitution: Introduction of a fluorine or chlorine atom on the phenoxy ring generally enhances potency at NET. The position of the halogen influences selectivity. For instance, a 4-fluoro (Compound 4 ) or 4-chloro (Compound 6 ) substitution leads to a significant increase in selectivity over both SERT and DAT compared to the unsubstituted analog (Compound 1 ).

    • Methyl Substitution: A methyl group at the 2-position of the phenoxy ring (Compound 7 , MENET-1) results in a remarkable increase in NET potency (Ki = 1.02 nM) and also shows a notable affinity for SERT, indicating a shift towards a dual SNRI profile.[3]

  • Substitution on the Phenyl Ring (R'):

    • An ethoxy group at the 2-position of the phenyl ring (Compound 8 ) maintains high NET potency and selectivity, similar to reboxetine.

  • Stereochemistry:

    • As consistently demonstrated in the literature, the (S,S) configuration is crucial for high-affinity binding to the norepinephrine transporter.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following section details a representative radioligand binding assay for determining the inhibitory constants of test compounds at the human norepinephrine transporter.

Protocol: Radioligand Binding Assay for Human Norepinephrine Transporter (hNET)

This protocol is adapted from standard methodologies for competitive radioligand binding assays.

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Non-specific Binding Control: Desipramine (a potent NET inhibitor).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the hNET-expressing cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to a final concentration of 20-40 µg of protein per well.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a concentration close to its Kd, typically 1-3 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of desipramine (e.g., 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane preparation.

    • Competition Wells: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on the assay optimization) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Nisoxetine (IC50) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound analogs is the inhibition of norepinephrine reuptake by blocking the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, PLC) Adrenergic_Receptor->Downstream_Signaling Activation Analog This compound Analog Analog->NET Inhibition

Caption: Norepinephrine signaling at the synapse and the inhibitory action of this compound analogs on the norepinephrine transporter (NET).

The enhanced noradrenergic signaling resulting from NET inhibition can lead to a cascade of downstream effects, including the modulation of gene expression and neuronal plasticity, which are thought to contribute to the therapeutic effects of these compounds in CNS disorders.[4]

Conclusion

The this compound scaffold represents a versatile platform for the development of selective monoamine reuptake inhibitors. The structure-activity relationship studies clearly demonstrate that stereochemistry and strategic substitutions on the aromatic rings are key determinants of potency and selectivity. Halogenation of the phenoxy ring, particularly at the 4-position, can significantly enhance NET selectivity, while other substitutions, such as a 2-methyl group, can introduce a dual SNRI profile.

The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of new analogs. A thorough understanding of the SAR, coupled with robust experimental validation, is crucial for the successful design of novel therapeutics targeting the monoamine transport system. Future research in this area will likely focus on further refining the selectivity profiles of these analogs to minimize off-target effects and on exploring their potential for treating a wider range of neurological and psychiatric conditions.

References

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry, 16(8), 4487-4501. [Link]
  • Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
  • Zeng, F., et al. (2007). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry, 15(24), 7674-7685. [Link]
  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-173. [Link]
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
  • Zeng, F., et al. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis. (2009). BMC Developmental Biology, 9, 30. [Link]

Sources

comparative study of catalysts for morpholine ring closure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Morpholine Ring Closure

For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a highly desirable heterocyclic motif.[3] The efficient construction of the morpholine ring is, therefore, a critical endeavor in synthetic organic chemistry. This guide provides a comprehensive comparative analysis of various catalytic systems for morpholine ring closure, offering insights into their mechanisms, performance, and practical applications.

The Landscape of Catalytic Morpholine Synthesis

The synthesis of morpholines has evolved significantly, with numerous strategies emerging from different starting materials.[1][2] Generally, these approaches can be categorized based on the key bond-forming event and the nature of the catalyst employed. The most prevalent starting materials include 1,2-amino alcohols, aziridines, and epoxides.[1][2] This guide will focus on comparing the catalytic systems that facilitate the crucial ring-closure step in these transformations.

Transition Metal Catalysis: The Workhorses of Morpholine Synthesis

Transition metal catalysts are central to many modern methods for morpholine synthesis, offering high efficiency and functional group tolerance.[1][2]

Copper-Catalyzed Systems: Versatility and Cost-Effectiveness

Copper catalysts have emerged as a powerful tool for morpholine synthesis due to their low cost and versatile reactivity. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[4] This method allows for the rapid construction of highly substituted morpholines in a single step.[4] While rhodium catalysts were initially explored for this transformation, earth-abundant copper(I) catalysts were found to be more effective.[4]

Proposed Catalytic Cycle for Copper-Catalyzed Three-Component Morpholine Synthesis:

G Cu_I Cu(I) Catalyst Cu_Carbenoid Copper Carbenoid (I) Cu_I->Cu_Carbenoid + Diazo Diazo Diazomalonate Diazo->Cu_Carbenoid Insertion_Product Insertion Product (III) Cu_Carbenoid->Insertion_Product + Imino Alcohol Imino_Alcohol Imino Alcohol (II) (from amino alcohol + aldehyde) Imino_Alcohol->Insertion_Product Morpholine Morpholine Product (4) Insertion_Product->Morpholine Intramolecular Nucleophilic Attack Regen_Cu_I Cu(I) Catalyst Morpholine->Regen_Cu_I Release G Start Aminoalkyne Substrate Hydroamination Hydroamination (Ti Catalyst) Start->Hydroamination Imine Cyclic Imine Intermediate Hydroamination->Imine Asym_Red Asymmetric Transfer Hydrogenation (Ru Catalyst) Imine->Asym_Red Product Chiral Morpholine Asym_Red->Product

Caption: Tandem catalytic workflow for the asymmetric synthesis of morpholines. [5][6] Trustworthiness of the Protocol: The high enantiomeric excesses achieved are attributed to hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst. [5][6]This mechanistic insight provides a strong basis for the observed stereochemical outcome.

Iron-Catalyzed Diastereoselective Synthesis

Iron(III) catalysts offer a cost-effective and environmentally friendly option for the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines bearing an allylic alcohol. [7]This method can proceed through either C-O or C-N bond formation, providing flexibility in the synthetic design. [7]

Organocatalysis: A Metal-Free Alternative

While transition metals are highly effective, the development of metal-free catalytic systems is of great interest to avoid potential metal contamination in pharmaceutical applications. Organocatalysis has emerged as a viable alternative, although it has its own set of challenges.

Morpholine-Based Organocatalysts

Interestingly, morpholine derivatives themselves can act as organocatalysts. For instance, new organocatalysts based on β-morpholine amino acids have been developed and tested in the 1,4-addition reaction of aldehydes to nitroolefins. [8]While morpholine-enamines generally exhibit lower reactivity compared to their pyrrolidine counterparts due to the electronic effects of the oxygen atom and the pyramidalization of the nitrogen, carefully designed catalysts can overcome these limitations to afford products with excellent yields and stereoselectivity. [8] Comparative Reactivity of Cyclic Amine Enamines:

Cyclic AmineReactivityReasonReference
PyrrolidineHighHigher p-character of the nitrogen lone pair, leading to higher nucleophilicity.[8]
PiperidineModerate-[8]
MorpholineLowThe presence of oxygen increases the ionization potential and reduces nucleophilicity; pronounced nitrogen pyramidalization.[8][9]

Industrial Catalysis: Heterogeneous Systems for Large-Scale Production

On an industrial scale, morpholine is often produced via the reaction of diethylene glycol with ammonia under hydrogenating conditions. [10]This process typically employs heterogeneous catalysts that are robust, recyclable, and suitable for continuous flow processes. A mixed catalyst of copper and nickel on an alumina carrier is a common choice for this gas-phase reaction. [10]The addition of lanthanum as a promoter to Ni, Cu, and Zn catalysts on an alumina support has been shown to increase the specific surface area of the catalyst, allowing for a reduction in the required operating pressure. [11]

Comparative Summary and Outlook

The choice of catalyst for morpholine ring closure is highly dependent on the desired substitution pattern, stereochemistry, scale of the reaction, and cost considerations.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Applications
Copper Low cost, high versatility, good for multicomponent reactions.May require elevated temperatures.Synthesis of highly substituted morpholines. [4]
Palladium Uses aerobic oxidation, environmentally friendly.Higher cost of the metal.Wacker-type cyclizations. [7]
Ruthenium/Titanium Excellent enantioselectivity for chiral morpholines.High cost of catalysts, multi-step process.Asymmetric synthesis of 3-substituted morpholines. [5][6]
Iron Inexpensive, environmentally benign.May have a more limited substrate scope.Diastereoselective synthesis of substituted morpholines. [7]
Organocatalysts Metal-free, avoids contamination.Can have lower reactivity compared to metal catalysts.Enantioselective transformations. [8]
Heterogeneous (Cu/Ni/Al₂O₃) Robust, recyclable, suitable for large-scale production.Requires high temperatures and pressures.Industrial synthesis of unsubstituted morpholine. [10]

Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals, the design of more active organocatalysts, and the application of novel technologies such as photoredox catalysis and continuous flow chemistry to morpholine synthesis. [12]

Experimental Protocols

General Procedure for Copper-Catalyzed Three-Component Synthesis of Morpholines

[4]

  • To a vial, add the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and a magnetic stir bar.

  • Add toluene (2 mL) and the copper(I) catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%).

  • Add the diazomalonate (0.2 mmol) as the limiting reagent.

  • Seal the vial and heat the reaction mixture at 90 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.

General Procedure for Asymmetric Synthesis of 3-Substituted Morpholines via Ti/Ru Tandem Catalysis

[5][6] Step 1: Hydroamination

  • In a glovebox, add the titanium catalyst (5-10 mol%) to a solution of the aminoalkyne substrate in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture at the specified temperature (e.g., 110 °C) until complete consumption of the starting material is observed by GC-MS or NMR.

  • Cool the reaction mixture to room temperature.

Step 2: Asymmetric Transfer Hydrogenation

  • To the crude reaction mixture from Step 1, add the ruthenium catalyst (e.g., RuCl, 1-2 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at room temperature until the cyclic imine is fully reduced.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched morpholine.

References

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Ramirez, A., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega, 6(1), 539–546. [Link]
  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Bucci, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • SciSpace. (n.d.).
  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]
  • Knobloch, K., & Trescher, G. (1988). U.S. Patent No. 4,739,051. Washington, DC: U.S.
  • CN103212420A - Morpholine synthetic catalyst and prepar
  • University of British Columbia. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • Wikipedia. (n.d.). Morpholine. [Link]
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine deriv
  • Byers, J. A., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9383–9393. [Link]
  • Ghorai, M. K., et al. (2009). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. The Journal of Organic Chemistry, 74(19), 7435–7445. [Link]
  • De Luca, L. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3533–3553. [Link]
  • Zhang, L., et al. (2021). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 54(1), 309–321. [Link]

Sources

A Comparative Guide to the Comprehensive Purity Validation of 2-(Phenoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of orthogonal analytical methodologies for the robust purity validation of 2-(phenoxymethyl)morpholine hydrochloride (CAS No: 1429340-96-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to purity assessment.

Introduction: The Imperative of Purity Validation

Foundational Strategy: Understanding Potential Impurities

A robust validation strategy begins with a theoretical assessment of potential impurities. The synthesis of this compound typically involves the reaction of a precursor like (R)-2-(hydroxymethyl)morpholine with a phenoxide source or a related multi-step pathway.[2][3] This allows us to anticipate several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, residual solvents, synthetic intermediates, and by-products from side reactions.

  • Degradation Products: Impurities formed by the decomposition of the final product under specific storage or experimental conditions.

  • Isomeric Impurities: Enantiomeric or diastereomeric impurities if chiral precursors are used.

Identifying these potential impurities is crucial for developing analytical methods with the required specificity, as mandated by international guidelines such as the ICH Q2(R1).[4]

Orthogonal Analytical Approaches: A Comparative Framework

We will compare three principal, orthogonal techniques for a comprehensive purity assessment: High-Performance Liquid Chromatography (HPLC) for relative purity and impurity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity analysis, and Differential Scanning Calorimetry (DSC) for determining absolute molar purity. Nuclear Magnetic Resonance (NMR) spectroscopy will be discussed as the cornerstone for identity confirmation.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatographic methods are fundamental for separating the main compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing non-volatile, thermally labile compounds like this compound hydrochloride. A reverse-phase method is typically the first choice.

  • Expertise & Causality: The choice of a C18 column is based on the compound's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a sharp, symmetrical peak for the main compound and good resolution from any impurities. An acidic buffer (e.g., phosphate or formate) is used to ensure the morpholine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility. UV detection is suitable due to the presence of the phenyl ring chromophore.

  • Trustworthiness: The method's validity is established by following the ICH Q2(R1) guideline, which outlines a systematic approach to verifying that the method is fit for its purpose.[5][6] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for salts, GC-MS is an invaluable tool for identifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or certain starting materials.

  • Expertise & Causality: Direct analysis of this compound by GC is challenging due to its low volatility and polar nature.[7][8] Therefore, a derivatization step is often necessary. For morpholine derivatives, this can involve acylation or silylation to create a more volatile and thermally stable analog.[9][10] Alternatively, the analysis can be performed on the free base after neutralization and extraction. The mass spectrometer provides definitive identification of separated impurities based on their mass fragmentation patterns.

  • Trustworthiness: The system's validity is confirmed by demonstrating adequate separation of known potential volatile impurities and by the high confidence in identification provided by the mass spectral data.

Thermal Analysis: An Absolute Purity Assessment

Differential Scanning Calorimetry (DSC)

DSC offers a distinct advantage as it can determine the absolute molar purity of a crystalline substance without the need for a reference standard for each impurity.[11][12] It measures the heat flow into a sample as it is heated through its melting transition.

  • Expertise & Causality: According to the Van't Hoff law, impurities depress and broaden the melting point of a pure substance.[13] DSC precisely measures this melting endotherm. The shape of the melting peak is directly related to the mole fraction of impurities that are soluble in the molten state of the main compound.[14][15] This technique is particularly powerful for detecting eutectic impurities that might co-elute in a chromatographic system.

  • Trustworthiness: The method is self-validating for suitable candidates. However, its applicability is limited to compounds that are crystalline, thermally stable through their melt, and preferably >98.5% pure for highest accuracy.[11][12] Comparing the DSC purity value with the total impurity content from HPLC provides a powerful cross-validation.

Spectroscopic Confirmation: The Gold Standard for Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation and confirmation.[16] For a purity assessment, ¹H NMR is particularly useful.

  • Expertise & Causality: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure of this compound.[17][18] Impurities with different chemical structures will typically show distinct signals. By comparing the integral of impurity signals to a known signal from the main compound, a quantitative estimation of their levels can be achieved, provided a suitable, well-resolved signal is available.

  • Trustworthiness: The structural information from NMR is absolute. It confirms the identity of the bulk material, ensuring that the peaks measured in chromatography and DSC correspond to the correct molecule.

Comparative Data Summary

The performance of each quantitative technique must be validated. The table below presents a hypothetical comparison of validated performance characteristics for HPLC and GC-MS methods, based on ICH Q2(R1) guidelines.[4]

Validation Parameter HPLC-UV Method GC-MS Method (with Derivatization) Rationale for Comparison
Specificity Demonstrated by separating the main peak from known impurities and degradation products.Confirmed by unique retention times and mass spectra for each analyte.Ensures each method accurately measures the intended analyte without interference.
Linearity (R²) > 0.999 for a range of 0.05% to 150% of the target concentration.> 0.998 for a range of 10-500 µg/L.[9]Establishes a direct, proportional relationship between signal and concentration.
Limit of Detection (LOD) 0.01%~7 µg/L.[19]Defines the lowest concentration the method can reliably detect.
Limit of Quantification (LOQ) 0.03%~24 µg/L.[19]Defines the lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (% Recovery) 98.0% - 102.0%94.3% - 109.0%.[9]Measures the closeness of the experimental value to the true value.
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Intra-day: 2.0% - 4.4%; Inter-day: 3.3% - 7.0%.[9]Measures the degree of scatter between a series of measurements.

Experimental Protocols & Workflows

Overall Purity Validation Workflow

The following diagram illustrates the logical flow of an integrated approach to purity validation.

G cluster_0 Primary Analysis cluster_1 Secondary & Confirmatory Analysis cluster_2 Data Integration & Final Assessment Sample Test Sample: This compound HCl HPLC HPLC-UV Analysis Sample->HPLC Dissolve in Mobile Phase NMR ¹H NMR Analysis Sample->NMR Dissolve in D₂O or DMSO-d₆ DSC DSC Analysis Sample->DSC Weigh into crucible Derivatization Derivatization/ Free-Basing Sample->Derivatization Data_Eval Evaluate & Compare Results HPLC->Data_Eval Relative Purity (%) NMR->Data_Eval Identity Confirmed Impurity ID DSC->Data_Eval Absolute Molar Purity (%) GCMS GC-MS Analysis GCMS->Data_Eval Volatile Impurities Derivatization->GCMS Inject derivative Purity_Report Comprehensive Purity Report Data_Eval->Purity_Report Final Purity Assignment

Caption: Integrated workflow for orthogonal purity validation.

Protocol 1: Purity Determination by HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Reference Standard Stock: Accurately weigh ~10 mg of this compound HCl reference standard into a 10 mL volumetric flask and dissolve with diluent.

    • Sample Solution: Prepare the test sample at the same concentration as the reference standard.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity using area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Analysis of Volatiles by GC-MS after Derivatization

This protocol is adapted for detecting morpholine-type compounds and must be optimized for the specific analyte.[7][9]

  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.[7]

  • Sample Preparation (Derivatization):

    • Rationale: To increase volatility, the secondary amine of the morpholine ring is derivatized. N-nitrosomorpholine formation is a common method for morpholine itself.[9][10] An alternative for this specific molecule would be acylation.

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of dichloromethane and 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS Run:

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Oven Program:

      • Initial: 70 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Conditions: EI mode (70 eV), scan range 40-500 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and known standards.

    • Quantify against a derivatized standard curve if necessary.

G A Sample in Dichloromethane B Add Derivatizing Agent (e.g., TFAA) A->B C Heat (60°C, 30 min) B->C D Volatile Derivative Formed C->D E Inject into GC-MS D->E

Sources

A Senior Application Scientist's Guide to Chiral Column Performance for Morpholine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral morpholine derivatives is a critical analytical challenge. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the ability to accurately separate and quantify them is paramount for ensuring drug safety and efficacy.[1][2]

This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the separation of morpholine-containing enantiomers. We will delve into the causality behind experimental choices, present supporting data, and offer a logical workflow for selecting the optimal chiral column for your specific morpholine derivative.

The Primacy of Polysaccharide-Based Chiral Stationary Phases

While various types of CSPs exist, including cyclodextrin-based, protein-based, and Pirkle-type columns, polysaccharide-based CSPs have emerged as the most versatile and widely successful for a broad range of chiral compounds, including morpholine derivatives.[3] These columns, typically featuring amylose or cellulose derivatives coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers.

The most prominent examples of these are the Chiralpak (amylose-based) and Chiralcel (cellulose-based) series of columns. The subtle differences in the helical structure of amylose versus the more linear structure of cellulose can lead to significant variations in enantioselectivity for a given analyte.

Performance Comparison: A Case Study with Reboxetine

To illustrate the comparative performance of different polysaccharide-based columns, we will examine the enantioseparation of Reboxetine, a selective norepinephrine reuptake inhibitor that features a 2-substituted morpholine moiety. A study by Cannazza et al. (2008) investigated the separation of (R,R)- and (S,S)-reboxetine on three different polysaccharide-based columns: Chiralcel OD, Chiralcel OC, and Chiralpak AD. This provides an excellent basis for a direct comparison.

Chiral Stationary Phase (CSP)Chiral SelectorSeparation ModeMobile PhaseResolution (Rs)Selectivity (α)Analysis Time (approx.)
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)Reversed-Phase0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60/40, v/v)Baseline ~1.2< 15 min
Chiralcel OC Cellulose tris(phenylcarbamate)Normal-Phasen-Hexane / 2-Propanol (varying ratios)Partial to No Separation~1.0-
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)Normal-Phasen-Hexane / 2-Propanol (varying ratios)Partial Separation>1.0-

Data synthesized from the findings presented in Cannazza et al. (2008) for the enantioseparation of Reboxetine.[4]

Key Insights from the Comparison:

  • Chiralcel OD in a reversed-phase mode demonstrated the most effective separation of the reboxetine enantiomers, achieving baseline resolution. The use of a perchlorate salt in the mobile phase likely enhanced chiral recognition by modifying the interaction between the analyte and the stationary phase.

  • Chiralcel OC and Chiralpak AD , under the tested normal-phase conditions, were less effective for this particular morpholine derivative, highlighting that even within the polysaccharide family, the specific carbamate derivative and the polymer backbone (cellulose vs. amylose) are critical for achieving selectivity.

  • This case study underscores the empirical nature of chiral method development. While polysaccharide columns are a strong starting point, screening different selectors and mobile phase modes is essential for success.

Experimental Protocol: Enantioseparation of Reboxetine on Chiralcel OD

This protocol is based on the successful separation of reboxetine enantiomers as a representative example for a substituted morpholine.

1. Column and System Preparation:

  • Chiral Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • System Flush: Thoroughly flush the HPLC system to remove any residual solvents from previous analyses, as trace contaminants can interfere with chiral separations.

2. Mobile Phase Preparation:

  • Aqueous Component: Prepare a 0.5 M solution of sodium perchlorate in water and adjust the pH to 6.0.

  • Organic Component: HPLC-grade acetonitrile.

  • Final Mobile Phase: Mix the aqueous and organic components in a 60:40 (v/v) ratio. Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (or ambient)

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the racemic reboxetine standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

5. Rationale Behind Experimental Choices:

  • Reversed-Phase Mode: For a moderately polar compound like reboxetine, reversed-phase chromatography offers good solubility and retention characteristics.

  • Sodium Perchlorate: The addition of a salt to the mobile phase can enhance enantioselectivity on polysaccharide-based CSPs by influencing the polar interactions and the three-dimensional structure of the chiral selector.

  • Acetonitrile: This is a common organic modifier in reversed-phase chromatography that provides good peak shape and elution strength. The 60/40 ratio was likely optimized to achieve a balance between resolution and analysis time.

A Logical Workflow for Chiral Column Selection

Developing a successful chiral separation method requires a systematic approach. The following workflow, represented as a DOT graph, outlines a logical progression for selecting a chiral column for a novel morpholine derivative.

Chiral_Column_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization & Alternatives start Start with a Novel Morpholine Derivative screen_poly Screen on Polysaccharide Columns (e.g., Amylose & Cellulose-based) start->screen_poly Primary Choice eval_sep Evaluate Separation: - No Separation - Partial Separation - Baseline Separation screen_poly->eval_sep no_sep No Separation eval_sep->no_sep Result partial_sep Partial Separation eval_sep->partial_sep Result baseline_sep Baseline Separation eval_sep->baseline_sep Result change_csp Screen Alternative CSPs (e.g., Different Polysaccharide derivative, Cyclodextrin, Protein-based) no_sep->change_csp optimize_mp Optimize Mobile Phase: - Change organic modifier (e.g., EtOH, IPA) - Additives (e.g., DEA, TFA) - Temperature partial_sep->optimize_mp method_dev Proceed to Method Validation baseline_sep->method_dev change_csp->screen_poly Re-screen optimize_mp->eval_sep Re-evaluate

Caption: Workflow for Chiral Column Selection for Morpholine Derivatives.

Concluding Remarks

The successful enantioseparation of morpholine derivatives is a highly achievable, albeit empirical, process. Polysaccharide-based chiral stationary phases, such as the Chiralcel and Chiralpak series, represent the most promising starting point for method development. As demonstrated with the reboxetine case study, careful selection of both the chiral stationary phase and the mobile phase composition is critical to achieving the desired resolution. By following a systematic screening and optimization workflow, researchers can confidently develop robust and reliable methods for the analysis of chiral morpholine-containing compounds, ensuring the quality and safety of novel pharmaceutical candidates.

References

  • Drouard, Y., Hoople, D., Jessiman, A., Miller, D., Pasquinet, C., Patel, B., Reeves, K., Ryckmans, T., Skerten, M., & Wakenhut, F. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 50(4), 389-391. [Link]
  • Cannazza, G., Braghiroli, D., Carrozzo, M. M., Parenti, C., Sabbioni, C., Mandrioli, R., Fanali, S., & Raggi, M. A. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 991-996. [Link]
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
  • Xu, W., Gray, D. L., & Glase, S. A. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
  • Phenomenex Inc. (n.d.). Lux Cellulose-4 Chiral LC Columns.
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2017). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
  • Wang, F., O'Neil, C., & Weng, N. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 13(24), 6757-6760. [Link]
  • Letavic, M. A., Keith, J. M., Ly, K. S., Bonaventure, P., Feinstein, M. A., Lord, B., Miller, K. L., Motley, S. T., Nepomuceno, D., Sutton, S. W., & Carruthers, N. I. (2008). 2-Aryloxymethylmorpholine histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(21), 5796-5799. [Link]
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Zhang, Y., & Lu, X. (2012). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatographic Science, 50(7), 604-609. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Phenoxymethyl)morpholine: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(phenoxymethyl)morpholine scaffold is a privileged heterocyclic motif frequently encountered in the design of pharmacologically active agents. Its presence in molecules such as the norepinephrine reuptake inhibitor reboxetine underscores its importance in medicinal chemistry. The precise stereochemistry at the C2 position of the morpholine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a key focus for researchers in drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic strategies for accessing this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages regarding starting material availability, stereochemical control, and overall efficiency. These strategies are:

  • Williamson Ether Synthesis: A classic and reliable method involving the formation of the ether linkage between a phenoxide and a morpholine derivative bearing a suitable leaving group.

  • Mitsunobu Reaction: A powerful and versatile method for the direct coupling of an alcohol (2-(hydroxymethyl)morpholine) with phenol, proceeding with inversion of stereochemistry.

  • Epoxide Ring-Opening: A convergent approach where a pre-formed phenoxymethyl-substituted epoxide is opened with an ethanolamine derivative to construct the morpholine ring.

This guide will delve into the experimental intricacies of each of these methods, providing researchers with the necessary information to select the most appropriate route for their specific synthetic goals.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a widely employed strategy for the synthesis of this compound. This method relies on the SN2 reaction between a nucleophilic phenoxide and an electrophilic morpholine derivative, typically a 2-(halomethyl)morpholine or a 2-(sulfonyloxymethyl)morpholine. The nitrogen of the morpholine ring is usually protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, a base is used to deprotonate phenol, generating a more nucleophilic phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the 2-substituted methyl group of the morpholine, displacing a leaving group (e.g., halide or tosylate) in a classic SN2 fashion. The choice of a strong base and an appropriate solvent is critical to ensure efficient phenoxide formation and subsequent substitution.

Experimental Protocol: Synthesis of tert-butyl this compound-4-carboxylate

Step 1: Preparation of the Phenoxide

  • To a solution of phenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium phenoxide.

Step 2: Ether Formation

  • To the solution of sodium phenoxide, add a solution of tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl this compound-4-carboxylate.

Workflow Diagram

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base (e.g., NaH) in DMF Base->Phenoxide Product tert-butyl this compound-4-carboxylate Phenoxide->Product + Morpholine tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate Morpholine->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Williamson Ether Synthesis Workflow.

Advantages and Disadvantages
FeatureAssessment
Reliability High. This is a well-established and predictable reaction.
Scalability Good. The reaction can be readily scaled up.
Starting Materials Readily available, although the synthesis of the 2-(tosyloxymethyl)morpholine precursor is required.
Stereochemistry If a chiral 2-(tosyloxymethyl)morpholine is used, the stereochemistry is retained as the reaction occurs at the side chain.
Reaction Conditions Requires anhydrous conditions and the use of a strong, potentially hazardous base like sodium hydride.
Purification Can be challenging due to the presence of byproducts.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the synthesis of this compound, particularly when stereochemical inversion at the C2 position is desired.[2] This reaction facilitates the direct coupling of a primary or secondary alcohol with a nucleophile, in this case, phenol, under mild, dehydrative conditions.

Mechanistic Rationale

The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This betaine then deprotonates the phenol, and the resulting phenoxide attacks the phosphorus of the betaine-alcohol adduct. The key step is the intramolecular SN2 displacement of the resulting phosphine oxide by the phenoxide, which proceeds with complete inversion of configuration at the carbon atom of the alcohol.[2]

Experimental Protocol: Synthesis of tert-butyl this compound-4-carboxylate
  • To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and the hydrazine byproducts. The use of polymer-supported triphenylphosphine can simplify the purification process.

Workflow Diagram

Mitsunobu_Reaction Alcohol tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate Product tert-butyl this compound-4-carboxylate Alcohol->Product + Phenol Phenol Phenol->Product Reagents PPh₃, DIAD in THF Reagents->Product Purification Chromatographic Purification Product->Purification

Caption: Mitsunobu Reaction Workflow.

Advantages and Disadvantages
FeatureAssessment
Stereochemistry Proceeds with predictable inversion of configuration, which is highly advantageous for stereocontrolled synthesis.
Mild Conditions The reaction is typically carried out under neutral and mild conditions.
Versatility Tolerates a wide range of functional groups.
Reagents The azodicarboxylates are potentially explosive and should be handled with care.[3] Stoichiometric amounts of reagents are required.
Purification Separation of the product from the triphenylphosphine oxide and hydrazine byproducts can be challenging, though polymer-supported reagents can mitigate this.
Cost The reagents (phosphines and azodicarboxylates) are relatively expensive.

Method 3: Epoxide Ring-Opening

A convergent and often highly stereospecific approach to this compound involves the ring-opening of a phenoxymethyl-substituted epoxide with an ethanolamine derivative. This strategy allows for the rapid assembly of the morpholine core in a single step from readily available starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine of the ethanolamine derivative on one of the carbon atoms of the epoxide ring. This attack is typically regioselective, favoring the less sterically hindered carbon of the epoxide. The subsequent intramolecular cyclization, where the hydroxyl group of the ethanolamine derivative attacks the other carbon of the opened epoxide, is usually rapid and driven by the formation of the stable six-membered morpholine ring. The stereochemistry of the epoxide is transferred to the product, making this a stereospecific transformation.

Experimental Protocol: Synthesis of tert-butyl this compound-4-carboxylate

Step 1: Epoxide Ring-Opening and Cyclization

  • To a solution of 1-phenoxy-2,3-epoxypropane (1.0 equivalent) in a suitable solvent such as isopropanol, add tert-butyl (2-hydroxyethyl)carbamate (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield tert-butyl this compound-4-carboxylate.

Workflow Diagram

Epoxide_Ring_Opening Epoxide 1-Phenoxy-2,3-epoxypropane Product tert-butyl this compound-4-carboxylate Epoxide->Product + Ethanolamine tert-butyl (2-hydroxyethyl)carbamate Ethanolamine->Product Solvent Solvent (e.g., Isopropanol) Heat Solvent->Product Purification Chromatographic Purification Product->Purification

Caption: Epoxide Ring-Opening Workflow.

Advantages and Disadvantages
FeatureAssessment
Convergence A highly convergent route, forming the morpholine ring in a single step.
Stereospecificity The stereochemistry of the final product is directly determined by the stereochemistry of the starting epoxide.
Atom Economy Generally good atom economy.
Starting Materials Chiral phenoxymethyl-substituted epoxides may require a multi-step synthesis.
Regioselectivity The ring-opening of unsymmetrical epoxides can sometimes lead to mixtures of regioisomers.
Reaction Conditions Can require elevated temperatures and long reaction times.

Comparative Summary of Synthesis Methods

MethodKey FeaturesTypical Yield RangeStereochemical OutcomeKey Considerations
Williamson Ether Synthesis Reliable, scalable, uses readily available reagents.60-80%Retention of stereochemistry.Requires pre-functionalization of the morpholine ring and use of a strong base.
Mitsunobu Reaction Mild conditions, predictable inversion of stereochemistry.50-70%Inversion of stereochemistry.Expensive reagents and challenging purification of byproducts.[3]
Epoxide Ring-Opening Convergent, stereospecific.50-75%Dependent on epoxide stereochemistry.Synthesis of the chiral epoxide precursor may be required.

Conclusion

The synthesis of this compound can be achieved through several effective strategies, each with its own set of advantages and challenges. The Williamson ether synthesis stands out as a robust and scalable method, ideal for large-scale production where the precursor is readily available. The Mitsunobu reaction provides an elegant solution for achieving stereochemical inversion and is particularly useful in medicinal chemistry for accessing specific enantiomers. Finally, the epoxide ring-opening strategy offers a convergent and stereospecific route that is highly efficient if the chiral epoxide is accessible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, cost considerations, and the availability of starting materials and reagents. By understanding the nuances of each method presented in this guide, researchers can make informed decisions to efficiently synthesize this valuable scaffold for their drug discovery and development programs.

References

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
  • Mitsunobu, O.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Vanderbilt University. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed[Link]
  • PubChem. (2R)-2-(Phenoxymethyl)morpholine. [Link]
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Kulesza, A., et al.
  • ResearchGate.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
  • ResearchGate. Recent progress in the synthesis of morpholines. [Link]
  • ChemRxiv.
  • ResearchGate. Background on morpholine synthesis and our approach. [Link]
  • National Center for Biotechnology Information.
  • E3S Web of Conferences.
  • MDPI.
  • PrepChem.com. Synthesis of 2-[3-(6-phenoxy-1-hydroxyhexyl)phenoxymethyl]quinoline. [Link]

Sources

A Senior Application Scientist's Guide to N-Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of a nitrogen-protecting group is a cornerstone of successful multi-step synthesis. The ability to selectively mask the innate nucleophilicity and basicity of an amine, and to subsequently reveal it under controlled conditions, is paramount to achieving high yields and purity in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of three of the most ubiquitous N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the practical application of these critical synthetic tools. We will explore their mechanisms of installation and cleavage, their relative stabilities, and the subtle nuances that dictate their selection for a given synthetic challenge.

The Principle of Orthogonal Protection: A Strategic Imperative

In the synthesis of complex molecules, such as peptides, oligonucleotides, and natural products, it is often necessary to employ multiple protecting groups for different functional groups, or even for the same type of functional group at different positions. The concept of "orthogonal protection" is central to this endeavor. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[1][2] This allows for the selective deprotection of one functional group while others remain shielded, enabling the precise and sequential elaboration of the molecular framework.[1]

The trio of Boc, Cbz, and Fmoc form a powerful, near-orthogonal set, as their cleavage conditions are fundamentally different: acid-labile (Boc), hydrogenolysis-labile (Cbz), and base-labile (Fmoc).[2][3] This orthogonality is a key reason for their widespread use in modern organic synthesis.

Orthogonal_Protection Boc Boc-NR₂ Deprotected_Amine_Boc H₂NR₂ Boc->Deprotected_Amine_Boc Acid (e.g., TFA) Cbz Cbz-NR₂ Deprotected_Amine_Cbz H₂NR₂ Cbz->Deprotected_Amine_Cbz Hydrogenolysis (H₂/Pd) Fmoc Fmoc-NR₂ Deprotected_Amine_Fmoc H₂NR₂ Fmoc->Deprotected_Amine_Fmoc Base (e.g., Piperidine)

Figure 1. Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.

In-Depth Analysis of Key N-Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of small molecule drug candidates.[4] Its popularity stems from its ease of introduction and its stability under a broad range of non-acidic conditions.

Mechanism of Protection and Deprotection:

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[5]

Deprotection of the Boc group is efficiently accomplished under acidic conditions, most commonly with neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched by scavengers or eliminated as isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[5]

Boc_Deprotection Boc_Amine Boc-NR₂ Protonation Protonation (TFA) Boc_Amine->Protonation Intermediate Protonated Carbamate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂NR₂ Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Sources

A Comparative Guide to the Validation of a GC Method for Residual Solvent Analysis in 2-(Phenoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used in the synthesis and purification of APIs like 2-(Phenoxymethyl)morpholine, offer no therapeutic benefit and can pose a risk to patient health.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established stringent guidelines for the control of these impurities.[1][3][4][5]

This guide provides an in-depth, experience-driven approach to the validation of a gas chromatography (GC) method for the analysis of residual solvents in this compound. We will explore the causality behind experimental choices, compare the robust and widely accepted headspace GC-Flame Ionization Detection (FID) method with viable alternatives, and provide the data and protocols necessary for successful implementation in a regulated environment.

The Regulatory Landscape: A Foundation of Safety

The control of residual solvents is mandated by guidelines such as ICH Q3C and USP General Chapter <467>.[1][3][6] These documents classify solvents into three main classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[1][6]

  • Class 2: Solvents to be limited due to their inherent toxicity.[1][6]

  • Class 3: Solvents with low toxic potential.[1][6]

The primary goal of any analytical method for residual solvents is to accurately and reliably quantify these impurities to ensure they are below the established Permitted Daily Exposure (PDE) limits.[1][2][7]

The Gold Standard: Headspace GC-FID for Residual Solvent Analysis

For the analysis of volatile organic compounds in a non-volatile matrix like this compound, static headspace sampling coupled with gas chromatography and a flame ionization detector (HS-GC-FID) is the industry's workhorse.[8][9][10] This preference is rooted in the technique's robustness, sensitivity, and ability to minimize matrix effects. By heating the sample in a sealed vial, volatile solvents partition into the headspace, which is then injected into the GC, leaving the non-volatile API behind.[10]

Method Validation: A Deep Dive into the "Why"

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11][12] For residual solvent analysis, this means the method must be able to selectively quantify the expected solvents with a high degree of accuracy and precision. The validation parameters are defined by ICH Q2(R1).[13][14]

Below is a systematic approach to validating a HS-GC-FID method for this compound.

Experimental Workflow for GC Method Validation

GC_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execute Execution of Validation Parameters cluster_Report Reporting P1 Identify Potential Residual Solvents P2 Develop GC Method (Column, Temp Program, etc.) P1->P2 P3 Prepare Validation Protocol P2->P3 V1 Specificity P3->V1 Start Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 R1 Compile Validation Data V6->R1 Complete Validation R2 Generate Validation Report R1->R2

Caption: A streamlined workflow for the validation of a GC method for residual solvent analysis.

Detailed Experimental Protocol: HS-GC-FID Method

Objective: To quantify residual solvents (e.g., Toluene, Methanol, Acetone) in this compound.

1. Materials and Reagents:

  • This compound API

  • Reference standards of Toluene, Methanol, Acetone (and other relevant solvents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (analytical grade) as diluent

  • 20 mL headspace vials with PTFE/silicone septa

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and flame ionization detector (FID)

  • Headspace autosampler

  • Chromatography data system

  • GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent G43 phase)

3. Chromatographic Conditions (Example):

  • Carrier Gas: Helium or Nitrogen

  • Column Flow: 2.0 mL/min (constant flow)

  • Injector Temperature: 140°C

  • Split Ratio: 5:1

  • Oven Program: 40°C for 20 min, ramp at 10°C/min to 240°C, hold for 10 min

  • Detector Temperature: 250°C

4. Headspace Parameters (Example):

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 45 min

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of all potential residual solvents in the chosen diluent.

  • Working Standard: Dilute the stock solution to a concentration corresponding to the ICH limit for each solvent. For example, for Toluene (Class 2, limit 890 ppm), this would be 890 µg/mL.[15]

  • Test Solution: Accurately weigh approximately 100 mg of this compound into a headspace vial and add a known volume of diluent to achieve a final concentration of 100 mg/mL.

6. Validation Experiments:

  • Specificity: Inject the diluent, individual solvent standards, a mixed standard solution, and the test solution spiked with known solvents. The method is specific if there are no interfering peaks at the retention times of the target solvents.

  • Linearity: Prepare a series of standard solutions at different concentrations, typically from the reporting limit to 150% of the ICH limit. Plot the peak area against the concentration and calculate the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples of this compound spiked with known amounts of residual solvents at three different concentration levels (e.g., 50%, 100%, and 150% of the ICH limit). The recovery should be within 80-120%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the test solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within an acceptable range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate, equilibration time) and assess the impact on the results. The results should remain unaffected by these small changes.

Data Presentation: Summarizing Validation Results

All quantitative data should be summarized in clear, concise tables for easy interpretation and reporting.

Table 1: Linearity and Range

SolventRange (ppm)Correlation Coefficient (r²)
Methanol150 - 45000.9992
Acetone250 - 75000.9995
Toluene45 - 13350.9989

Table 2: Accuracy and Precision

SolventSpiked LevelMean Recovery (%)Repeatability (RSD, n=6)
Methanol100%98.52.8%
Acetone100%101.22.5%
Toluene100%99.13.1%

Table 3: LOD and LOQ

SolventLOD (ppm)LOQ (ppm)
Methanol1545
Acetone2575
Toluene515

Comparison with Alternative Methods

While HS-GC-FID is the established method, it's crucial to understand its performance relative to other analytical techniques.

Decision Logic for Analytical Method Selection

Method_Selection_Logic Start Need to Analyze Residual Solvents Q1 Is Unambiguous Peak Identification Required? Start->Q1 Q2 Is High Throughput/ Speed a Critical Factor? Q1->Q2 No Method_GCMS HS-GC-MS Q1->Method_GCMS Yes Method_GCFID HS-GC-FID (Standard Method) Q2->Method_GCFID No Method_MRR MRR Spectroscopy (Emerging Technology) Q2->Method_MRR Yes

Caption: A decision tree for selecting the optimal analytical method for residual solvent analysis.

1. Headspace GC-Mass Spectrometry (HS-GC-MS):

  • Principle: In this technique, a mass spectrometer is used as the detector instead of an FID. This provides not only quantitative data but also mass spectral information, which allows for the definitive identification of the analytes.[10][16]

  • Advantages:

    • Unambiguous Identification: Provides structural information, which is invaluable for identifying unknown impurities or confirming the identity of co-eluting peaks.[10]

    • High Sensitivity: Often offers lower detection limits than FID for certain compounds.[10]

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Potential for Non-Linear Response: The response may not be as universally linear across different classes of compounds as FID.

  • Best For: Investigating unknown peaks, confirming the identity of solvents in complex matrices, and when the highest level of certainty is required.[16]

2. Molecular Rotational Resonance (MRR) Spectroscopy:

  • Principle: MRR is a newer, chromatography-free technique that measures the rotational transitions of molecules in the gas phase.[17] Each molecule has a unique rotational spectrum, allowing for highly specific identification and quantification.[17]

  • Advantages:

    • Speed: Analysis times can be significantly faster than GC methods as there is no chromatographic separation.[17]

    • High Specificity: Unambiguously identifies and quantifies analytes, including isomers, without the need for separation.[17]

    • Reduced Consumables: Eliminates the need for GC columns and carrier gases.[17]

  • Disadvantages:

    • Emerging Technology: Not yet as widely adopted or accepted by regulatory agencies as GC.

    • Requires Spectral Library: A spectral library of the target analytes is needed for identification.

    • Initial Investment: The instrumentation can have a high initial cost.

  • Best For: High-throughput screening environments, rapid process development, and situations where GC run times are a bottleneck.[17]

Table 4: Comparison of Analytical Methods

FeatureHS-GC-FIDHS-GC-MSMRR Spectroscopy
Regulatory Acceptance High (USP <467> standard)[6][8]HighEmerging
Identification Power Based on retention timeHigh (Mass Spectrum)[10]Very High (Rotational Spectrum)[17]
Throughput ModerateModerateHigh[17]
Cost (Instrument) ModerateHighHigh
Ease of Use HighModerateModerate
Primary Application Routine QC, release testingPeak identification, complex matricesHigh-throughput screening, R&D

Conclusion: A Scientifically Sound and Defensible Approach

The validation of a GC method for residual solvent analysis in this compound is a critical step in ensuring drug safety and regulatory compliance. The headspace GC-FID method, when validated according to ICH Q2(R1) guidelines, provides a robust, reliable, and universally accepted approach for routine quality control.[13][14] While alternative methods like GC-MS offer superior identification capabilities and emerging technologies like MRR spectroscopy promise significant gains in speed, the choice of method must be justified and fit for its intended purpose. By understanding the principles behind each technique and the rigorous requirements of validation, scientists can confidently develop and implement methods that ensure the quality and safety of pharmaceutical products.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
  • USP. <467> Residual Solvents.
  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]
  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
  • Brightspec.
  • SCISPEC.
  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228. [Link]
  • LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]
  • Altabrisa Group. (2025).
  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents. [Link]
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • GMP Compliance. FDA Guidance for Industry: Q3C Impurities: Residual Solvents. [Link]
  • SCION Instruments. Analysis of Residual Solvents in Pharmaceuticals by Headspace-FID. [Link]
  • ResolveMass Laboratories Inc. (2025). Top 5 Residual Solvent Testing Methods of GC-FID and GC-MS. [Link]
  • FDA.
  • FDA. (1997). Q3C Impurities: Residual Solvents. [Link]
  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]
  • Federal Register. (2021). Q3C(R8)
  • International Journal of Pharmaceutical Science Invention. Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Acta Poloniae Pharmaceutica.
  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1, 2, 3 Guide. [Link]
  • Abraham Entertainment. (2025).
  • ResearchGate. Developing new green alternatives to perform residual solvent analysis. [Link]
  • Slideshare.
  • International Journal of Research Culture Society. (2022).
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Therapeutic Goods Administration. Q3C (R5) Impurities: guideline for residual solvents. [Link]
  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
  • Pharmacia. (2021).
  • Semantic Scholar.
  • TCA Lab / Alfa Chemistry. Residual Solvents Testing. [Link]
  • ResearchGate.
  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. [Link]
  • National Institutes of Health.
  • ResearchGate. (2025).
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]
  • ResearchGate. GC-FID analysis of morpholine. [Link]
  • ResearchGate.

Sources

A Comparative Analysis of Reboxetine and its Derivatives' Potency at the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Significance of Selective Norepinephrine Reuptake Inhibition

Reboxetine, a morpholine derivative, is a well-established selective norepinephrine reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1][2] Its mechanism of action involves binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and enhancing noradrenergic neurotransmission.[1] This targeted action, with minimal affinity for other neurotransmitter transporters and receptors, has made reboxetine a valuable pharmacological tool for dissecting the role of norepinephrine in various physiological and pathological processes.[3][4] The development of reboxetine derivatives has been an active area of research, aiming to refine potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the potency of reboxetine and its key derivatives, supported by experimental data and detailed methodologies for its assessment.

The Norepinephrine Synapse and the Action of Reboxetine

The efficacy of reboxetine and its analogs is rooted in their interaction with the norepinephrine transporter at the synaptic cleft. The following diagram illustrates this fundamental mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Vesicle Vesicle Norepinephrine->Vesicle VMAT2 NE_synapse NE_synapse Vesicle->NE_synapse Release Postsynaptic_Receptors Adrenergic Receptors (α, β) NE_synapse->Postsynaptic_Receptors Binding NET NET NE_synapse->NET Reuptake Signal_Transduction Signal_Transduction Postsynaptic_Receptors->Signal_Transduction Activation Reboxetine Reboxetine & Derivatives Reboxetine->NET Inhibition

Figure 1: Mechanism of Action of Reboxetine at the Noradrenergic Synapse.

Comparative Potency of Reboxetine and Its Derivatives

The potency of reboxetine and its derivatives is typically quantified by their binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the norepinephrine transporter. A lower Ki or IC50 value indicates a higher potency. The following table summarizes the in vitro binding affinities of reboxetine and several of its analogs for the human norepinephrine transporter (hNET).

CompoundStereoisomerModificationKi (nM) for hNETSelectivity (SERT/NET)Selectivity (DAT/NET)Reference
Reboxetine(S,S)-1.1>1000>1000[5]
(R,R)->100--[6]
Analog 1(S,S)2-methylphenoxy3.553292[5]
Analog 2(S,S)2-(2-fluoroethoxy)phenoxy1.0733-[5]
Analog 3(S,S)2-(3-fluoropropoxy)phenoxy1.2102-[5]
Analog 4(S,S)2-ethylphenoxy0.9>1000>1000[5]
Analog 5(S,S)2-propylphenoxy0.6>1000>1000[5]
Analog 6(S,S)2-isopropylphenoxy0.4>1000>1000[5]

Structure-Activity Relationship (SAR) of Reboxetine Derivatives

The potency and selectivity of reboxetine analogs are intricately linked to their chemical structure. Modifications to the core morpholine, phenyl, and phenoxy moieties can significantly impact their interaction with the norepinephrine transporter.

cluster_0 Core Reboxetine Structure cluster_1 Modifications & Effects on Potency cluster_2 Potency Outcomes Reboxetine Reboxetine Scaffold Morpholine Morpholine Ring - N-substitution can alter selectivity Reboxetine->Morpholine Site 1 Phenyl Phenyl Group - Substitution generally not favored Reboxetine->Phenyl Site 2 Phenoxy Ethoxyphenoxy Group - Key for high affinity - Ortho-position substitution critical Reboxetine->Phenoxy Site 3 LowPotency Decreased Potency (e.g., bulky N-substituents) Morpholine->LowPotency HighPotency Increased Potency (e.g., ortho-alkyl on phenoxy) Phenoxy->HighPotency

Figure 2: Key Structure-Activity Relationships of Reboxetine Analogs.

Key SAR insights include:

  • Stereochemistry is Crucial: The (S,S)-enantiomer of reboxetine is significantly more potent than the (R,R)-enantiomer, highlighting the importance of the specific three-dimensional arrangement of the molecule for optimal binding to the NET.[6][7]

  • The Ethoxyphenoxy Moiety: The 2-ethoxyphenoxy group is a critical determinant of high-affinity binding. Modifications at the ortho-position of the phenoxy ring have been explored extensively. Small alkyl substitutions, such as methyl, ethyl, and propyl groups, can maintain or even slightly enhance potency.[5]

  • Morpholine Ring: The morpholine ring is another essential component. While some modifications are tolerated, bulky substituents on the nitrogen atom can lead to a decrease in potency.[8]

  • Phenyl Group: The unsubstituted phenyl group appears to be optimal for high-affinity binding, and substitutions on this ring are generally not well-tolerated.[8]

Experimental Protocols for Potency Determination

The comparative analysis of reboxetine and its derivatives relies on robust and reproducible experimental methodologies. The following sections detail the standard in vitro and in vivo protocols used to assess the potency of these compounds.

In Vitro Potency Assessment: [³H]-Nisoxetine Binding Assay

This assay determines the binding affinity of a test compound for the norepinephrine transporter by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-nisoxetine.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis P1 Prepare cell membranes expressing hNET I1 Incubate membranes with [³H]-nisoxetine and varying concentrations of test compound P1->I1 P2 Prepare assay buffer P2->I1 P3 Prepare dilutions of test compounds P3->I1 S1 Separate bound from free radioligand (e.g., filtration) I1->S1 S2 Quantify bound radioactivity (scintillation counting) S1->S2 A1 Generate competition curve S2->A1 A2 Calculate IC50 and Ki values A1->A2

Figure 3: Workflow for the [³H]-Nisoxetine Binding Assay.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it at a final protein concentration of approximately 100-200 µg/mL.[9]

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 50 µL of various concentrations of the test compound (reboxetine or its derivative) or vehicle.

      • 50 µL of [³H]-nisoxetine (final concentration ~1-2 nM).

      • 50 µL of the prepared cell membrane suspension.

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[10]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Potency Assessment: Microdialysis in the Rat Prefrontal Cortex

In vivo microdialysis allows for the measurement of extracellular norepinephrine levels in the brain of a freely moving animal, providing a functional assessment of a compound's ability to inhibit norepinephrine reuptake.

cluster_0 Surgical Preparation cluster_1 Microdialysis cluster_2 Analysis S1 Anesthetize rat and place in stereotaxic frame S2 Implant guide cannula into the prefrontal cortex S1->S2 S3 Allow for recovery S2->S3 M1 Insert microdialysis probe S3->M1 M2 Perfuse with aCSF and collect baseline samples M1->M2 M3 Administer test compound M2->M3 M4 Collect post-administration samples M3->M4 A1 Analyze dialysate samples for norepinephrine (e.g., HPLC-ECD) M4->A1 A2 Calculate percent change from baseline A1->A2

Figure 4: Workflow for In Vivo Microdialysis Experiment.

Step-by-Step Methodology:

  • Surgical Implantation of the Guide Cannula:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.[11]

    • Expose the skull and drill a small hole at the coordinates for the medial prefrontal cortex (e.g., AP +3.2 mm, ML ±0.8 mm from bregma).[12]

    • Slowly lower a guide cannula to the desired depth (e.g., DV -2.5 mm from the skull surface) and secure it with dental cement.[12]

    • Allow the animal to recover for at least 48 hours.[13]

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14]

    • Allow for a stabilization period of 90-120 minutes.[12]

    • Collect at least three baseline dialysate samples at 20-minute intervals.[15]

    • Administer the test compound (reboxetine or its derivative) via intraperitoneal (i.p.) injection.[15]

    • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours.[15]

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15]

    • Quantify the norepinephrine concentration in each sample by comparing the peak area to a standard curve.

  • Data Analysis:

    • Express the norepinephrine concentration in each post-administration sample as a percentage of the average baseline concentration for that animal.

    • Plot the mean percent change in extracellular norepinephrine over time for each treatment group.

Conclusion

This guide provides a framework for the comparative analysis of reboxetine and its derivatives' potency at the norepinephrine transporter. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at understanding the structure-activity relationships of this important class of compounds. The development of novel reboxetine analogs with enhanced potency and selectivity holds promise for the advancement of therapeutics for a range of neuropsychiatric disorders.

References

  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry. [Link]
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry. [Link]
  • In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in R
  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC. [Link]
  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. PMC. [Link]
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)
  • Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. PMC. [Link]
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PMC. [Link]
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)
  • The promises and pitfalls of reboxetine. PubMed. [Link]
  • Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of Pharmacotherapy. [Link]
  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. PubMed. [Link]
  • Reboxetine. PubChem. [Link]
  • Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of Pharmacotherapy. [Link]
  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. PubMed. [Link]
  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenoxymethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(Phenoxymethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.